molecular formula C16H11NO3 B1295943 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid CAS No. 6952-34-7

2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1295943
CAS No.: 6952-34-7
M. Wt: 265.26 g/mol
InChI Key: KXZJHVJKXJLBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid (CAS 107419-49-8) is a quinoline-based compound with a molecular formula of C17H13NO3 and a molecular weight of 279.29 g/mol . This high-purity reagent is provided for research applications and is not intended for diagnostic or therapeutic use. The core research value of this compound lies in its structural features, which make it a candidate for developing novel therapeutics. Specifically, the 2-phenylquinoline-4-carboxylic acid scaffold is recognized in medicinal chemistry for its potential application in designing histone deacetylase (HDAC) inhibitors . HDACs are a key therapeutic target in oncology, and inhibitors can induce cell cycle arrest and promote apoptosis in cancer cells . The 4-hydroxyphenyl substitution on this core structure may be utilized to modulate the properties of the molecule, fine-tuning its interaction with biological targets. Researchers can employ this compound as a key building block or cap group in the synthesis of more complex molecules, particularly those intended to exhibit selective HDAC3 inhibition, which is an active area in anticancer drug discovery . This product is strictly labeled For Research Use Only and is not for use in humans, as a cosmetic, or for any other commercial application.

Properties

IUPAC Name

2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)17-15/h1-9,18H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZJHVJKXJLBKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30418139
Record name 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6952-34-7
Record name 6952-34-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details the core methodologies, presents comparative quantitative data, and offers detailed experimental protocols for key synthesis reactions.

Introduction

Quinoline-4-carboxylic acids are a prominent class of compounds in drug discovery, with derivatives exhibiting a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2][3] The specific derivative, this compound, is of particular interest due to its potential as a scaffold in the design of novel therapeutic agents. The synthesis of this and related quinoline-4-carboxylic acids is predominantly achieved through well-established named reactions, most notably the Pfitzinger reaction and the Doebner-von Miller reaction.[4][5][6]

Core Synthesis Methodologies

The synthesis of this compound primarily relies on two classical and versatile methods for quinoline formation: the Pfitzinger reaction and the Doebner-von Miller reaction.

The Pfitzinger Reaction

The Pfitzinger reaction is a robust method for the synthesis of substituted quinoline-4-carboxylic acids.[7][8] It involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[7][9] The reaction proceeds through the hydrolysis of isatin to an intermediate keto-acid, which then reacts with the carbonyl compound to form an imine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[7]

Reaction Pathway:

Pfitzinger_Reaction Isatin Isatin Ketoacid Isatoic acid intermediate Isatin->Ketoacid + Base, H₂O p_Hydroxyacetophenone 4-Hydroxyacetophenone Imine Imine intermediate p_Hydroxyacetophenone->Imine Base Base (e.g., KOH) Base->Ketoacid Ketoacid->Imine Enamine Enamine tautomer Imine->Enamine Tautomerization Cyclized Cyclized intermediate Enamine->Cyclized Intramolecular cyclization Product 2-(4-Hydroxyphenyl)quinoline- 4-carboxylic acid Cyclized->Product - H₂O

Figure 1: The Pfitzinger reaction pathway for the synthesis of this compound.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[5] This reaction can also be adapted to a three-component system involving an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[1][4][6] The reaction is typically catalyzed by a Lewis or Brønsted acid.[5] The mechanism involves the formation of an imine, followed by a series of conjugate additions, cyclization, and oxidation steps to afford the quinoline ring system.

Reaction Pathway:

Doebner_von_Miller_Reaction Aniline Aniline Imine1 Imine from Aniline and 4-Hydroxybenzaldehyde Aniline->Imine1 + Acid p_Hydroxybenzaldehyde 4-Hydroxybenzaldehyde p_Hydroxybenzaldehyde->Imine1 + Acid Pyruvic_acid Pyruvic acid Adduct Adduct with Pyruvic acid Pyruvic_acid->Adduct Acid_catalyst Acid Catalyst Acid_catalyst->Imine1 Imine1->Adduct Dihydroquinoline Dihydroquinoline intermediate Adduct->Dihydroquinoline Cyclization - H₂O Product 2-(4-Hydroxyphenyl)quinoline- 4-carboxylic acid Dihydroquinoline->Product Oxidation

Figure 2: The Doebner-von Miller reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives, which can serve as a proxy for the synthesis of the target compound.

Reaction TypeReactantsCatalyst/SolventReaction TimeYield (%)Reference
PfitzingerIsatin, AcetophenoneKOH, Ethanol8 hours35[10]
DoebnerAniline, 2-Nitrobenzaldehyde, Pyruvic acidTrifluoroacetic acid, Ethanol12 hours23[4]
DoebnerAniline, Benzaldehyde, Pyruvic acidBF₃·THF, MeCN21 hoursNot specified[1]

Note: The yields can vary significantly based on the specific substrates, reaction conditions, and purification methods employed.

Experimental Protocols

Detailed Methodology for the Pfitzinger Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives.[10]

Materials:

  • Isatin

  • 4-Hydroxyacetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), 3 M

  • Water

Procedure:

  • Dissolve isatin (1 equivalent) in a 33% aqueous solution of potassium hydroxide.

  • Slowly add a solution of 4-hydroxyacetophenone (1.1 equivalents) in ethanol to the isatin solution.

  • Reflux the reaction mixture at 85°C for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and acidify the solution to a pH of 5-6 using 3 M hydrochloric acid.

  • The precipitated solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Detailed Methodology for the Doebner-von Miller Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Doebner reaction for quinoline-4-carboxylic acids.[4]

Materials:

  • Aniline

  • 4-Hydroxybenzaldehyde

  • Pyruvic acid

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of aniline (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol.

  • Reflux the mixture for 1 hour to facilitate the formation of the Schiff base.

  • To the reaction mixture, add pyruvic acid (1.5 equivalents) and a catalytic amount of trifluoroacetic acid.

  • Continue to reflux the mixture for an additional 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water with vigorous stirring.

  • The resulting precipitate is collected by filtration.

  • The crude product is then treated with an aqueous solution of a base (e.g., K₂CO₃) to dissolve the carboxylic acid, followed by filtration to remove any insoluble impurities.

  • The filtrate is then acidified with dilute HCl to a pH of 1-2 to precipitate the pure product.

  • The solid is collected by filtration, washed with water, and dried. Purification can be further enhanced by flash column chromatography.

Conclusion

The synthesis of this compound is readily achievable through established synthetic methodologies, primarily the Pfitzinger and Doebner-von Miller reactions. The choice of method may depend on the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions. The Pfitzinger reaction offers a direct route from isatin and a substituted acetophenone, while the Doebner-von Miller reaction provides a versatile three-component approach. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry for the efficient preparation of this and related quinoline-4-carboxylic acid derivatives. Further optimization of reaction conditions can lead to improved yields and purity of the final product.

References

An In-Depth Technical Guide to the Pfitzinger Reaction for the Synthesis of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pfitzinger reaction for the synthesis of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry. The document details the reaction mechanism, offers a step-by-step experimental protocol, and presents key quantitative and spectroscopic data for the target compound.

Introduction to the Pfitzinger Reaction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a well-established and versatile chemical transformation for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide.[1][2] The resulting quinoline-4-carboxylic acid core is a prominent feature in numerous biologically active compounds, exhibiting a wide array of medicinal properties including antitumor, antiviral, and antibacterial activities.[3]

The synthesis of this compound via the Pfitzinger reaction proceeds by reacting isatin with 4-hydroxyacetophenone in a basic medium.

Reaction Mechanism and Experimental Workflow

The Pfitzinger reaction mechanism involves several key steps. Initially, the amide bond of isatin undergoes hydrolysis in the presence of a base to form an intermediate keto-acid.[4] This is followed by the condensation of the keto-acid with the carbonyl group of 4-hydroxyacetophenone to form an imine, which then tautomerizes to a more stable enamine.[4] The subsequent intramolecular cyclization and dehydration of the enamine intermediate yield the final product, this compound.[4]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin Ketoacid Keto-acid Isatin->Ketoacid Base Hydrolysis Hydroxyacetophenone 4-Hydroxyacetophenone Base Base (e.g., KOH) Imine Imine Ketoacid->Imine + 4-Hydroxyacetophenone Enamine Enamine Imine->Enamine Tautomerization Product This compound Enamine->Product Cyclization & Dehydration

Figure 1: Pfitzinger Reaction Mechanism.

The general experimental workflow for the synthesis and purification of this compound is outlined below.

Pfitzinger_Workflow step1 Reactants Mixing (Isatin, 4-Hydroxyacetophenone, KOH in Ethanol/Water) step2 Reflux step1->step2 step3 Solvent Removal step2->step3 step4 Aqueous Workup (Dissolution in water, ether extraction) step3->step4 step5 Acidification (Precipitation of product) step4->step5 step6 Isolation (Vacuum filtration and washing) step5->step6 step7 Purification (Recrystallization) step6->step7 step8 Characterization (NMR, IR, MS) step7->step8

Figure 2: Experimental Workflow.

Experimental Protocol

This protocol is a generalized procedure for the synthesis of this compound based on established Pfitzinger reaction methodologies.[3][5]

Materials:

  • Isatin

  • 4-Hydroxyacetophenone

  • Potassium hydroxide (KOH)

  • Absolute Ethanol

  • Distilled Water

  • Diethyl ether

  • Hydrochloric acid (HCl) or Acetic acid

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in a mixture of absolute ethanol and a small amount of distilled water.

  • Isatin Ring Opening: Add isatin to the basic solution and stir at room temperature for approximately one hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.

  • Addition of Ketone: To this mixture, add an equimolar amount of 4-hydroxyacetophenone.

  • Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the solvent by rotary evaporation. Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Extraction: Extract the aqueous solution with diethyl ether to remove any unreacted 4-hydroxyacetophenone and other neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically at a pH of 4-5).

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Data Presentation

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of 2-aryl-quinoline-4-carboxylic acids via the Pfitzinger reaction. Yields can vary based on the specific substrates and reaction conditions.

ParameterValue/DescriptionReference
Reactants
Isatin1.0 eq[5]
4-Hydroxyacetophenone1.0 - 1.1 eq[5]
Potassium Hydroxide3.0 - 4.0 eq[5]
Solvent Ethanol/Water[5]
Reaction Temperature Reflux (approx. 79°C)[5]
Reaction Time 24 hours[5]
Product Yield Moderate to good[6]
Appearance Yellow, odorless powder
Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Spectroscopic Data
¹H NMR Spectral data would show characteristic peaks for the aromatic protons of the quinoline and hydroxyphenyl rings, as well as the acidic proton of the carboxylic acid and the hydroxyl group.
¹³C NMR The carbon spectrum would display signals corresponding to the distinct carbon atoms in the quinoline and hydroxyphenyl moieties, including the carbonyl carbon of the carboxylic acid.
Infrared (IR) The IR spectrum is expected to show characteristic absorption bands for O-H stretching (from both the carboxylic acid and the phenol), C=O stretching of the carboxylic acid, and C=C and C=N stretching of the aromatic rings. Typical ranges are 3436–3242 cm⁻¹ for O-H and 1724–1708 cm⁻¹ for C=O.[5]
Mass Spectrometry (MS) The mass spectrum would confirm the molecular weight of the compound. The predicted monoisotopic mass is 265.0739 g/mol .[7]

Applications in Drug Development

Quinoline-4-carboxylic acids are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including:

  • Anticancer agents: Certain quinoline derivatives have demonstrated the ability to intercalate with DNA, leading to antitumor activity.

  • Antiviral agents: Some compounds have shown promise as anti-HIV agents.[6]

  • Antibacterial agents: The quinoline core is a well-established scaffold in the discovery of antibacterial drugs.[3]

  • Antimalarial agents: Quinoline-based compounds have a long and successful history in the treatment of malaria.[3]

The Pfitzinger reaction provides a robust and adaptable synthetic route to access a diverse library of these valuable compounds for screening and lead optimization in drug discovery programs.

References

The Doebner Reaction: A Technical Guide to the Synthesis of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Doebner reaction, a cornerstone in synthetic organic chemistry for the preparation of quinoline-4-carboxylic acids. The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] This document details the reaction mechanism, optimized experimental protocols, and applications in drug discovery, with a focus on providing actionable data and methodologies for professionals in the field.

Introduction to the Doebner Reaction

First reported by Oscar Doebner in 1887, the classical Doebner reaction is a three-component synthesis involving the condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[1] This one-pot reaction provides a direct and versatile route to 2-substituted quinoline-4-carboxylic acids.[1] These products are significant, as the quinoline-4-carboxylic acid framework is found in a wide array of bioactive compounds with antimalarial, antibacterial, antitumor, and anti-inflammatory properties.[2][3]

While robust, the traditional Doebner reaction can be limited by low yields, especially when using anilines that possess strong electron-withdrawing groups.[1][3] This has spurred considerable research into modified and optimized protocols, such as the use of Lewis acid catalysts, which have significantly broadened the reaction's substrate scope and improved its efficiency, making it a highly relevant tool in modern drug discovery.[3][4]

Reaction Mechanism and Pathway

The mechanism of the Doebner reaction proceeds through several distinct steps. It begins with the acid-catalyzed condensation of the aniline and aldehyde to form an N-arylimine (Schiff base). In parallel, pyruvic acid undergoes tautomerization to its more nucleophilic enol form. This is followed by a Michael-type addition of the pyruvic acid enol to the imine. The resulting intermediate then undergoes an intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring to form a dihydroquinoline intermediate. The final step is an oxidation of this intermediate to yield the aromatic quinoline-4-carboxylic acid product.[1] The oxidizing agent is often an imine formed from a second molecule of the aniline and aldehyde, which is reduced in a hydrogen transfer process.[1]

Doebner_Mechanism Proposed Mechanism of the Doebner Reaction cluster_reactants Reactants Aniline Aniline SchiffBase N-Arylimine (Schiff Base) Aniline->SchiffBase Condensation Aldehyde Aldehyde Aldehyde->SchiffBase Condensation PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Adduct Michael Adduct SchiffBase->Adduct Michael Addition Enol->Adduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation (H-Transfer)

Proposed mechanism of the Doebner reaction.

Optimized Experimental Protocol

Modern protocols have overcome many limitations of the classical Doebner reaction. The following procedure is based on a Lewis acid-catalyzed method that has proven effective for a wide range of anilines, including those with electron-withdrawing substituents.[3][5]

Materials:

  • Substituted Aniline (1.8 mmol, 3.0 equiv)

  • Substituted Aldehyde (2.0 mmol, 3.3 equiv)

  • Pyruvic Acid (0.6 mmol, 1.0 equiv)

  • Lewis Acid Catalyst (e.g., BF₃·THF or BF₃·OEt₂, 0.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Workflow:

Doebner_Workflow General Experimental Workflow for the Doebner Reaction start Start setup 1. Reaction Setup - Combine aniline, aldehyde, and BF₃·THF in MeCN. - Stir at room temperature. start->setup heat1 2. Initial Heating - Heat mixture to 65 °C. - Stir for 1 hour. setup->heat1 add_pyruvic 3. Pyruvic Acid Addition - Prepare solution of pyruvic acid in MeCN. - Add dropwise to the reaction mixture. heat1->add_pyruvic react 4. Reaction - Maintain temperature at 65 °C. - Stir for 20-21 hours. add_pyruvic->react workup 5. Work-up - Cool to room temperature. - Add EtOAc and aq. NaHCO₃. - Separate layers and extract aqueous phase. react->workup purify 6. Purification - Combine organic layers, wash with brine, dry over Na₂SO₄. - Concentrate under reduced pressure. workup->purify isolate 7. Isolation - Purify crude product via column chromatography or recrystallization. purify->isolate end Final Product isolate->end

General experimental workflow for the Doebner reaction.

Procedure:

  • Reaction Setup: To a solution of the substituted aniline (1.8 mmol) and the aldehyde (2.0 mmol) in anhydrous acetonitrile (1.0 mL) in a round-bottom flask, add the Lewis acid catalyst (e.g., BF₃·THF, 0.5 equiv) at room temperature under an inert atmosphere.[5]

  • Initial Heating: Stir the resulting mixture at 65 °C for 1 hour.[5]

  • Addition of Pyruvic Acid: In a separate flask, prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the heated reaction mixture over a period of time.[5]

  • Reaction: Continue to stir the reaction mixture at 65 °C for an additional 20 hours.[5] Monitor the reaction progress using an appropriate technique like TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

  • Extraction: Separate the aqueous layer and extract it with EtOAc. Combine the organic layers and wash with brine.[5]

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.[5]

  • Purification: The crude product can be purified by silica gel column chromatography or by recrystallization/solidification to yield the desired quinoline-4-carboxylic acid.[5]

Data Presentation: Substrate Scope and Yields

The optimized Doebner reaction protocol is applicable to a wide variety of anilines and aldehydes. The reaction accommodates anilines with both electron-donating and electron-withdrawing groups, showcasing its broad utility.[3][4]

EntryAniline (Substituent)AldehydeProduct (Substituents)Yield (%)Reference
14-CF₃Benzaldehyde6-CF₃, 2-Phenyl90[3]
24-ClBenzaldehyde6-Cl, 2-Phenyl81[3]
34-MeOBenzaldehyde6-MeO, 2-Phenyl85[3]
43-MeOBenzaldehyde7-MeO, 2-Phenyl89[3]
54-FBenzaldehyde6-F, 2-Phenyl82[3]
6Aniline4-Cl-Benzaldehyde2-(4-Cl-Phenyl)85[3]
7Aniline4-MeO-Benzaldehyde2-(4-MeO-Phenyl)88[3]
8AnilineThiophene-2-carbaldehyde2-(Thiophen-2-yl)81[3]
Note: Yields are isolated yields based on illustrative data from referenced literature. Actual yields may vary depending on specific conditions and scale.

Applications in Drug Development: Targeting Signaling Pathways

Quinoline-4-carboxylic acid derivatives are of high interest to drug development professionals due to their diverse biological activities.[2] A prominent example is their application as inhibitors of critical cell signaling pathways implicated in cancer.

Inhibition of the STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a key role in cell proliferation, survival, and metastasis.[5] Constitutive activation of the STAT3 signaling pathway is a characteristic of many human cancers.[5] Certain quinoline-4-carboxylic acid derivatives have been developed as potent STAT3 inhibitors.[3][5] For instance, the compound YHO-1701, synthesized via a Doebner-type reaction, functions by binding to the SH2 domain of the STAT3 monomer.[3][5] This binding event prevents STAT3 from forming dimers, which is a prerequisite for its translocation into the nucleus to act as a transcription factor for oncogenes.[5] By blocking this pathway, these quinoline derivatives can inhibit tumor growth.

STAT3_Pathway STAT3 Signaling Pathway and Inhibition by Quinoline Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activation STAT3_mono STAT3 Monomer JAK->STAT3_mono Phosphorylation STAT3_p p-STAT3 STAT3_mono->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Inhibitor Quinoline-4-Carboxylic Acid Derivative Inhibitor->STAT3_dimer Inhibits Dimerization Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

References

Spectroscopic Characterization of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative with potential applications in medicinal chemistry. This document outlines the common synthetic routes, detailed experimental protocols for spectroscopic analysis, and a summary of expected spectroscopic data.

Introduction

This compound (C₁₆H₁₁NO₃, Molar Mass: 265.26 g/mol ) belongs to the quinoline-4-carboxylic acid class of compounds.[1][2] Quinoline derivatives are known for a wide range of biological activities, making their synthesis and characterization a significant area of research.[3] Accurate spectroscopic characterization is crucial for confirming the structure and purity of this compound, which is essential for its further development in any research or drug discovery pipeline. The CAS number for this compound is 6952-34-7.[1][4][5]

Synthesis

The synthesis of this compound is commonly achieved through well-established methods for forming the quinoline ring system, such as the Pfitzinger and Doebner reactions.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[6] For the synthesis of the title compound, isatin would be reacted with 4-hydroxyacetophenone.

Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[7] In the case of this compound, the reactants would be aniline, 4-hydroxybenzaldehyde, and pyruvic acid.

Spectroscopic Data Summary

While specific experimental data for this compound is not extensively available in the public domain, the following tables summarize the expected spectroscopic characteristics based on the analysis of closely related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

Table 1: Expected ¹H NMR Spectral Data

Proton Expected Chemical Shift (δ, ppm) Multiplicity Notes
Carboxylic Acid (-COOH)12.0 - 14.0Singlet (broad)Position is concentration and solvent dependent. May exchange with D₂O.
Phenolic (-OH)9.0 - 11.0Singlet (broad)Position is concentration and solvent dependent. May exchange with D₂O.
Quinoline H38.0 - 8.5Singlet
Quinoline H5/H88.0 - 8.7Doublet
Quinoline H6/H77.5 - 8.0Multiplet
Phenyl H2'/H6'7.8 - 8.3Doublet
Phenyl H3'/H5'6.9 - 7.2Doublet
¹³C NMR Spectroscopy

Table 2: Expected ¹³C NMR Spectral Data

Carbon Expected Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)165 - 175
Quinoline C2150 - 160
Quinoline C4140 - 150
Quinoline C4a/C8a120 - 140
Quinoline C5/C8125 - 135
Quinoline C6/C7120 - 130
Quinoline C3115 - 125
Phenyl C1'120 - 130
Phenyl C4' (C-OH)155 - 165
Phenyl C2'/C6'128 - 135
Phenyl C3'/C5'115 - 120
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching2500 - 3300Broad, Strong
O-H (Phenol)Stretching3200 - 3600Broad, Medium
C-H (Aromatic)Stretching3000 - 3100Medium
C=O (Carboxylic Acid)Stretching1680 - 1720Strong
C=C / C=N (Aromatic)Stretching1450 - 1650Medium to Strong
C-O (Carboxylic Acid/Phenol)Stretching1200 - 1350Strong
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

Ion Formula Expected m/z Notes
[M]+•C₁₆H₁₁NO₃265.07Molecular Ion
[M-H]⁻C₁₆H₁₀NO₃264.07Deprotonated Molecule
[M+H]⁺C₁₆H₁₂NO₃266.08Protonated Molecule
[M-COOH]⁺C₁₅H₁₀NO220.08Loss of carboxylic acid group
[M-H₂O]⁺•C₁₆H₉NO₂247.06Loss of water

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis via Pfitzinger Reaction
  • Preparation of Reagents: Isatin and 4-hydroxyacetophenone are used as starting materials. A solution of potassium hydroxide in ethanol and water serves as the base and solvent.

  • Reaction Setup: In a round-bottom flask, isatin is dissolved in the ethanolic potassium hydroxide solution.

  • Addition of Carbonyl Compound: 4-Hydroxyacetophenone is added to the reaction mixture.

  • Reflux: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and washed with an organic solvent (e.g., diethyl ether) to remove unreacted starting materials.

  • Precipitation: The aqueous layer is acidified with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Purification: The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[8][9]

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, methanol-d₄) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Acquisition: Standard pulse sequences are used to acquire the spectra. For ¹³C NMR, a proton-decoupled sequence is typically employed.

  • Data Processing: The obtained free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is recorded first. Then, the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument.

  • Data Acquisition: The sample solution is introduced into the ion source, and spectra are recorded in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Data Analysis: The mass-to-charge ratios (m/z) of the observed ions are analyzed to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Start Isatin + 4-Hydroxyacetophenone Reaction Pfitzinger Reaction (Base, Reflux) Start->Reaction Workup Acidification & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product Pure Product Purification->Product

Caption: General workflow for the synthesis of this compound.

Characterization_Workflow cluster_characterization Spectroscopic Characterization Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the spectroscopic characterization of the synthesized product.

References

Spectroscopic Analysis of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid, a compound of significant interest in medicinal chemistry. The following sections present the available spectral data in a structured format, outline the experimental context for its synthesis and characterization, and provide a visual representation of the data hierarchy.

¹H and ¹³C NMR Data

The NMR data presented below is based on the characterization of this compound synthesized via the Pfitzinger reaction. The spectra were recorded on a Bruker spectrometer using DMSO-d₆ as the solvent.

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityAssignment
6.8 - 8.4m9H, Ar-H
9.95s1H, Ar-OH
Table 2: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ) ppmAssignment
115.81Ar-C
118.63Ar-C
122.98Ar-C
125.37Ar-C
127.15Ar-C
128.69Ar-C
128.84Ar-C
129.42Ar-C
130.11Ar-C
137.35Ar-C
148.33Ar-C
155.74Ar-C
159.51Ar-C
167.74Ar-COOH

Experimental Protocols

The synthesis of this compound was achieved using the Pfitzinger reaction.[1] This established method involves the condensation of isatin with an α-methylene ketone, in this case, 4-hydroxyacetophenone, in the presence of a base. The resulting product was purified and its chemical structure was confirmed through various spectroscopic techniques, including ¹H NMR and ¹³C NMR.[1]

The NMR spectra were acquired on a Bruker spectrometer. The solvent used for the analysis was deuterated dimethyl sulfoxide (DMSO-d₆).[1]

Data Visualization

The logical relationship of the presented data, from the parent compound to its specific NMR spectral features, is illustrated in the following diagram.

NMR_Data_Hierarchy 2-(4-Hydroxyphenyl)quinoline-4-carboxylic_acid 2-(4-Hydroxyphenyl)quinoline- 4-carboxylic acid NMR_Spectroscopy NMR Spectroscopy 2-(4-Hydroxyphenyl)quinoline-4-carboxylic_acid->NMR_Spectroscopy 1H_NMR ¹H NMR NMR_Spectroscopy->1H_NMR 13C_NMR ¹³C NMR NMR_Spectroscopy->13C_NMR Aromatic_Protons Aromatic Protons (6.8 - 8.4 ppm, m) 1H_NMR->Aromatic_Protons Hydroxyl_Proton Hydroxyl Proton (9.95 ppm, s) 1H_NMR->Hydroxyl_Proton Aromatic_Carbons Aromatic Carbons (115.81 - 159.51 ppm) 13C_NMR->Aromatic_Carbons Carboxylic_Carbon Carboxylic Carbon (167.74 ppm) 13C_NMR->Carboxylic_Carbon

References

Physical and chemical properties of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid. This quinoline derivative is a subject of interest in medicinal chemistry due to the established broad-spectrum biological activities of the quinoline-4-carboxylic acid scaffold, including anticancer, antibacterial, and anti-inflammatory properties. This document consolidates available data on its molecular structure, spectral characteristics, and synthetic methodologies. Furthermore, it delves into a key mechanism of action for this class of compounds—the inhibition of the STAT3 signaling pathway—and provides detailed experimental protocols for its synthesis and characterization. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physical and Chemical Properties

This compound, with the CAS number 6952-34-7, is a heterocyclic aromatic compound. Its core structure consists of a quinoline ring system substituted with a hydroxyphenyl group at the 2-position and a carboxylic acid group at the 4-position.

Structural and General Properties
PropertyValueReference
Molecular Formula C₁₆H₁₁NO₃[1]
Molecular Weight 265.26 g/mol [1]
CAS Number 6952-34-7[1]
Appearance Yellow odourless powder[2]
Melting Point >300 °C[3]
Boiling Point Not experimentally determined (Predicted)
LogP (Predicted) 3.0[4]
Solubility and Acidity
PropertyValueReference
Solubility Soluble in DMSO[5]
pKa (Predicted) Not available
Spectral Data

Detailed spectral data for the target compound is limited. However, data from a closely related compound, 2-(4-hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid, provides a valuable reference for interpretation.

Infrared (IR) Spectroscopy: A study on a similar compound, 2-(4-hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid, showed characteristic IR peaks at 3428 cm⁻¹ (O-H stretch) and 1706 cm⁻¹ (C=O stretch)[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The following table presents the ¹H and ¹³C NMR data for the related compound, 2-(4-hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid, in DMSO-d₆[3]. These values can be used as an estimation for the corresponding signals in this compound.

¹H NMR (300 MHz, DMSO-d₆)δ (ppm)MultiplicityIntegrationAssignment
OCH₃3.89s3HMethoxy protons
Phenyl H3 & H56.92-6.96d2H
Quinoline H77.46-7.50dd1H
Quinoline H88.00-8.03d1H
Quinoline H5 & Phenyl H2 & H68.10-8.13m3H
Quinoline H38.43s1H
OH9.85s1HPhenolic proton
COOH13.95s1HCarboxylic acid proton
¹³C NMR (75 MHz, DMSO-d₆)δ (ppm)
55.85, 104.18, 116.16, 119.68, 122.66, 124.83, 128.81, 129.44, 131.51, 135.61, 145.18, 153.18, 158.30, 159.43, 168.23

Mass Spectrometry: The predicted monoisotopic mass is 265.0739 g/mol . Mass spectrometry of related quinoline-4-carboxylic acids typically shows a prominent molecular ion peak and fragmentation patterns involving the loss of the carboxyl group (-COOH)[4][6].

Experimental Protocols

The synthesis of this compound is most commonly achieved through the Pfitzinger reaction.

Synthesis via Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a substituted quinoline-4-carboxylic acid. For the synthesis of the title compound, isatin is reacted with 4-hydroxyacetophenone.

Materials:

  • Isatin

  • 4-Hydroxyacetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Glacial acetic acid

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve isatin (1 equivalent) and 4-hydroxyacetophenone (1 equivalent) in ethanol.

  • Add a concentrated aqueous solution of potassium hydroxide (3-4 equivalents).

  • Heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting materials.

  • Cool the aqueous layer in an ice bath and acidify with glacial acetic acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Pfitzinger Pfitzinger Reaction Recrystallization Recrystallization Pfitzinger->Recrystallization Crude Product MeltingPoint Melting Point Recrystallization->MeltingPoint Purified Product TLC TLC Recrystallization->TLC IR IR Spectroscopy Recrystallization->IR NMR NMR Spectroscopy (¹H, ¹³C) Recrystallization->NMR MS Mass Spectrometry Recrystallization->MS

Figure 1: Experimental workflow for synthesis and characterization.

Biological Activity and Signaling Pathways

Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of various biological targets. A significant area of research focuses on their ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis[7][8][9].

Inhibition of the STAT3 Signaling Pathway

The mechanism of inhibition by quinoline-4-carboxylic acid derivatives is believed to involve the disruption of STAT3 dimerization. STAT3 proteins are activated through phosphorylation by Janus kinases (JAKs). The phosphorylated STAT3 monomers then form homodimers, translocate to the nucleus, and bind to DNA to regulate the transcription of target genes involved in oncogenesis. Quinoline-4-carboxylic acid derivatives can interfere with this process, leading to the downregulation of STAT3-mediated gene expression and subsequent inhibition of tumor growth.

The following diagram illustrates the inhibition of the STAT3 signaling pathway by a quinoline-4-carboxylic acid derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocation Inhibitor This compound Inhibitor->STAT3_dimer Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Binding Cytokine Cytokine Cytokine->Receptor

Figure 2: STAT3 signaling pathway inhibition.

Conclusion

This compound is a compound of significant interest for further investigation in drug discovery and development. This technical guide has summarized its key physical and chemical properties, provided a detailed protocol for its synthesis, and elucidated its potential mechanism of action through the inhibition of the STAT3 signaling pathway. The provided data and methodologies offer a solid foundation for researchers to explore the therapeutic potential of this and related quinoline-4-carboxylic acid derivatives. Further studies are warranted to fully characterize its biological activity profile and to optimize its properties as a potential therapeutic agent.

References

Solubility profile of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide presents information on closely related analogs and outlines standardized experimental protocols for determining its solubility profile. Furthermore, a proposed experimental workflow for investigating its biological activity is visualized.

Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₁₆H₁₁NO₃ and a molecular weight of 265.27 g/mol . It is described as a yellow, odorless powder. The presence of both a carboxylic acid and a hydroxyl group suggests that its solubility will be highly dependent on the polarity and hydrogen-bonding capabilities of the solvent.

Solubility Data

Table 1: Solubility of Structurally Related Quinoline Carboxylic Acid Derivatives

CompoundSolventSolubilityCitation
Quinoline-4-carboxylic acidDimethyl Sulfoxide (DMSO)34 mg/mL[1]

Note: This data is for a related compound and should be used as an estimate only. Experimental determination of the solubility of this compound is highly recommended.

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation)

  • Volumetric flasks and pipettes

Procedure: Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

  • Equilibration:

    • Seal the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a set period to allow the undissolved solid to sediment.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

    • Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method (or another appropriate analytical technique) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of a Proposed Experimental Workflow

While specific signaling pathways for this compound are not well-defined in the literature, related 2-aryl-quinoline-4-carboxylic acid derivatives have been investigated as potential inhibitors of enzymes such as Leishmania major N-myristoyltransferase (LmNMT). The following diagram illustrates a hypothetical experimental workflow to investigate the interaction of the target compound with a potential biological target.

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_cellular Cell-Based Assays cluster_lead_opt Lead Optimization Target_ID Target Identification (e.g., LmNMT) Docking Molecular Docking Target_ID->Docking Enzyme_Assay Enzyme Inhibition Assay Docking->Enzyme_Assay Binding_Assay Binding Affinity Assay (e.g., SPR, ITC) Enzyme_Assay->Binding_Assay Cell_Viability Cell Viability/Toxicity Assay Binding_Assay->Cell_Viability Target_Engagement Target Engagement Assay Cell_Viability->Target_Engagement SAR Structure-Activity Relationship (SAR) Studies Target_Engagement->SAR

Caption: Proposed workflow for target identification and validation.

This diagram outlines a logical progression from computational prediction to experimental validation for assessing the biological activity of this compound against a potential therapeutic target.

Conclusion

This technical guide consolidates the available information on the solubility profile of this compound and provides a framework for its experimental determination. The lack of specific quantitative data highlights a knowledge gap and underscores the importance of conducting dedicated solubility studies to support further research and development of this compound. The proposed experimental workflow offers a strategic approach to exploring its potential biological activities.

References

The Biological Versatility of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activities of 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, a member of the broader class of quinoline-4-carboxylic acids known for their diverse pharmacological properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows. The primary focus is on its established antileishmanial activity, with further exploration into potential anticancer, histone deacetylase (HDAC) inhibitory, sirtuin 3 (SIRT3) inhibitory, and cyclooxygenase-2 (COX-2) inhibitory activities based on studies of structurally related compounds. This guide is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological functions.[1] The quinoline-4-carboxylic acid moiety, in particular, is associated with a range of activities including antibacterial, antiviral, anti-inflammatory, antimalarial, and anticancer effects.[2][3] The compound this compound, featuring a hydroxyphenyl substituent at the 2-position, has been synthesized and investigated for its therapeutic potential. This document consolidates the available scientific information on its biological activities to facilitate further research and development.

Synthesis

The synthesis of this compound is commonly achieved through the Pfitzinger reaction. This method involves the condensation of isatin with an appropriate α-methyl ketone in the presence of a base.

Experimental Protocol: Synthesis via Pfitzinger Reaction

Materials:

  • Isatin

  • 4-Hydroxyacetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) or Acetic acid for acidification

  • Ether for extraction (optional)

Procedure:

  • An equimolar mixture of isatin and 4-hydroxyacetophenone is prepared.

  • The mixture is dissolved in a solution of potassium hydroxide in aqueous ethanol.

  • The reaction mixture is refluxed for several hours (typically 24 hours), and the progress is monitored by thin-layer chromatography (TLC).

  • After completion, the solvent is distilled off.

  • Water is added to the residue, and any neutral impurities can be removed by extraction with ether.

  • The aqueous layer is then acidified with an acid (e.g., acetic acid or dilute HCl) to precipitate the crude product.

  • The precipitate, this compound, is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Biological Activities

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Research has demonstrated that this compound (referred to as compound Q7 in a key study) exhibits activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[2]

CompoundOrganismAssay TypeIC50 (µg/mL)IC50 (µM)
This compound (Q7)L. donovani promastigoteMTT Assay (72h)>200>754

Note: While the primary publication indicated weak activity, supplementary data from the same study provided a more nuanced view, though still showing lower potency compared to other analogs.

Experimental Protocol: In Vitro Antileishmanial Assay (Promastigote Viability)

This protocol is based on the widely used MTT assay to assess the viability of Leishmania promastigotes.

Materials:

  • Leishmania donovani promastigotes in stationary phase

  • M-199 medium (or RPMI-1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin-streptomycin)

  • This compound (dissolved in DMSO)

  • Amphotericin B (positive control)

  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Sodium dodecyl sulfate (SDS) solution

  • 96-well flat-bottom microtiter plates

  • Incubator (25°C)

  • Microplate reader (570 nm)

Procedure:

  • Parasite Culture: L. donovani promastigotes are cultured in M-199 medium at 25°C until they reach the stationary phase of growth.

  • Plate Seeding: The parasites are seeded into 96-well plates at a density of approximately 2 x 10^5 or 1 x 10^6 cells per well in fresh medium.

  • Compound Addition: Serial dilutions of this compound (e.g., from 1.56 to 200 µg/mL) are added to the wells in triplicate.[2] Wells with medium and parasites only serve as a negative control, and wells with a standard drug like Amphotericin B serve as a positive control. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated at 25°C for 72 hours.

  • MTT Assay: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 3-4 hours at 25°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding 100 µL of DMSO or a lysis buffer to each well. The plate may be gently agitated to ensure complete dissolution.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of inhibition is calculated for each concentration relative to the control wells. The IC50 value (the concentration that inhibits 50% of parasite growth) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antileishmanial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture L. donovani (Stationary Phase) Seed Seed 96-well Plate (2x10^5 cells/well) Culture->Seed PrepareCompound Prepare Serial Dilutions of Test Compound AddCompound Add Compound (Incubate 72h, 25°C) PrepareCompound->AddCompound Seed->AddCompound AddMTT Add MTT Reagent (Incubate 4h, 25°C) AddCompound->AddMTT Solubilize Solubilize Formazan (Add DMSO) AddMTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Inhibition and IC50 Read->Calculate

Workflow for the in vitro antileishmanial MTT assay.
Potential Anticancer and Associated Mechanistic Activities

While direct anticancer studies on this compound are not extensively reported, the broader class of 2-phenylquinoline-4-carboxylic acid derivatives has shown promise in this area. The potential mechanisms of action include the inhibition of histone deacetylases (HDACs) and sirtuins (SIRTs), as well as cyclooxygenase-2 (COX-2).

HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, making them attractive targets for cancer therapy.[4] Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as selective HDAC3 inhibitors.[4]

HDAC_Inhibition_Pathway Compound 2-Arylquinoline-4- carboxylic Acid Derivative HDAC HDAC Enzyme Compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Histone Hyperacetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene Tumor Suppressor Gene Expression Chromatin->Gene Apoptosis Apoptosis Gene->Apoptosis CellCycle Cell Cycle Arrest Gene->CellCycle

Signaling pathway of HDAC inhibition.

This protocol provides a general framework for assessing HDAC inhibitory activity.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Test compound (this compound)

  • Trichostatin A or SAHA (positive control inhibitor)

  • Developer solution (containing trypsin)

  • 96-well black microplates

  • Fluorometric microplate reader (Ex: 355-360 nm, Em: 460 nm)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and positive control in HDAC assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (or vehicle for control), and the diluted HDAC enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop and Develop: Add the developer solution to each well. This stops the HDAC reaction and allows trypsin to cleave the deacetylated substrate, releasing the fluorophore.

  • Final Incubation: Incubate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence on a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Sirtuins are a class of NAD+-dependent deacetylases. SIRT3, located in the mitochondria, is involved in regulating cellular metabolism and has emerged as a target in cancer. Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective SIRT3 inhibitors.[5][6]

SIRT3_Inhibition_Pathway Compound 2-Arylquinoline-4- carboxylic Acid Derivative SIRT3 SIRT3 (Mitochondrial) Compound->SIRT3 Inhibits MitoProteins Mitochondrial Proteins SIRT3->MitoProteins Deacetylates Deacetylation Protein Acetylation (Increased) Metabolism Altered Metabolism Deacetylation->Metabolism CellGrowth Inhibition of Cancer Cell Growth Metabolism->CellGrowth

Hypothesized pathway of SIRT3 inhibition.

COX-2 is an enzyme that is often overexpressed in inflammatory conditions and various cancers. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory and anticancer drugs with reduced gastrointestinal side effects. Certain 4-carboxyl quinoline derivatives have been designed and synthesized as selective COX-2 inhibitors.[7]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This is a representative protocol for measuring COX-2 inhibition.

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compound

  • Celecoxib (positive control)

  • Detection reagent (e.g., for measuring prostaglandin E2)

  • 96-well plates

  • Incubator (37°C)

  • Plate reader

Procedure:

  • Enzyme Preparation: To the wells of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of the test compound, celecoxib, or vehicle (DMSO) to the appropriate wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., dilute HCl).

  • Detection: Measure the amount of prostaglandin produced using an appropriate method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Conclusion

This compound has demonstrated definitive, albeit moderate, antileishmanial activity. The broader family of 2-phenylquinoline-4-carboxylic acids exhibits a rich pharmacology, with members showing potent inhibition of clinically relevant targets such as HDACs, sirtuins, and COX-2. This suggests that this compound may possess a wider range of biological activities than currently documented. Further investigation into its anticancer properties and specific enzyme inhibitory profile is warranted. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the full therapeutic potential of this and related quinoline scaffolds.

References

The Therapeutic Potential of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic Acid: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic potential of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid and its derivatives. This versatile scaffold has emerged as a promising platform for the development of novel inhibitors targeting a range of enzymes implicated in cancer, parasitic diseases, and neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core molecular targets, quantitative inhibitory data, detailed experimental protocols, and the associated signaling pathways.

Key Therapeutic Targets and Quantitative Data

The this compound backbone has been successfully modified to generate potent and selective inhibitors for several key enzymes. The following tables summarize the quantitative data for lead compounds against their respective targets.

Table 1: Sirtuin 3 (SIRT3) Inhibition

Compound IDTargetIC50 (µM)Target DiseaseReference
P6SIRT37.2Leukemia[1][2][3][4]
SIRT132.6[1][2][3][4]
SIRT233.5[1][2][3][4]

Compound P6 is a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative.

Table 2: Histone Deacetylase (HDAC) Inhibition

Compound IDTargetIC50 (µM)Target DiseaseReference
D28HDAC324.45Cancer[5][6][7]
HDAC1>1000[7]
HDAC2>1000[7]
HDAC6>1000[5][6][7]
D29HDAC30.477Cancer[7]
HDAC132.59[7]
HDAC2183.5[7]
HDAC6>1000[7]

Compounds D28 and D29 are 2-phenylquinoline-4-carboxylic acid derivatives.

Table 3: Dihydroorotate Dehydrogenase (DHODH) Inhibition

Compound IDTargetIC50 (nM)Target DiseaseReference
41DHODH9.71 ± 1.4Cancer[8][9][10][11][12]
43DHODH26.2 ± 1.8Cancer[8][9][10][11][12]

Compounds 41 and 43 are 4-quinoline carboxylic acid derivatives.

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of this compound derivatives stems from their ability to modulate critical cellular signaling pathways.

SIRT3 in Cancer Metabolism and Chemoresistance

Sirtuin 3 (SIRT3), a mitochondrial NAD+-dependent deacetylase, plays a dual role in cancer.[13][14][15] It can act as both a tumor promoter and a suppressor depending on the cellular context.[13][14][15] In acute myeloid leukemia (AML), SIRT3 is implicated in promoting chemoresistance by regulating mitochondrial oxidative phosphorylation and reducing reactive oxygen species (ROS).[5][16] Inhibition of SIRT3 can disrupt these protective mechanisms, leading to increased sensitivity to chemotherapy.[16]

SIRT3_Pathway chemotherapy Chemotherapy ros Mitochondrial ROS chemotherapy->ros induces apoptosis Apoptosis ros->apoptosis triggers sirt3 SIRT3 oxphos Oxidative Phosphorylation sirt3->oxphos promotes sod2_deacetylated SOD2 (deacetylated) sirt3->sod2_deacetylated deacetylates chemoresistance Chemoresistance oxphos->chemoresistance sod2 SOD2 (acetylated) sod2_deacetylated->ros scavenges sod2_deacetylated->chemoresistance inhibitor 2-(4-Hydroxyphenyl)quinoline- 4-carboxylic acid derivative (P6) inhibitor->sirt3

SIRT3-mediated chemoresistance pathway in AML.
HDAC3 and the Wnt/β-catenin Signaling Pathway

Histone deacetylase 3 (HDAC3) is frequently overexpressed in colorectal cancer and has been shown to enhance the Wnt/β-catenin signaling pathway.[17][18][19] This pathway is crucial for cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[20] HDAC3 can influence the translocation of β-catenin to the nucleus, where it acts as a transcriptional co-activator for Wnt target genes.[18][19] Inhibition of HDAC3 can suppress this pathway, leading to decreased cancer cell proliferation.[17]

HDAC3_Wnt_Pathway wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled destruction_complex Destruction Complex (APC, Axin, GSK3β) frizzled->destruction_complex inhibits beta_catenin β-catenin destruction_complex->beta_catenin promotes degradation beta_catenin_nucleus Nuclear β-catenin beta_catenin->beta_catenin_nucleus translocates to nucleus tcf_lef TCF/LEF beta_catenin_nucleus->tcf_lef activates wnt_target_genes Wnt Target Genes (c-Myc, Cyclin D1) tcf_lef->wnt_target_genes promotes transcription proliferation Cell Proliferation wnt_target_genes->proliferation hdac3 HDAC3 hdac3->beta_catenin_nucleus enhances nuclear accumulation inhibitor 2-Phenylquinoline- 4-carboxylic acid derivative (D28/D29) inhibitor->hdac3

Role of HDAC3 in the Wnt/β-catenin signaling pathway.
DHODH in De Novo Pyrimidine Biosynthesis

Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA precursors.[8][21][22] Cancer cells, with their high proliferation rates, are heavily reliant on this pathway for nucleotide supply.[13] DHODH links pyrimidine biosynthesis to the mitochondrial respiratory chain.[13][21] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and inhibition of tumor growth.[8]

DHODH_Pathway dihydroorotate Dihydroorotate dhodh DHODH dihydroorotate->dhodh orotate Orotate ump UMP orotate->ump udp_utp UDP, UTP ump->udp_utp ctp CTP udp_utp->ctp dntps dNTPs udp_utp->dntps ctp->dntps dna_rna DNA & RNA Synthesis dntps->dna_rna proliferation Cell Proliferation dna_rna->proliferation dhodh->orotate etc Mitochondrial Electron Transport Chain dhodh->etc donates electrons inhibitor 4-Quinoline carboxylic acid derivative (41/43) inhibitor->dhodh

The role of DHODH in the de novo pyrimidine synthesis pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of potential therapeutic agents. The following sections provide methodologies for key enzymatic assays.

Fluorometric SIRT3 Inhibition Assay

This assay quantifies SIRT3 activity by measuring the deacetylation of a fluorogenic peptide substrate.

Materials:

  • Recombinant human SIRT3 enzyme

  • SIRT3 fluorogenic peptide substrate (e.g., based on p53 sequence)[23]

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • Stop solution (e.g., containing a SIRT inhibitor like nicotinamide)

  • Test compound (this compound derivative)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[7][23][24]

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, SIRT3 enzyme, and NAD+.

  • Add the test compound or vehicle control to the respective wells.

  • Initiate the reaction by adding the SIRT3 fluorogenic peptide substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 45 minutes).[24]

  • Stop the reaction by adding the stop solution containing the developer.

  • Incubate at room temperature for an additional period (e.g., 30 minutes) to allow for signal development.[24]

  • Measure the fluorescence intensity.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

SIRT3_Assay_Workflow start Start prep_reagents Prepare Reagents (SIRT3, NAD+, Substrate, Inhibitor) start->prep_reagents plate_setup Plate Setup (Add buffer, enzyme, NAD+) prep_reagents->plate_setup add_inhibitor Add Test Compound/Vehicle plate_setup->add_inhibitor start_reaction Initiate Reaction (Add Substrate) add_inhibitor->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_develop Stop Reaction & Develop Signal (Add Stop Solution/Developer) incubate->stop_develop incubate_rt Incubate at RT stop_develop->incubate_rt read_fluorescence Measure Fluorescence incubate_rt->read_fluorescence analyze Calculate % Inhibition & IC50 read_fluorescence->analyze end End analyze->end

Workflow for the fluorometric SIRT3 inhibition assay.
Fluorometric HDAC3 Inhibition Assay

This assay is based on the deacetylation of a fluorogenic substrate, where the resulting fluorescence is proportional to HDAC3 activity.[10]

Materials:

  • Recombinant human HDAC3 enzyme

  • HDAC fluorometric substrate (containing an acetylated lysine)[10]

  • Assay Buffer

  • Lysine Developer[10]

  • Stop Solution (e.g., containing Trichostatin A)

  • Test compound (this compound derivative)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 440-465 nm)[25]

Procedure:

  • Prepare serial dilutions of the test compound.

  • To the wells of a 96-well plate, add assay buffer and HDAC3 enzyme.

  • Add the test compound or vehicle control.

  • Initiate the reaction by adding the HDAC fluorometric substrate.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).[25]

  • Add the developer solution to stop the reaction and generate the fluorescent signal.

  • Incubate at room temperature for a short period (e.g., 15 minutes).[25]

  • Measure the fluorescence intensity.

  • Calculate the percentage of inhibition and determine the IC50 value.

HDAC3_Assay_Workflow start Start prep_reagents Prepare Reagents (HDAC3, Substrate, Inhibitor) start->prep_reagents plate_setup Plate Setup (Add buffer, enzyme) prep_reagents->plate_setup add_inhibitor Add Test Compound/Vehicle plate_setup->add_inhibitor start_reaction Initiate Reaction (Add Substrate) add_inhibitor->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_develop Add Developer incubate->stop_develop incubate_rt Incubate at RT stop_develop->incubate_rt read_fluorescence Measure Fluorescence incubate_rt->read_fluorescence analyze Calculate % Inhibition & IC50 read_fluorescence->analyze end End analyze->end

Workflow for the fluorometric HDAC3 inhibition assay.
Spectrophotometric DHODH Inhibition Assay (DCIP Reduction)

This assay measures DHODH activity by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.[15][22] The decrease in absorbance at 600 nm corresponds to the rate of DHODH-catalyzed oxidation of dihydroorotate.[22]

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)[11]

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Test compound (this compound derivative)

  • 96-well clear microplate

  • Spectrophotometer microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer and DHODH enzyme.

  • Add the test compound or vehicle control and incubate at room temperature for a pre-incubation period (e.g., 15-30 minutes) to allow for inhibitor binding.[15][22]

  • Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in assay buffer.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Immediately measure the decrease in absorbance at 600 nm kinetically over a period of time (e.g., 10-15 minutes).[15]

  • Determine the initial reaction velocity (rate of change in absorbance).

  • Calculate the percentage of inhibition and determine the IC50 value.

DHODH_Assay_Workflow start Start prep_reagents Prepare Reagents (DHODH, DHO, DCIP, CoQ10, Inhibitor) start->prep_reagents plate_setup Plate Setup (Add buffer, enzyme) prep_reagents->plate_setup add_inhibitor Add Test Compound/Vehicle & Pre-incubate plate_setup->add_inhibitor start_reaction Initiate Reaction (Add DHO/DCIP/CoQ10 mix) add_inhibitor->start_reaction read_absorbance Measure Absorbance at 600 nm (kinetic) start_reaction->read_absorbance analyze Calculate Reaction Velocity, % Inhibition & IC50 read_absorbance->analyze end End analyze->end

Workflow for the spectrophotometric DHODH inhibition assay.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of targeted therapies. Its derivatives have demonstrated potent and selective inhibition of key enzymes involved in cancer progression, including SIRT3, HDAC3, and DHODH. The data and protocols presented in this guide provide a solid foundation for further research and development efforts aimed at translating the therapeutic potential of this chemical series into novel clinical candidates. Continued exploration of structure-activity relationships and in vivo efficacy studies are warranted to fully elucidate the therapeutic utility of these compounds.

References

An In-depth Technical Guide to 2-(4-Hydroxyphenyl)quinoline-4-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on a specific, promising subclass: 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid and its analogs. These compounds have garnered significant attention for their potential as therapeutic agents, demonstrating efficacy in oncology, infectious diseases, and inflammatory disorders. This document provides a comprehensive overview of their synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to their development. Quantitative data is presented in structured tables for comparative analysis, and critical pathways and workflows are visualized to facilitate understanding.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic drugs.[1] The functionalization of the quinoline ring at various positions has led to the discovery of compounds with diverse pharmacological properties, including antimicrobial, antiviral, antimalarial, anti-inflammatory, and anticancer activities.[1][2] The 2-aryl-quinoline-4-carboxylic acid motif, in particular, has emerged as a key pharmacophore. The presence of an aryl group at the C-2 position and a carboxylic acid at the C-4 position are critical for various biological interactions.[3][4] This guide delves into the specifics of this compound derivatives, exploring their therapeutic potential and the scientific underpinnings of their activity.

Synthesis of 2-Arylquinoline-4-carboxylic Acids

The synthesis of 2-arylquinoline-4-carboxylic acids is primarily achieved through well-established condensation reactions, most notably the Doebner and Pfitzinger reactions.

The Doebner Reaction

A common and versatile method for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[3] This one-pot, three-component reaction involves the condensation of an aniline, an aldehyde (typically a benzaldehyde derivative), and pyruvic acid.[5][6]

G cluster_conditions Reaction Conditions Aniline Aniline Derivative Product 2-Aryl-quinoline-4-carboxylic Acid Aniline->Product Benzaldehyde Benzaldehyde Derivative Benzaldehyde->Product PyruvicAcid Pyruvic Acid PyruvicAcid->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Catalyst Acid Catalyst (optional) Catalyst->Product

General Workflow for the Doebner Reaction.
The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route to substituted quinoline-4-carboxylic acids.[7] This method involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[7]

G cluster_conditions Reaction Conditions Isatin Isatin Derivative Product Substituted Quinoline-4-carboxylic Acid Isatin->Product Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Product Base Base (e.g., KOH) Base->Product

General Workflow for the Pfitzinger Reaction.

Mechanisms of Action and Biological Activities

Derivatives of this compound have demonstrated a variety of biological activities, often through the inhibition of key enzymes involved in disease pathogenesis.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

A primary mechanism of anticancer activity for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway.[3][4] By inhibiting DHODH, these compounds disrupt the synthesis of pyrimidines, which are essential for DNA and RNA replication, thereby halting the proliferation of rapidly dividing cancer cells.[4]

G DHO Dihydroorotate DHODH DHODH DHO->DHODH Substrate Orotate Orotate Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DHODH->Orotate Catalyzes Inhibitor 2-Arylquinoline-4- carboxylic Acid Derivative Inhibitor->DHODH Inhibits CellProliferation Cancer Cell Proliferation Pyrimidine->CellProliferation

DHODH Inhibition Signaling Pathway.

Structure-Activity Relationship for DHODH Inhibition:

  • C-2 Position: Bulky, hydrophobic substituents are generally required for potent inhibition.[3][4]

  • C-4 Position: A carboxylic acid moiety is crucial for activity, likely forming a salt bridge with key residues in the enzyme's active site.[4]

  • Benzo Portion of the Quinoline Ring: Appropriate substitutions on this ring can modulate activity.[4]

Histone Deacetylase (HDAC) Inhibition

Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel histone deacetylase (HDAC) inhibitors.[7][8] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[7] By inhibiting HDACs, these compounds can induce changes in chromatin structure, leading to the expression of tumor suppressor genes and ultimately, cell cycle arrest and apoptosis in cancer cells.[9]

G HDAC_Inhibitor 2-Arylquinoline-4-carboxylic Acid Derivative HDAC HDACs HDAC_Inhibitor->HDAC Inhibits Histone Histones HDAC->Histone Deacetylates Acetylated_Histone Acetylated Histones Histone->Acetylated_Histone Acetylation Chromatin Chromatin Relaxation Acetylated_Histone->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

HDAC Inhibition Signaling Pathway.

Structure-Activity Relationship for HDAC Inhibition: The 2-substituted phenylquinoline-4-carboxylic acid group often serves as the "cap" moiety in the pharmacophore of HDAC inhibitors, which also includes a linker region and a zinc-binding group.[7] Modifications to the phenyl ring and the quinoline core can influence potency and isoform selectivity.[8]

Sirtuin 3 (SIRT3) Inhibition

More recently, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, a member of the sirtuin family of NAD+-dependent deacetylases.[8][10] SIRT3 is primarily localized in the mitochondria and plays a key role in regulating mitochondrial function and cellular metabolism. Its inhibition has emerged as a potential therapeutic strategy in certain cancers, particularly leukemias.[10]

Antimicrobial Activity

Various 2-aryl-quinoline-4-carboxylic acid derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][5] The presence of an aryl ring at the second position of the quinoline-4-carboxylic acid scaffold is often associated with good antibacterial properties.[5]

Quantitative Biological Data

The following tables summarize the reported biological activities of selected this compound derivatives and analogs.

Table 1: Anticancer Activity (IC50 Values)

Compound ID2-Aryl SubstituentCell LineIC50 (µM)TargetReference
P6 4-AcrylamidophenylMLLr leukemic cell lines7.2SIRT3[8][10]
D28 Phenyl (with modifications)K56224.45HDAC3[7][8]
Analog 1 4-BiphenylVSV4.65DHODH[11]
Analog 2 Modified BiphenylVSV0.002DHODH[11]

Table 2: Antimicrobial Activity (MIC Values)

Compound IDBacterial StrainMIC (µg/mL)Reference
5a4 Staphylococcus aureus64[12]
5a7 Escherichia coli128[12]
Derivative 11 Staphylococcus aureus6.25[13]
Derivative 24 Escherichia coli3.125[13]
Derivative 24 Staphylococcus aureus3.125[13]
Compound 3c Staphylococcus aureus2.67[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further development of these compounds.

General Protocol for Doebner Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve the aniline derivative in a suitable solvent, such as ethanol.

  • Addition of Reactants: Add the benzaldehyde derivative and pyruvic acid to the solution.

  • Catalyst: A catalytic amount of an acid, like trifluoroacetic acid, can be added to facilitate the reaction.[5]

  • Reaction Conditions: The mixture is typically heated under reflux for several hours.

  • Work-up and Purification: After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

General Protocol for Pfitzinger Synthesis
  • Base Hydrolysis of Isatin: Dissolve isatin in an aqueous solution of a strong base, such as potassium hydroxide, and stir to facilitate the hydrolysis of the amide bond.

  • Addition of Carbonyl Compound: Add the carbonyl compound containing an α-methylene group to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux for an extended period (e.g., 24 hours).[7]

  • Work-up: After cooling, remove the solvent and dissolve the residue in water.

  • Purification: Extract with an organic solvent (e.g., diethyl ether) to remove impurities. Acidify the aqueous layer to precipitate the quinoline-4-carboxylic acid product, which is then collected by filtration, washed, and dried.[7]

DHODH Inhibition Assay (Colorimetric)

This protocol is based on the reduction of 2,6-dichloroindophenol (DCIP).

  • Reagent Preparation: Prepare stock solutions of the test compound, recombinant human DHODH, dihydroorotic acid (DHO), coenzyme Q10 (CoQ10), and DCIP in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0).

  • Assay Plate Setup: In a 96-well plate, add the assay buffer and varying concentrations of the test compound (or DMSO as a control).

  • Enzyme Addition and Pre-incubation: Add the recombinant human DHODH to each well and pre-incubate for approximately 30 minutes at 25°C.

  • Reaction Initiation: Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer. Add this solution to each well to initiate the reaction.

  • Data Acquisition: Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

HDAC Inhibition Assay (Fluorometric)
  • Reagent Preparation: Prepare serial dilutions of the test compound in an HDAC assay buffer.

  • Reaction Setup: In a 96-well black microplate, add the assay buffer, test compound at various concentrations, and diluted recombinant HDAC enzyme.

  • Pre-incubation: Mix and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to all wells.

  • Incubation: Mix and incubate at 37°C for 30 minutes.

  • Development: Add a developer solution (e.g., containing trypsin and a stop solution like Trichostatin A) to each well to stop the reaction and develop the fluorescent signal.

  • Final Incubation: Incubate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., isopropanol or DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly versatile and promising class of compounds for drug discovery. Their synthetic accessibility via robust methods like the Doebner and Pfitzinger reactions, coupled with their diverse mechanisms of action, makes them attractive candidates for further development. The demonstrated activities against key therapeutic targets such as DHODH, HDACs, and SIRT3 underscore their potential in oncology and beyond.

Future research should focus on optimizing the potency and selectivity of these derivatives through systematic structure-activity relationship studies. The exploration of novel substitutions on both the quinoline core and the 2-aryl ring could lead to the identification of compounds with improved pharmacokinetic and pharmacodynamic properties. Furthermore, in vivo studies are warranted to validate the preclinical efficacy and safety of the most promising candidates. The continued investigation of this chemical space holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

The Core Mechanism of Action of Quinoline-4-Carboxylic Acid Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the basis of a diverse range of therapeutic agents. These compounds have demonstrated significant efficacy in various disease models, including cancer, autoimmune disorders, and infectious diseases. Their biological activities are primarily attributed to the inhibition of key enzymes involved in critical cellular processes. This technical guide provides an in-depth exploration of the core mechanisms of action of quinoline-4-carboxylic acid derivatives, with a focus on their roles as inhibitors of Dihydroorotate Dehydrogenase (DHODH), Indoleamine 2,3-dioxygenase 1 (IDO1), and Sirtuin 3 (SIRT3). We present a comprehensive overview of the signaling pathways, quantitative data on their inhibitory activities, and detailed experimental protocols for their evaluation.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary and well-established mechanism of action for many quinoline-4-carboxylic acid compounds is the inhibition of DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are critical for DNA and RNA synthesis.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to DHODH inhibition.[1] By blocking this enzyme, quinoline-4-carboxylic acid derivatives deplete the intracellular pyrimidine pool, leading to cell cycle arrest, primarily in the S-phase, and subsequent inhibition of cell growth.[3]

Signaling Pathway of DHODH Inhibition

The inhibition of DHODH by quinoline-4-carboxylic acid compounds directly impacts the pyrimidine biosynthesis pathway, leading to a cascade of downstream effects. The core of this mechanism is the prevention of the conversion of dihydroorotate to orotate.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_effects Downstream Cellular Effects Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP dUMP dUMP UMP->dUMP UTP UTP UMP->UTP dTMP dTMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Cell Cycle Arrest (S-Phase) Cell Cycle Arrest (S-Phase) DNA Synthesis->Cell Cycle Arrest (S-Phase) CTP CTP UTP->CTP RNA Synthesis RNA Synthesis CTP->RNA Synthesis Inhibition of Proliferation Inhibition of Proliferation RNA Synthesis->Inhibition of Proliferation Quinoline-4-carboxylic acid Quinoline-4-carboxylic acid Quinoline-4-carboxylic acid->Orotate Inhibition Apoptosis Apoptosis Cell Cycle Arrest (S-Phase)->Apoptosis

Figure 1: DHODH Inhibition Pathway.
Quantitative Data: DHODH Inhibitory Activity

The potency of quinoline-4-carboxylic acid derivatives as DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for several representative compounds from the literature.

CompoundDHODH IC50 (nM)Reference
Analogue 419.71 ± 1.4[4]
Analogue 4326.2 ± 1.8[4]
1,7-naphthyridine 4628.3 ± 3.3[4]
Lead Compound 3250 ± 110[4]
Experimental Protocol: DHODH Enzyme Activity Assay (DCIP-Based)

This colorimetric assay measures DHODH activity by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP).

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotic acid (DHO)

  • Decylubiquinone

  • 2,6-dichloroindophenol (DCIP)

  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.0)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, DHO, and decylubiquinone.

  • Add various concentrations of the quinoline-4-carboxylic acid inhibitor to the wells of a 96-well plate.

  • Initiate the reaction by adding the recombinant DHODH enzyme to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • Add DCIP to the wells. The enzymatic reaction will cause a reduction of DCIP, resulting in a color change.

  • Measure the absorbance of the solution at 600 nm using a spectrophotometer. The decrease in absorbance is proportional to DHODH activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and plot the data to determine the IC50 value.[5]

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

Certain quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism.[6] IDO1 is an important target in cancer immunotherapy as its upregulation in the tumor microenvironment leads to tryptophan depletion and the production of immunosuppressive metabolites, thereby helping cancer cells evade the immune system.[7][8]

Signaling Pathway of IDO1 Inhibition

IDO1 is typically induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ). Its inhibition by quinoline-4-carboxylic acid compounds can restore T-cell function and enhance anti-tumor immunity.

IDO1_Inhibition_Pathway cluster_induction IDO1 Induction cluster_effects Immunosuppressive Effects IFN-γ IFN-γ IFN-γ Receptor IFN-γ Receptor IFN-γ->IFN-γ Receptor JAK/STAT Pathway JAK/STAT Pathway IFN-γ Receptor->JAK/STAT Pathway IDO1 Gene Transcription IDO1 Gene Transcription JAK/STAT Pathway->IDO1 Gene Transcription IDO1 Enzyme IDO1 Enzyme IDO1 Gene Transcription->IDO1 Enzyme Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 Enzyme Tryptophan Depletion Tryptophan Depletion Kynurenine Accumulation Kynurenine Accumulation Quinoline-4-carboxylic acid Quinoline-4-carboxylic acid Quinoline-4-carboxylic acid->Kynurenine Inhibition T-cell Arrest & Anergy T-cell Arrest & Anergy Tryptophan Depletion->T-cell Arrest & Anergy Kynurenine Accumulation->T-cell Arrest & Anergy Tumor Immune Evasion Tumor Immune Evasion T-cell Arrest & Anergy->Tumor Immune Evasion

Figure 2: IDO1 Inhibition Pathway.
Experimental Protocol: Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context, typically by quantifying the production of kynurenine.

Materials:

  • Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)

  • Cell culture medium and supplements

  • Recombinant human IFN-γ

  • Quinoline-4-carboxylic acid inhibitor

  • Reagents for kynurenine detection (e.g., Ehrlich's reagent)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with IFN-γ to induce IDO1 expression.

  • Add various concentrations of the quinoline-4-carboxylic acid inhibitor to the wells.

  • Incubate the plate for a specified period (e.g., 24-48 hours).

  • Collect the cell culture supernatant.

  • Add a reagent (e.g., trichloroacetic acid) to the supernatant to precipitate proteins, followed by centrifugation.

  • Transfer the supernatant to a new plate and add a colorimetric reagent (e.g., Ehrlich's reagent) that reacts with kynurenine to produce a colored product.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Calculate the percentage of inhibition of kynurenine production and determine the IC50 value.[9][10]

Inhibition of Sirtuin 3 (SIRT3)

A newer area of investigation for quinoline-4-carboxylic acid derivatives is their potential to inhibit SIRT3, a major mitochondrial NAD+-dependent deacetylase.[11] SIRT3 plays a complex, dual role in cancer, acting as both a tumor suppressor and an oncogene depending on the cellular context.[1][2] It regulates mitochondrial metabolism, oxidative stress, and apoptosis.

Signaling Pathway of SIRT3 Modulation

SIRT3's role in cancer is multifaceted, influencing several key signaling pathways. Its inhibition can lead to increased reactive oxygen species (ROS) and promote apoptosis in certain cancer cells.

SIRT3_Modulation_Pathway cluster_substrates SIRT3 Substrates cluster_effects Effects of Inhibition SIRT3 SIRT3 SOD2 SOD2 SIRT3->SOD2 Deacetylation IDH2 IDH2 SIRT3->IDH2 Deacetylation FOXO3a FOXO3a SIRT3->FOXO3a Deacetylation Ku70 Ku70 SIRT3->Ku70 Deacetylation Increased ROS Increased ROS Metabolic Dysregulation Metabolic Dysregulation Promotion of Apoptosis Promotion of Apoptosis Decreased ROS Decreased ROS SOD2->Decreased ROS Metabolic Regulation Metabolic Regulation IDH2->Metabolic Regulation Antioxidant Response Antioxidant Response FOXO3a->Antioxidant Response Inhibition of Apoptosis Inhibition of Apoptosis Ku70->Inhibition of Apoptosis Quinoline-4-carboxylic acid Quinoline-4-carboxylic acid Quinoline-4-carboxylic acid->SIRT3 Inhibition

Figure 3: SIRT3 Modulation Pathway.
Quantitative Data: SIRT3 Inhibitory Activity

The following table presents the IC50 values for a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as SIRT3 inhibitors.

CompoundSIRT3 IC50 (µM)SIRT1 IC50 (µM)SIRT2 IC50 (µM)Reference
P67.232.633.5[11]
Experimental Workflow for SIRT3 Inhibition

A typical workflow to assess SIRT3 inhibition involves an enzymatic assay followed by cellular assays to confirm the mechanism of action.

SIRT3_Inhibition_Workflow Start Start Enzymatic Assay SIRT3 Enzymatic Assay Start->Enzymatic Assay Determine IC50 Determine IC50 Enzymatic Assay->Determine IC50 Cellular Assays Cell-Based Assays Determine IC50->Cellular Assays Western Blot Western Blot for Acetylated Substrates Cellular Assays->Western Blot ROS Measurement ROS Measurement Cellular Assays->ROS Measurement Apoptosis Assay Apoptosis Assay (e.g., Annexin V) Cellular Assays->Apoptosis Assay Conclusion Conclusion Western Blot->Conclusion ROS Measurement->Conclusion Apoptosis Assay->Conclusion

Figure 4: SIRT3 Inhibition Experimental Workflow.

Anti-inflammatory Activity

Quinoline-4-carboxylic acid derivatives have also demonstrated anti-inflammatory properties.[12] This activity is often attributed to the modulation of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the inhibition of pro-inflammatory cytokine production.[13]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayCell LineIC50 Value (µM)Reference
Quinoline-4-carboxylic acidLPS-induced NO ProductionRAW 264.7Appreciable anti-inflammatory affinities[12]
Quinoline-3-carboxylic acidLPS-induced NO ProductionRAW 264.7Appreciable anti-inflammatory affinities[12]

Conclusion

Quinoline-4-carboxylic acid compounds represent a versatile class of molecules with multiple mechanisms of action, making them attractive candidates for drug development in various therapeutic areas. Their ability to inhibit key enzymes such as DHODH, IDO1, and SIRT3 underscores their potential to modulate fundamental cellular processes involved in proliferation, immune response, and metabolism. The data and protocols presented in this guide provide a comprehensive resource for researchers engaged in the study and development of this important class of compounds. Further investigation into the intricate signaling networks affected by these molecules will undoubtedly unveil new therapeutic opportunities.

References

In Silico Modeling of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in silico modeling of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative with demonstrated therapeutic potential. Through a comprehensive review of current research, this document outlines the methodologies for computational analysis of this compound's interactions with biological targets. Key focus is placed on its interaction with Leishmania major N-myristoyltransferase (LmNMT), a promising target for anti-leishmanial drug development. This guide details experimental protocols for molecular docking and molecular dynamics simulations, presents quantitative interaction data, and visualizes key workflows and biological pathways to facilitate a deeper understanding and guide future research in the development of quinoline-based therapeutics.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the structural backbone of numerous therapeutic agents, exhibiting a wide range of pharmacological activities including antimalarial, antibacterial, and anticancer effects. The compound this compound, belonging to this class, has been a subject of interest in medicinal chemistry. In silico modeling, a cornerstone of modern drug discovery, offers a powerful and cost-effective approach to elucidate the molecular interactions between such compounds and their biological targets.[1] By simulating these interactions at an atomic level, researchers can predict binding affinities, understand mechanisms of action, and guide the rational design of more potent and selective drug candidates.

This guide will delve into the computational methodologies used to model the interactions of this compound, with a specific focus on its potential as an inhibitor of N-myristoyltransferase in Leishmania, a protozoan parasite responsible for leishmaniasis.

Potential Biological Target: N-myristoyltransferase (NMT)

Recent in silico studies, employing techniques such as inverse virtual screening, have identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity molecular target for 2-aryl-quinoline-4-carboxylic acid derivatives, a class to which this compound belongs.[2][3][4] NMT is a crucial enzyme in eukaryotes, including pathogenic protozoa, that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a specific set of proteins.[1][5]

This N-myristoylation is essential for the function of these proteins, playing a vital role in:

  • Protein-membrane association: The attached lipid anchor facilitates the localization of proteins to cellular membranes.[1][6]

  • Signal transduction pathways: Many key signaling proteins require myristoylation for their proper function and localization.[1][7]

  • Vesicular protein trafficking: The transport and sorting of proteins within the cell often depend on myristoylation.[1][7]

Genetic and pharmacological studies have validated that NMT is essential for the viability of Leishmania parasites, making it an attractive and robust target for the development of new anti-leishmanial drugs.[1][2] Inhibition of LmNMT disrupts the vital cellular processes mentioned above, leading to parasite death.

Quantitative Interaction Data

Molecular docking and other computational methods provide quantitative estimates of the binding affinity between a ligand and its target protein. While specific binding energy values for the interaction of this compound with LmNMT are not yet published, studies on a series of structurally related 2-aryl-quinoline-4-carboxylic acids have provided valuable insights.

Compound ClassTarget ProteinIn Silico MethodPredicted Binding Energy (kcal/mol)Reference
2-aryl-quinoline-4-carboxylic acidsLmNMTInverse Virtual Screening-9.3 to -12.3[2]
2-oxo-quinoline-4-carboxylic derivativeP-glycoproteinMolecular Docking-9.22 (for compound 17)[8]

Note: The provided binding energies are for a class of related compounds and a specific derivative in a different study, respectively. They serve as an estimate of the potential binding affinity of this compound and should be confirmed by specific in silico and in vitro experiments.

In Silico Experimental Protocols

This section details the generalized protocols for conducting molecular docking and molecular dynamics simulations to study the interaction of this compound with a protein target like LmNMT.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.

Protocol:

  • Ligand Preparation:

    • The 2D structure of this compound is sketched using chemical drawing software (e.g., ChemDraw).

    • The 2D structure is converted to a 3D structure.

    • Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • The final 3D structure is saved in a compatible format (e.g., .mol2 or .pdbqt).

  • Protein Preparation:

    • The 3D crystal structure of the target protein (e.g., Leishmania major NMT, PDB ID: 2WSA) is downloaded from the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules and any co-crystallized ligands.

    • Hydrogen atoms are added to the protein structure.

    • Charges are assigned to the protein atoms.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Docking Simulation:

    • A molecular docking software (e.g., AutoDock Vina, GOLD) is used.

    • A grid box is defined around the active site of the protein to specify the search space for the ligand. The dimensions and center of the grid are critical parameters.

    • The docking algorithm explores various conformations and orientations of the ligand within the grid box, calculating the binding energy for each pose.

    • The program typically employs a genetic algorithm or other stochastic methods for this search.

  • Analysis of Results:

    • The docking results are ranked based on their predicted binding affinity (docking score). The pose with the lowest binding energy is considered the most favorable.

    • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues are visualized and analyzed.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability and the persistence of key interactions.

Protocol:

  • System Preparation:

    • The best-ranked docked pose of the this compound-LmNMT complex from the molecular docking study is used as the starting structure.

    • The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

    • Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological ionic strength.

    • Force field parameters for the protein (e.g., AMBER, CHARMM) and the ligand (generated using tools like Antechamber) are assigned.

  • Simulation Execution:

    • The system undergoes energy minimization to remove any bad contacts.

    • The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • The system is then equilibrated at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

    • A production MD run is performed for a significant duration (e.g., 50-100 nanoseconds) to collect trajectory data.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time to assess the stability of the complex.

    • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein is monitored throughout the simulation.

    • Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA can be used to calculate the binding free energy of the complex from the MD trajectory.

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding complex scientific processes. The following diagrams, created using the DOT language, illustrate the in silico modeling workflow and the targeted biological pathway.

InSilico_Modeling_Workflow cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (Predict Binding Pose & Affinity) ligand_prep->docking protein_prep Protein Preparation (from PDB, Add Hydrogens) protein_prep->docking docking_analysis Docking Analysis (Binding Interactions, Scoring) docking->docking_analysis md_sim Molecular Dynamics Simulation (Assess Complex Stability) md_analysis MD Trajectory Analysis (RMSD, RMSF, H-Bonds) md_sim->md_analysis docking_analysis->md_sim Select Best Pose free_energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) md_analysis->free_energy

Caption: A generalized workflow for in silico modeling of ligand-protein interactions.

N_Myristoylation_Pathway Myristoyl_CoA Myristoyl-CoA Ternary_Complex NMT-Myristoyl-CoA-Protein Ternary Complex Myristoyl_CoA->Ternary_Complex Substrate_Protein Substrate Protein (with N-terminal Glycine) Substrate_Protein->Ternary_Complex NMT N-myristoyltransferase (NMT) NMT->Ternary_Complex Binds Myristoylated_Protein N-Myristoylated Protein Ternary_Complex->Myristoylated_Protein Catalyzes Transfer CoA Coenzyme A (CoA) Ternary_Complex->CoA Releases Cellular_Function Protein Localization & Signal Transduction Myristoylated_Protein->Cellular_Function Inhibitor 2-(4-Hydroxyphenyl)quinoline- 4-carboxylic acid Inhibitor->NMT Inhibits

Caption: The N-myristoylation pathway and the inhibitory action of the compound on NMT.

Conclusion

The in silico modeling of this compound provides critical insights into its potential as a therapeutic agent. The identification of Leishmania major N-myristoyltransferase as a likely target opens a promising avenue for the development of novel anti-leishmanial drugs. The methodologies and data presented in this guide serve as a foundation for researchers to further investigate the structure-activity relationships, optimize the lead compound, and ultimately accelerate the discovery of new and effective treatments for neglected diseases like leishmaniasis. Future work should focus on obtaining experimental validation for the computationally predicted interactions and exploring the broader pharmacological profile of this promising quinoline derivative.

References

Methodological & Application

Application Notes and Protocols: Cytotoxicity of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline-4-carboxylic acids represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them promising candidates in drug discovery and development.[1] Derivatives of this core structure have been extensively explored for their therapeutic potential, including anticancer properties.[1] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation, such as sirtuins (SIRTs) and dihydroorotate dehydrogenase (DHODH).[1][2][3] This document provides an overview of the cytotoxic activities of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid derivatives and detailed protocols for their evaluation.

Data Presentation: Cytotoxic Activity of Quinoline-4-Carboxylic Acid Derivatives

The following table summarizes the in vitro antiproliferative activities of various 2-aryl-quinoline-4-carboxylic acid derivatives against a panel of human cancer cell lines.

Compound IDDerivative Structure/SubstitutionCancer Cell Line(s)IC50 (µM)Putative Mechanism of ActionReference(s)
P6 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivativeMLLr leukemic cell lines7.2SIRT3 Inhibition[4][5]
Compound 41 2-substituted quinoline-4-carboxylic acid-0.00971DHODH Inhibition[1][2]
Compound 43 2-substituted quinoline-4-carboxylic acid-0.0262DHODH Inhibition[1][2]
D28 2-substituted phenylquinoline-4-carboxylic acid-24.45HDAC3 Inhibition[6]
HTI 21 4-substituted quinolineVariousNot specified, but highest cytotoxicity in the screened setInduction of apoptosis, ROS generation[7]
HTI 22 4-substituted quinolineVariousNot specified, but highest cytotoxicity in the screened setInduction of apoptosis, ROS generation[7]
Various quinoline-2-carboxylic acid, quinoline-4-carboxylic acid, quinoline-3-carboxylic acid, and 1,2-dihydro-2-oxo-4-quinoline carboxylic acidsMammary MCF7Significant growth inhibitionNot specified[8]
Compound 6d 8-benzoyl-2-(dimethoxyphenyl)quinoline-4-carboxylic acidA2780/RCIS (Ovarian)>100MRP2 Inhibition[1][9]
Compound 6k quinoxaline derivativeHela, HCT-116, MCF-712.17, 9.46, 6.93Not specified[10]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[1]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MIA PaCa-2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound or its derivatives, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the selected cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1] Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Sulforhodamine B (SRB) Colorimetric Assay for Cytotoxicity

The SRB assay is a cell density-based assay that relies on the binding of the dye to basic amino acids of cellular proteins.

Materials:

  • Human cancer cell lines (e.g., SW480, HCT116, CACO2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Cell Fixation: After the treatment period, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_mtt MTT Assay cluster_srb SRB Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells (e.g., MCF-7, HCT-116) in 96-well plates compound_prep 2. Prepare Serial Dilutions of Quinoline-4-Carboxylic Acid Derivatives treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate for 48-72 hours treatment->incubation assay_choice Assay Type? incubation->assay_choice mtt_add 5a. Add MTT Reagent assay_choice->mtt_add MTT fixation 5b. Fix Cells with TCA assay_choice->fixation SRB formazan 6a. Solubilize Formazan mtt_add->formazan read_plate 8. Read Absorbance formazan->read_plate staining 6b. Stain with SRB fixation->staining srb_solubilize 7b. Solubilize SRB staining->srb_solubilize srb_solubilize->read_plate calc_ic50 9. Calculate % Viability and Determine IC50 read_plate->calc_ic50

Caption: General workflow for assessing the cytotoxicity of quinoline-4-carboxylic acid derivatives.

sirt3_pathway cluster_compound Compound Action cluster_cellular_target Cellular Target cluster_downstream Downstream Effects compound Quinoline-4-Carboxylic Acid Derivative (e.g., P6) sirt3 SIRT3 compound->sirt3 Inhibits cell_cycle G0/G1 Phase Cell Cycle Arrest sirt3->cell_cycle Leads to differentiation Cell Differentiation sirt3->differentiation Promotes apoptosis Apoptosis (Not Induced by P6) sirt3->apoptosis Does not lead to proliferation Decreased Cell Proliferation cell_cycle->proliferation differentiation->proliferation

Caption: Potential signaling pathway for SIRT3-inhibiting quinoline-4-carboxylic acid derivatives.[4][5]

References

Protocol for MTT Assay with Quinoline Derivatives: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of quinoline derivatives on various cancer cell lines. Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for their broad range of biological activities, including significant anticancer properties.[1] The MTT assay is a widely adopted colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells.[2] These insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically, typically between 500 and 600 nm.[2]

Data Presentation: Cytotoxicity of Quinoline Derivatives

The cytotoxic activity of quinoline derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of various quinoline derivatives against different cancer cell lines, as determined by the MTT assay.

Derivative ClassCompoundCell LineIncubation Time (h)IC50 (µM)
Quinoline-1,8-dione 9-(3-Bromophenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dioneHeLa9624.4
9-(3-Bromophenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dioneRaji7282
Tetrahydrobenzo[h]quinoline Tetrahydrobenzo[h]quinolineMCF-7 (Breast)487.5[3]
2-phenylquinolin-4-amine 2-phenylquinolin-4-amine (7a)HT-29 (Colon)Not Specified8.12[3]
Indolo[2,3-b]quinoline 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)HepG2 (Liver)483.3 µg/mL
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)HCT-116 (Colon)4823 µg/mL
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)MCF-7 (Breast)483.1 µg/mL
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)A549 (Lung)489.96 µg/mL

Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting the MTT assay to evaluate the cytotoxicity of quinoline derivatives.

Materials and Reagents
  • Cells: Desired cancer cell lines (e.g., HeLa, MCF-7, LS180, Raji).[1]

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

  • Test Compounds: Quinoline derivatives dissolved in a suitable solvent (e.g., DMSO).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide powder. Prepare a 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at -20°C, protected from light.[1]

  • Solubilization Solution: Options include Dimethyl sulfoxide (DMSO), or a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[1]

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates

    • Humidified incubator (37°C, 5% CO2)

    • Multichannel pipette

    • Microplate reader capable of measuring absorbance at 570 nm

    • Orbital shaker

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Cell Seeding Seed cells in a 96-well plate. Incubate overnight. C 3. Cell Treatment Add compound dilutions to wells. Incubate for desired time (e.g., 24, 48, 72h). A->C B 2. Compound Preparation Prepare serial dilutions of quinoline derivatives. B->C D 4. MTT Addition Add MTT solution to each well. Incubate for 2-4 hours. C->D E 5. Formazan Solubilization Remove medium and add solubilization solution (e.g., DMSO). D->E F 6. Absorbance Reading Measure absorbance at 570 nm. E->F G 7. Data Calculation Calculate % cell viability and IC50 values. F->G

Caption: A streamlined workflow of the MTT assay for evaluating cytotoxicity.

Detailed Protocol
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of the quinoline derivatives.

    • Include the following controls in triplicate:

      • Vehicle Control: Cells treated with medium containing the same concentration of the solvent as the test wells.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Culture medium without cells to measure background absorbance.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary to pellet the cells before medium removal.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals, resulting in a homogenous purple solution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the concentration of the quinoline derivative to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes 50% inhibition of cell viability.

Signaling Pathways Modulated by Quinoline Derivatives

Quinoline derivatives exert their anticancer effects through various mechanisms, often involving the modulation of critical cellular signaling pathways. Two of the most commonly affected pathways are the PI3K/Akt/mTOR pathway and the intrinsic apoptosis pathway.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway Quinoline Derivative Inhibition of the PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits

Caption: Quinoline derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

Induction of the Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents, including quinoline derivatives, function by inducing apoptosis in cancer cells.

Apoptosis_Pathway Induction of Apoptosis by Quinoline Derivatives Quinoline Quinoline Derivative Bax Bax Quinoline->Bax Upregulates Bcl2 Bcl-2 Quinoline->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Quinoline derivatives can trigger the intrinsic apoptosis pathway.

References

Application Notes and Protocols: 2-(4-Hydroxyphenyl)quinoline-4-carboxylic Acid and its Derivatives as HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. Their aberrant activity is implicated in the pathogenesis of various diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of HDAC inhibitors has emerged as a promising strategy in oncology. This document provides detailed application notes and protocols for the study of 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid and its derivatives as potential HDAC inhibitors.

Recent studies have explored derivatives of 2-phenylquinoline-4-carboxylic acid as a novel structural scaffold for HDAC inhibitors. These compounds typically consist of a cap group that interacts with the rim of the HDAC active site, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic domain. The 2-substituted phenylquinoline-4-carboxylic acid moiety serves as a new cap group in the design of these inhibitors.[1][2][3][4]

One study synthesized a series of thirty 2-substituted phenylquinoline-4-carboxylic acid derivatives with either hydroxamic acid or hydrazide as the zinc-binding group.[2][3][4] Notably, some of these compounds exhibited significant and selective inhibitory activity against HDAC3.[2][3][4] Specifically, compound D28 , a hydroxamic acid derivative, and D29 , a hydrazide derivative, demonstrated noteworthy HDAC3 selectivity over other Class I and IIb HDACs.[2][3]

These findings underscore the potential of the 2-phenylquinoline-4-carboxylic acid scaffold in the development of isoform-selective HDAC inhibitors. The following sections provide quantitative data on the inhibitory activity of key derivatives and detailed protocols for their evaluation.

Data Presentation

The inhibitory activities of representative 2-phenylquinoline-4-carboxylic acid derivatives against various HDAC isoforms are summarized below. The data highlights the potency and selectivity of these compounds.

Table 1: In Vitro HDAC Inhibitory Activity of Selected 2-Phenylquinoline-4-carboxylic Acid Derivatives [2]

Compound IDLinker/ZBGTarget HDACsIC50 (µM)
D28 Hydroxamic AcidHDAC1> 100
HDAC2> 100
HDAC3 24.45
HDAC6> 100
D29 HydrazideHDAC11.85
HDAC22.13
HDAC3 0.98
HDAC6> 100
D30 HydrazideHDAC11.56
HDAC21.99
HDAC3 0.87
HDAC6> 100
SAHA (Vorinostat) Hydroxamic AcidHDAC10.09
(Reference)HDAC20.12
HDAC30.08
HDAC60.03

Table 2: In Vitro Antiproliferative Activity of Selected 2-Phenylquinoline-4-carboxylic Acid Derivatives [2]

Compound IDCell LineIC50 (µM)
D28 K562 (Leukemia)12.31
D29 K562 (Leukemia)> 50
D30 K562 (Leukemia)> 50

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon the findings.

Protocol 1: In Vitro Fluorometric HDAC Enzyme Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of test compounds against specific HDAC isoforms using a fluorogenic substrate.[5][6]

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer)

  • Stop Solution (e.g., Trichostatin A, a potent pan-HDAC inhibitor)

  • Test compound (e.g., D28) dissolved in DMSO

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities (Excitation: 355-360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in HDAC Assay Buffer. The final DMSO concentration in the assay should be less than 1%.

  • Reaction Setup: In a 96-well black microplate, add the following reagents in the specified order:

    • HDAC Assay Buffer

    • Test compound at various concentrations (or DMSO for the control)

    • Diluted recombinant HDAC enzyme

  • Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Incubation: Mix the plate and incubate at 37°C for 30 minutes.

  • Reaction Termination and Signal Development: Add the Developer solution containing the Stop Solution to each well. This will stop the HDAC reaction and allow the developer enzyme to cleave the deacetylated substrate, releasing the fluorescent molecule.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[5]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the procedure for assessing the cytotoxic effects of the HDAC inhibitors on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., K562)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway of HDAC Inhibition

The following diagram illustrates the general mechanism by which HDAC inhibitors exert their anticancer effects, leading to cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway HDAC_Inhibitor 2-Phenylquinoline-4-carboxylic Acid Derivative HDACs HDACs (e.g., HDAC3) HDAC_Inhibitor->HDACs Inhibition Histones Histone Proteins HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Apoptotic_Genes Pro-apoptotic Gene Upregulation (e.g., Bax) Gene_Expression->Apoptotic_Genes Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p21->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Apoptotic_Genes->Apoptosis Promotes HDAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Reaction_Setup Set up Reaction in 96-well Plate: Buffer, Compound, Enzyme Compound_Prep->Reaction_Setup Reagent_Prep Prepare Assay Buffer, Enzyme, and Substrate Reagent_Prep->Reaction_Setup Pre_incubation Pre-incubate at 37°C (15 min) Reaction_Setup->Pre_incubation Reaction_Start Initiate Reaction with Fluorogenic Substrate Pre_incubation->Reaction_Start Incubation Incubate at 37°C (30 min) Reaction_Start->Incubation Reaction_Stop Stop Reaction and Develop Signal with Developer/Stop Solution Incubation->Reaction_Stop Final_Incubation Incubate at RT (15 min) Reaction_Stop->Final_Incubation Fluorescence_Read Measure Fluorescence (Ex: 360nm, Em: 460nm) Final_Incubation->Fluorescence_Read Data_Analysis Calculate % Inhibition and Determine IC50 Fluorescence_Read->Data_Analysis HDACi_Pharmacophore cluster_inhibitor HDAC Inhibitor cluster_hdac HDAC Active Site Cap Cap Group (2-Phenylquinoline-4-carboxylic acid) Linker Linker Surface Enzyme Surface Residues Cap->Surface Interacts with ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Channel Active Site Channel Linker->Channel Occupies Zinc Zn²⁺ Ion ZBG->Zinc Chelates

References

Application Notes and Protocols: In Vitro Anticancer Screening of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties. The quinoline scaffold is a key pharmacophore in a number of approved drugs. This document focuses on the in vitro screening of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid and its related analogs to assess their potential as anticancer agents. The protocols outlined below describe methods to evaluate the cytotoxic effects, as well as the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest.

Data Presentation

The anticancer activity of quinoline-4-carboxylic acid derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The data presented below is for a representative compound, a 2-phenylquinoline-4-carboxylic acid derivative designated as D28, which has shown potent in vitro anticancer activity.[1]

Table 1: In Vitro Antiproliferative Activity of Compound D28 [1]

Cell LineCancer TypeIC50 (µM)
K562Chronic Myelogenous Leukemia1.02
U266Multiple Myeloma1.08
U937Histiocytic Lymphoma1.11
MCF-7Breast Cancer5.66
FaduPharyngeal Cancer3.22
MDA-MB-231Breast Cancer4.15
MDA-MB-468Breast Cancer2.89
A549Lung Cancer2.83
A2780Ovarian Cancer3.86
HepG2Liver Cancer2.16

Experimental Protocols

Cell Viability Assay (MTT or CCK-8 Assay)

This protocol is used to assess the cytotoxic effects of the test compounds on cancer cells.

Materials:

  • Human cancer cell lines (e.g., K562, MCF-7, A549)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • This compound or its analog (e.g., Compound D28)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a series of dilutions of the test compound in complete growth medium.

  • After 24 hours, replace the medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • For MTT assay, add MTT solution to each well and incubate for 4 hours. Then, add DMSO to dissolve the formazan crystals.

  • For CCK-8 assay, add CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Cell Cycle Analysis

This protocol is used to determine the effect of the test compound on the cell cycle progression of cancer cells.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed the cells in 6-well plates and incubate until they reach approximately 70% confluency.

  • Treat the cells with the test compound at different concentrations for 24 hours.[1]

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI/RNase A staining buffer.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The results can reveal if the compound induces cell cycle arrest at a specific phase (e.g., G2/M phase).[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed and treat the cells with the test compound as described in the cell cycle analysis protocol.[1]

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, indicating that the compound can promote apoptosis in a dose-dependent manner.[1]

Visualizations

Experimental Workflow

G General Workflow for In Vitro Anticancer Screening A Compound Preparation (this compound) C Cytotoxicity Assay (MTT/CCK-8) A->C B Cell Culture (Cancer Cell Lines) B->C D Determination of IC50 C->D E Mechanism of Action Studies D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assay (Annexin V/PI Staining) E->G H Data Analysis and Interpretation F->H G->H

Caption: General workflow for in vitro anticancer screening.

Apoptotic Signaling Pathway

G Simplified Apoptotic Signaling Pathway cluster_cell Cancer Cell Compound Quinoline Derivative Mitochondria Mitochondria Compound->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified intrinsic apoptotic signaling pathway.

References

Application Notes and Protocols: Antibacterial Testing of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolines, particularly 2-phenyl-quinoline-4-carboxylic acid derivatives, represent a significant class of heterocyclic compounds in medicinal chemistry. These scaffolds are foundational in the development of new therapeutic agents due to their diverse biological activities, including potent antibacterial properties. This document provides detailed application notes and standardized protocols for the antibacterial evaluation of these derivatives, guidance on data presentation, and visualizations of key experimental workflows and mechanisms of action.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of 2-phenyl-quinoline-4-carboxylic acid derivatives is primarily quantified by their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [1]

CompoundS. aureus (μg/mL)B. subtilis (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)
5a4 64>512>512>512
5a7 >512>512128>512
Compound 1 *256>512>512>512

Note: Compound 1 refers to the parent 2-(2-nitrophenyl)-quinoline-4-carboxylic acid.

Table 2: Antibacterial Activity of Novel Quinoline-Thiazole Derivatives. [2]

CompoundS. aureus ATCC 6538 (μg/mL)E. coli ATCC 35218 (μg/mL)E. coli ATCC 25922 (μg/mL)MRSA (clinical isolate) (μg/mL)
4g 7.817.813.91≤1.95
4m 7.817.817.8131.25
4n 62.50>125>125>125
Ciprofloxacin ≤1.95≤1.95≤1.95≤1.95
Chloramphenicol ≤1.9531.2515.6331.25

Experimental Protocols

Standardized and reproducible protocols are crucial for assessing the antibacterial properties of novel compounds. The following section details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a gold-standard assay in antibacterial susceptibility testing.[3]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3]

1. Materials and Equipment:

  • 96-well sterile microtiter plates

  • Multichannel pipettes

  • Spectrophotometer or McFarland standards

  • Sterile culture medium (e.g., Mueller-Hinton Broth)

  • Test 2-phenyl-quinoline-4-carboxylic acid derivatives

  • Bacterial cultures (Gram-positive and Gram-negative strains)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Solvent for dissolving compounds (e.g., Dimethyl sulfoxide - DMSO)

  • Incubator

2. Preparation of Reagents:

  • Compound Stock Solution: Accurately weigh the derivative powder and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium. Transfer the colonies to a tube with sterile saline or broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the culture medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add an additional 100 µL of the compound stock solution to the first column, resulting in a starting concentration. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions. This creates a gradient of decreasing compound concentrations.[3]

  • Controls:

    • Growth Control: Wells containing only culture medium and the bacterial inoculum (no test compound).

    • Sterility Control: Wells containing only culture medium (no bacteria or compound).

    • Positive Control: A row of wells with a known antibiotic, prepared using the same serial dilution method.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[3]

4. Reading and Interpreting Results:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the 2-phenyl-quinoline-4-carboxylic acid derivative at which there is no visible growth.[3][4]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the broth microdilution susceptibility test used to determine the MIC of antibacterial compounds.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation cluster_results Results prep_compound Prepare Compound Stock Solution serial_dilution Perform 2-Fold Serial Dilution of Compound prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate (35°C, 16-20h) add_inoculum->incubate setup_controls Set Up Controls (Growth & Sterility) setup_controls->incubate read_mic Visually Inspect for Growth & Determine MIC incubate->read_mic

Workflow for the broth microdilution susceptibility test.
Potential Mechanism of Action

While the precise signaling pathways for novel derivatives require specific investigation, the general mechanism for quinoline-class antibacterials involves the inhibition of key bacterial enzymes responsible for DNA replication.

Quinolone_MoA cluster_compound Compound cluster_bacterium Bacterial Cell Compound 2-Phenyl-quinoline- 4-carboxylic Acid Derivative DNA_Gyrase DNA Gyrase (GyrA, GyrB) Compound->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV (ParC, ParE) Compound->Topoisomerase_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication required for Topoisomerase_IV->DNA_Replication required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Failure leads to

References

Application Notes and Protocols for Testing 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline-4-carboxylic acids represent a significant class of heterocyclic compounds, with a core structure found in numerous molecules exhibiting a wide range of biological activities.[1] Derivatives of this scaffold have been extensively investigated for their therapeutic potential, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4] The versatility of the quinoline ring system allows for chemical modifications at various positions, enabling the optimization of their pharmacological profiles.[1]

The compound of interest, 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid, belongs to this promising class. Structurally similar compounds have demonstrated significant potential as anticancer agents by inhibiting key enzymes such as histone deacetylases (HDACs), sirtuins (SIRTs), and dihydroorotate dehydrogenase (DHODH), or by disrupting critical cellular processes like tubulin polymerization.[1][5][6][7][8] These mechanisms often lead to cell cycle arrest and the induction of apoptosis in cancer cells.[6][9]

These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to conduct initial in vitro cell-based assays to evaluate the cytotoxic and apoptotic potential of this compound. The methodologies cover essential assays including cell viability, apoptosis detection, and western blot analysis to probe potential effects on key signaling pathways.

Data Presentation: Cytotoxicity of Structurally Related Quinoline-4-Carboxylic Acid Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various quinoline-4-carboxylic acid derivatives against different cancer cell lines, as reported in the literature. This data provides a comparative benchmark for the potential potency of this compound.

Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives.

Compound ID Cancer Cell Line IC50 (µM) Putative Mechanism/Reference
P6 MLLr leukemic cell lines 7.2 SIRT3 inhibition[1][8]
D28 K562 (Leukemia) 24.45 HDAC3 inhibition[6]
Compound 41 HCT-116 (Colon) Not specified DHODH Inhibition (IC50 = 0.00971 µM)[1][7]
Compound 43 HCT-116 (Colon) Not specified DHODH Inhibition (IC50 = 0.0262 µM)[1][7]
Compound 7c MCF-7 (Breast) 1.73 µg/mL Not specified[1]

| Various | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | Not specified[1] |

Table 2: Cytotoxicity of Quinolone/Quinoline Derivatives from MTT Assay.

Cell Line Cancer Type Compound Series Noted Activity Reference
MCF-7 Breast Adenocarcinoma Quinolones/Quinolines Potent Cytotoxicity [10]
K-562 Myelogenous Leukemia Quinolones/Quinolines Potent Cytotoxicity [6][10]
HeLa Cervical Adenocarcinoma Quinolones/Quinolines Potent Cytotoxicity [10]

| BHK-21 | Normal (Kidney) | Quinolones/Quinolines | Inactive (Selective for cancer cells) |[10] |

Experimental Workflow

The overall experimental workflow for evaluating the in vitro efficacy of this compound is depicted below. The process begins with cell culture and compound treatment, followed by a primary screen for cytotoxicity and subsequent mechanistic assays to determine the mode of action.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Mechanism of Action Studies A Cell Line Selection & Culture (e.g., MCF-7, HeLa, K-562) B Prepare Stock Solution of This compound (e.g., in DMSO) A->B C Cell Seeding in 96-well plates B->C D Compound Treatment (Serial Dilutions) C->D E MTT Assay (Measure Cell Viability) D->E F Data Analysis (Calculate IC50 Value) E->F G Apoptosis Assay (Annexin V/PI Staining via Flow Cytometry) F->G H Signaling Pathway Analysis (Western Blot) F->H I Data Interpretation G->I H->I

Caption: General experimental workflow for in vitro compound testing.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HeLa, K-562)[10]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[12]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.[11]

  • Treatment Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.[1][12]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[1][12]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value.[11]

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.[11]

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2.5 x 10⁵ cells/mL) and allow them to attach overnight.[10] Treat the cells with the test compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: After treatment, harvest both adherent and floating cells. Adherent cells can be detached using trypsin.[11]

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifugation.[11]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can reveal the compound's effect on key signaling molecules involved in apoptosis and cell survival (e.g., Caspases, Bcl-2 family proteins).[14][15]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-p53, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with the compound for the desired time, wash them with ice-cold PBS. Lyse the cells in RIPA buffer.[15][16]

  • Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[15] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[15]

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[15][16]

  • SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and separate them by electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[16]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Washing: Repeat the washing step as described above.

  • Signal Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[15]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the intensity of the target protein bands to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[15]

Potential Signaling Pathway

Based on the known mechanisms of similar quinoline derivatives that induce apoptosis, a potential signaling pathway that could be modulated by this compound is the intrinsic apoptosis pathway. This pathway involves the regulation of pro- and anti-apoptotic proteins and the subsequent activation of executioner caspases.

G compound 2-(4-Hydroxyphenyl)quinoline- 4-carboxylic acid target Potential Target (e.g., HDAC, SIRT3, DHODH) compound->target Inhibition p53 p53 Activation target->p53 bax Bax (Pro-apoptotic) Upregulation target->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation target->bcl2 p53->bax mito Mitochondrial Disruption (Cytochrome c release) bax->mito bcl2->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential intrinsic apoptosis signaling pathway modulated by the compound.

References

Application Notes and Protocols for High-Throughput Screening of Quinoline-4-Carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of quinoline-4-carboxylic acid libraries. Quinoline-4-carboxylic acids are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This scaffold is a key component in numerous approved drugs and clinical candidates, exhibiting a broad spectrum of biological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2]

High-throughput screening of libraries of these compounds allows for the rapid identification of hit molecules with desired biological activities, which can then be optimized into lead compounds for drug development.[3] This guide outlines the essential protocols for screening these libraries against key molecular targets, methods for synthesizing the compound libraries, and workflows for hit identification and validation.

Key Molecular Targets and Therapeutic Areas

Quinoline-4-carboxylic acid derivatives have shown significant potential in several therapeutic areas, primarily through the modulation of specific biological pathways.

  • Oncology: Many derivatives exhibit potent anticancer activity by targeting enzymes crucial for cancer cell proliferation and survival.[4] Key targets include Dihydroorotate Dehydrogenase (DHODH) and Sirtuin 3 (SIRT3).[5][6] Inhibition of DHODH disrupts pyrimidine biosynthesis, leading to cell cycle arrest and apoptosis, while targeting SIRT3 can modulate mitochondrial function and cellular metabolism in cancer cells.[7][8]

  • Inflammation: Certain quinoline-4-carboxylic acids have demonstrated considerable anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[9]

  • Infectious Diseases: This class of compounds has also been explored for its antibacterial and antiviral activities.[1]

Data Presentation: In Vitro Activity of Quinoline-4-Carboxylic Acid Derivatives

The following tables summarize the in vitro potency of selected quinoline-4-carboxylic acid derivatives against various biological targets.

Table 1: DHODH Inhibitory Activity

Compound ReferenceTargetCell Line/AssayIC₅₀
Analogue 41DHODHEnzyme Assay9.71 ± 1.4 nM
Analogue 43DHODHEnzyme Assay26.2 ± 1.8 nM
Analogue 46DHODHEnzyme Assay28.3 ± 3.3 nM
Lead Compound 3DHODHEnzyme Assay0.250 ± 0.11 µM

Data sourced from J Med Chem. 2018 May 24; 61(10): 4446–4461.[5]

Table 2: SIRT3 Inhibitory and Antiproliferative Activity

Compound ReferenceTargetCell Line/AssayIC₅₀
Molecule P6SIRT3Enzyme Assay7.2 µM
Molecule P6SIRT1Enzyme Assay32.6 µM
Molecule P6SIRT2Enzyme Assay33.5 µM
Molecule P6MLLr leukemic cellsAntiproliferative AssayPotent inhibitory activity

Data sourced from Front Chem. 2022; 10: 880067.[6][10]

Table 3: Anti-Inflammatory and Anticancer Activity

CompoundAssayCell LineActivity
Quinoline-4-carboxylic acidLPS-induced Nitric Oxide (NO) ProductionRAW 264.7Appreciable anti-inflammatory affinities
Quinoline-3-carboxylic acidLPS-induced Nitric Oxide (NO) ProductionRAW 264.7Appreciable anti-inflammatory affinities
Kynurenic acid (hydrate)Growth InhibitionMCF7Remarkable growth inhibition
Quinoline-2-carboxylic acidGrowth InhibitionMCF7Remarkable growth inhibition
Quinoline-4-carboxylic acidGrowth InhibitionMCF7Remarkable growth inhibition

Data sourced from Int J Mol Sci. 2021 Jan; 22(2): 863.[4]

Experimental Protocols

Synthesis of Quinoline-4-Carboxylic Acid Libraries

The synthesis of a diverse library of quinoline-4-carboxylic acid derivatives is the foundational step for any screening campaign. The Doebner and Pfitzinger reactions are two classical and versatile methods for this purpose.[2][11]

Protocol 1: Doebner Reaction [1][12]

This one-pot, three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.

Materials:

  • Substituted aniline

  • Substituted aldehyde

  • Pyruvic acid

  • Acetonitrile (MeCN)

  • Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL).

  • Add BF₃·OEt₂ or BF₃·THF (0.5 equivalents) to the solution at room temperature.

  • Initial Heating: Stir the reaction mixture at 65°C for 1 hour.

  • Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) and add it dropwise to the reaction mixture.

  • Reaction: Continue stirring the reaction mixture at 65°C for 20 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the aqueous layer and extract it with EtOAc.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Pfitzinger Reaction [11][13]

This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.

Materials:

  • Isatin or substituted isatin

  • Carbonyl compound (with an α-methylene group)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Dilute hydrochloric acid (HCl) or acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in ethanol (25 ml).

  • Add the isatin derivative (0.07 mol) and the carbonyl compound (0.07 mol) to the solution.

  • Reflux: Heat the mixture to reflux for 24 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the solvent by rotary evaporation.

    • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

    • Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the product precipitates (typically at pH 4-5).

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

High-Throughput Screening (HTS) Workflow

A typical HTS campaign for identifying inhibitors of a specific enzyme from a quinoline-4-carboxylic acid library follows a multi-stage process.[11]

HTS_Workflow cluster_prep Assay Development & Miniaturization cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_validation Hit Validation & SAR cluster_lead_opt Lead Optimization AssayDev Assay Development Miniaturization Miniaturization to 384-well format AssayDev->Miniaturization PrimaryScreen Single Concentration Screening AssayDev->PrimaryScreen HitConfirmation Re-testing of Primary Hits PrimaryScreen->HitConfirmation DoseResponse Dose-Response Curves (IC50) HitConfirmation->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR LeadOpt Lead Optimization DoseResponse->LeadOpt

Caption: A general workflow for high-throughput screening of small molecule libraries.

Protocol 3: HTS for DHODH Inhibitors

This protocol describes a biochemical assay to identify inhibitors of Dihydroorotate Dehydrogenase (DHODH). The assay measures the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

  • Recombinant human DHODH

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Quinoline-4-carboxylic acid library in DMSO

  • 384-well microplates

  • Microplate spectrophotometer

Procedure:

  • Compound Plating: Dispense nL amounts of the quinoline-4-carboxylic acid library compounds (typically at 10 mM in DMSO) into 384-well assay plates. Prepare control wells containing DMSO only (negative control) and a known DHODH inhibitor (positive control).

  • Enzyme Preparation: Prepare a solution of recombinant human DHODH in assay buffer.

  • Enzyme Addition: Add the DHODH enzyme solution to each well of the assay plate.

  • Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer. Add the reaction mix to each well to initiate the enzymatic reaction. Final concentrations should be optimized, for example, 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.

  • Measurement: Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader. The rate of decrease in absorbance corresponds to the rate of DHODH activity.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition).

Protocol 4: HTS for SIRT3 Inhibitors

This protocol outlines a fluorescence-based assay to screen for inhibitors of SIRT3 deacetylase activity.

Materials:

  • Recombinant human SIRT3

  • SIRT3 assay buffer

  • Fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine residue adjacent to a fluorophore)

  • NAD⁺

  • Developer solution (containing a protease to cleave the deacetylated peptide)

  • Quinoline-4-carboxylic acid library in DMSO

  • 384-well black microplates

  • Microplate fluorometer

Procedure:

  • Compound Plating: Dispense nL amounts of the quinoline-4-carboxylic acid library compounds into 384-well black assay plates. Include DMSO-only (negative control) and a known SIRT3 inhibitor (positive control) wells.

  • Enzyme and Substrate Addition: Add a solution of recombinant human SIRT3 and the fluorogenic substrate in assay buffer to each well.

  • Reaction Initiation: Add NAD⁺ to each well to start the deacetylation reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Development: Add the developer solution to each well. This will stop the SIRT3 reaction and initiate the cleavage of the deacetylated substrate, leading to a fluorescent signal.

  • Incubation: Incubate the plate at 37°C for a further period (e.g., 30 minutes) to allow the development reaction to proceed.

  • Measurement: Measure the fluorescence intensity in each well using a microplate fluorometer (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Identify "hits" as compounds that significantly reduce the fluorescent signal.

Protocol 5: MTT Assay for Cytotoxicity Assessment [14][15]

This colorimetric assay is used to assess the effect of hit compounds on cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Signaling Pathway Diagrams

DHODH Signaling Pathway

Inhibition of DHODH disrupts the de novo pyrimidine synthesis pathway, which is critical for the proliferation of rapidly dividing cells like cancer cells. This leads to a depletion of pyrimidines, resulting in cell cycle arrest and apoptosis.[7][16]

DHODH_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibitor Inhibition cluster_effects Cellular Effects Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidine_Depletion Pyrimidine Depletion Dihydroorotate->Pyrimidine_Depletion UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Quinoline Quinoline-4-Carboxylic Acid Derivative Quinoline->Dihydroorotate Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Pyrimidine_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of the DHODH pathway by quinoline-4-carboxylic acid derivatives.

SIRT3 Signaling in Cancer

SIRT3 plays a dual role in cancer, acting as both a tumor promoter and a tumor suppressor depending on the cellular context.[8][10] It regulates mitochondrial metabolism, reactive oxygen species (ROS) homeostasis, and apoptosis. Inhibition of SIRT3 can disrupt these processes, leading to anticancer effects in certain contexts.[6]

SIRT3_Pathway cluster_sirt3 SIRT3 Regulation cluster_inhibitor Inhibition cluster_effects Anticancer Effects SIRT3 SIRT3 Mitochondrial_Proteins Mitochondrial Proteins (e.g., SOD2, IDH2) SIRT3->Mitochondrial_Proteins Deacetylates Metabolism Metabolism SIRT3->Metabolism Apoptosis_Regulation Apoptosis Regulation SIRT3->Apoptosis_Regulation ROS_Imbalance ROS Imbalance SIRT3->ROS_Imbalance Metabolic_Stress Metabolic Stress SIRT3->Metabolic_Stress Apoptosis_Induction Apoptosis Induction SIRT3->Apoptosis_Induction ROS_Homeostasis ROS Homeostasis Mitochondrial_Proteins->ROS_Homeostasis Quinoline Quinoline-4-Carboxylic Acid Derivative Quinoline->SIRT3 Inhibits

Caption: The role of SIRT3 in cancer and its inhibition by quinoline derivatives.

References

Application Note: Analytical Techniques for the Quantification of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid (CAS 6952-34-7) is a quinoline derivative with potential applications in medicinal chemistry and materials science.[1] The development of robust and reliable analytical methods for the accurate quantification of this compound is crucial for pharmacokinetic studies, quality control, and various research applications. This document provides detailed protocols and application notes for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC-UV) Method

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation, identification, and quantification of moderately polar to nonpolar compounds. The method separates analytes based on their hydrophobic interactions with a nonpolar stationary phase and a polar mobile phase.[2][3] This protocol is a validated approach suitable for quantifying this compound in bulk materials or simple formulations.

Experimental Protocol

1.1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic Acid or Trifluoroacetic Acid (TFA), HPLC grade.

  • Reference standard of this compound (>98% purity).

  • Methanol (HPLC grade) for sample dissolution.

1.2. Chromatographic Conditions: The following conditions are a robust starting point and should be optimized as needed.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% to 90% B over 10 min, hold at 90% for 2 min, return to 50% over 1 min, re-equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength ~330-340 nm (scan for optimal wavelength)[4]
Injection Volume 10 µL

1.3. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water.[3]

  • Sample Preparation: Prepare a sample solution at a target concentration within the calibration range using the same diluent as the working standards. Filter the solution through a 0.45 µm syringe filter before injection.

1.4. Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Determine the concentration of the analyte in the sample by interpolating its peak area from the linear regression of the calibration curve.

Method Validation Summary

The method should be validated according to ICH guidelines.[5][6] The table below summarizes typical acceptance criteria for method validation.

Validation ParameterTypical SpecificationExample Data
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9998[4]
Range e.g., 1 - 100 µg/mL4 - 24 ppm[4]
Accuracy (% Recovery) 98.0% - 102.0%98.69% - 101.19%[4]
Precision (% RSD) ≤ 2.0%< 2.0%[7]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Method dependent
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Method dependent

HPLC Workflow Diagram

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (Pump, Column, Detector) prep->hplc Inject separation Chromatographic Separation hplc->separation detection UV Detection (~335 nm) separation->detection data Data Acquisition (Chromatogram) detection->data analysis Peak Integration & Quantification data->analysis report Final Report analysis->report

Caption: General workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of analytes in complex matrices like plasma, urine, or tissue homogenates.[8] The method utilizes mass spectrometry to selectively monitor specific parent-to-daughter ion transitions for the analyte.

Experimental Protocol

2.1. Instrumentation and Materials:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[9]

  • Acetonitrile and Water (LC-MS grade).

  • Formic Acid (LC-MS grade).

  • An appropriate internal standard (IS), such as a stable isotope-labeled version of the analyte.

2.2. LC-MS/MS Conditions: The molecular formula of the analyte is C₁₆H₁₁NO₃, with a monoisotopic mass of 265.07 Da.[10]

Table 2.1: Liquid Chromatography Parameters

Parameter Value
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 15% to 95% B over 8 min, hold for 1 min, re-equilibrate for 3 min
Flow Rate 0.4 mL/min[9]
Column Temperature 40°C[9]

| Injection Volume | 2 µL |

Table 2.2: Mass Spectrometry Parameters (ESI Negative Mode Recommended)

Parameter Value (Hypothetical - Requires Optimization)
Ionization Mode ESI Negative
Precursor Ion (Q1) m/z 264.07 ([M-H]⁻)[10]
Product Ions (Q3) m/z 220.08 ([M-H-CO₂]⁻), m/z 192.08 (further fragmentation)
Collision Energy To be optimized for each transition
Dwell Time 100 ms
Source Temp. 450°C

| Spray Voltage | -3.0 kV |

2.3. Sample Preparation (for Plasma):

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard. This performs protein precipitation.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rcf for 10 minutes at 4°C.[9]

  • Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc UHPLC Separation supernatant->lc Inject esi Electrospray Ionization (ESI) lc->esi msms Tandem MS (MRM Detection) esi->msms data Data Processing & Quantification msms->data

Caption: Workflow for bioanalytical LC-MS/MS analysis.

UV-Visible Spectrophotometry

This technique is a simpler, more accessible method suitable for the quantification of purified compounds in solution. It relies on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte (Beer-Lambert law).[11] It is less specific than chromatographic methods and susceptible to interference from other UV-absorbing compounds.

Experimental Protocol

3.1. Instrumentation and Materials:

  • Dual-beam UV-Visible spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Solvent (e.g., Ethanol, Methanol, or Acetonitrile).

  • Reference standard of this compound.

3.2. Measurement Procedure:

  • Determine λmax: Prepare a dilute solution (~10 µg/mL) of the analyte in the chosen solvent. Scan the absorbance from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Prepare a series of standard solutions of known concentrations in the same solvent. The concentrations should yield absorbance values between 0.1 and 1.0.[11]

  • Create Calibration Curve: Measure the absorbance of each standard solution at the λmax against a solvent blank. Plot absorbance versus concentration.

  • Measure Sample: Prepare the unknown sample in the same solvent to have an absorbance within the calibration range. Measure its absorbance at λmax.

  • Calculate Concentration: Determine the concentration of the unknown sample from the calibration curve.

Data Summary (Hypothetical)
ParameterValue
Solvent Ethanol
λmax ~335 nm
Linear Range 0.5 - 20 µg/mL
Molar Absorptivity (ε) ~15,000 - 25,000 L·mol⁻¹·cm⁻¹

Logical Relationship of Techniques

Tech_Hierarchy uv UV-Vis Spectrophotometry hplc HPLC-UV uv->hplc Adds Separation l1 Low Selectivity Low Sensitivity lcms LC-MS/MS hplc->lcms Adds Mass-based Selectivity l2 High Selectivity Moderate Sensitivity l3 Highest Selectivity Highest Sensitivity

Caption: Hierarchy of analytical techniques by selectivity.

Summary and Comparison of Techniques

Choosing the appropriate analytical technique depends on the specific requirements of the study, such as the sample matrix, required sensitivity, and available instrumentation.

FeatureUV-Vis SpectrophotometryHPLC-UVLC-MS/MS
Specificity LowHighVery High
Sensitivity Low (µg/mL)Moderate (ng/mL - µg/mL)High (pg/mL - ng/mL)
Matrix Tolerance PoorGoodExcellent
Throughput HighModerateModerate
Cost (Instrument) LowModerateHigh
Primary Use Case Purity checks of bulk, simple solutionsQuality control, formulation analysisBioanalysis (PK studies), trace impurity analysis

References

Application Note and Protocol: Purification of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid is a heterocyclic compound with a quinoline core, a class of molecules known for their wide range of biological activities, including potential applications in drug development as antitumor, antimalarial, and antibacterial agents.[1] Synthesis of such quinoline derivatives, often through methods like the Doebner reaction, can result in the inclusion of unreacted starting materials and side-products as impurities.[2][3] For subsequent use in research and development, a high degree of purity is essential.

Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[4][5] The principle of this method relies on the differences in solubility between the desired compound and the impurities in a chosen solvent system. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[6] As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[4][5] This application note provides a detailed protocol for the purification of this compound using the recrystallization technique.

Principle of Purification

The purification of this compound by recrystallization is based on its differential solubility compared to potential impurities. Common synthetic routes, such as the Doebner reaction, involve the condensation of an aniline, an aldehyde, and pyruvic acid.[3] Consequently, the crude product may be contaminated with unreacted starting materials or side-products of the reaction. The selection of an appropriate solvent system is critical to exploit the solubility differences, allowing for the selective crystallization of the target compound upon cooling.

Experimental Protocols

1. Materials and Equipment

  • Crude this compound

  • Selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, N,N-Dimethylformamide (DMF), and binary mixtures like ethanol/water)

  • Erlenmeyer flasks

  • Heating source (hot plate with stirring capability)

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

  • Analytical balance

  • Melting point apparatus

  • HPLC system for purity analysis (optional)

2. Solvent Screening Protocol

A systematic approach to solvent selection is crucial for successful recrystallization.[7]

  • Place approximately 10-20 mg of the crude this compound into several small test tubes.

  • Add a few drops of a different potential solvent to each test tube at room temperature and observe the solubility. A suitable solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes and add more solvent dropwise until the solid dissolves completely.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good quantity of crystals upon cooling.

  • Record your observations in a table similar to Table 1.

3. Recrystallization Protocol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a binary pair) in small portions while heating and stirring. Continue adding the solvent until the compound is completely dissolved at the boiling point of the solvent.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, they should be removed by filtering the hot solution. This step should be performed quickly to prevent premature crystallization.

  • Decolorization (Caution): If the solution is colored, it may be tempting to use activated charcoal. However, for phenolic compounds like the target molecule, this is not recommended as it can lead to the formation of colored complexes.[9]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing dissolved impurities.[2]

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a suitable temperature or in a desiccator.

  • Analysis: Determine the mass of the recovered crystals to calculate the yield. Assess the purity by measuring the melting point and, if possible, by techniques like HPLC.

Data Presentation

Quantitative data from the purification process should be systematically recorded to evaluate the effectiveness of the recrystallization.

Table 1: Solvent Screening for Recrystallization

Solvent SystemSolubility at Room Temp.Solubility at Boiling Temp.Crystal Formation on CoolingObservations
EthanolSparingly SolubleSolubleGood
MethanolSolubleVery SolublePoor
IsopropanolSparingly SolubleSolubleGood
AcetoneSolubleVery SolublePoor
Ethyl AcetateSparingly SolubleSolubleModerate
Ethanol/WaterInsolubleSolubleExcellentTo be optimized
DMFVery SolubleVery SolublePoor

Table 2: Comparison of Crude and Recrystallized Product

PropertyCrude ProductRecrystallized Product
Appearance Yellowish PowderOff-white Crystalline Solid
Melting Point (°C) (e.g., 210-215)(e.g., 220-222)
Purity (by HPLC, %) (e.g., 90%)(e.g., >99%)
Yield (%) N/A(e.g., 85%)

Visualizations

// Node Definitions start [label="Start: Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="1. Dissolve in\nMinimum Hot Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hot_filter_q [label="Insoluble Impurities?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; hot_filter [label="2. Hot Gravity Filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool [label="3. Slow Cooling\n& Ice Bath", fillcolor="#34A853", fontcolor="#FFFFFF"]; filter [label="4. Vacuum Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="5. Wash with\nCold Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; dry [label="6. Dry Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Pure Product", fillcolor="#F1F3F4", fontcolor="#202124"]; impurities [label="Insoluble Impurities\n(Discarded)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; mother_liquor [label="Mother Liquor\n(Impurities in Solution)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges start -> dissolve; dissolve -> hot_filter_q; hot_filter_q -> hot_filter [label="Yes"]; hot_filter_q -> cool [label="No"]; hot_filter -> cool; hot_filter -> impurities; cool -> filter; filter -> wash; filter -> mother_liquor; wash -> dry; dry -> end; }

Caption: Purification from crude to pure product.

References

Application Notes and Protocols: Synthesis and SAR Studies of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid and its derivatives for the purpose of Structure-Activity Relationship (SAR) studies. These compounds are of significant interest in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Introduction

Quinoline-4-carboxylic acids are a prominent class of heterocyclic compounds that form the core scaffold of numerous therapeutic agents. The substituent at the 2-position of the quinoline ring plays a crucial role in determining the biological activity of these molecules. In particular, the 2-aryl substituted quinoline-4-carboxylic acids have demonstrated a wide range of pharmacological effects. This document focuses on the synthesis of derivatives of this compound and the subsequent evaluation of their biological activity to establish a clear structure-activity relationship, a critical step in the drug development process.

Synthetic Protocols

Two primary methods for the synthesis of 2-aryl-quinoline-4-carboxylic acids are the Doebner reaction and the Pfitzinger reaction. Both methods are versatile and can be adapted for the synthesis of a library of derivatives for SAR studies.

Protocol 1: Synthesis via Doebner Reaction

The Doebner reaction is a three-component condensation reaction between an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[1][2]

Materials:

  • Substituted aniline (e.g., 4-aminophenol)

  • Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)

  • Pyruvic acid

  • Ethanol

  • Trifluoroacetic acid (catalyst)

  • Potassium carbonate (for work-up)

  • Hydrochloric acid (for work-up)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve an equimolar mixture of the selected aniline (e.g., 4-aminophenol, 20 mmol) and aldehyde (e.g., 4-hydroxybenzaldehyde, 20 mmol) in ethanol (30 mL).

  • Reflux the mixture for 1 hour.

  • To the reaction mixture, add pyruvic acid (30 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mL).

  • Continue to reflux the mixture for an additional 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water (60 mL) with vigorous stirring to precipitate the crude product.

  • Filter the solid and dissolve it in an aqueous solution of potassium carbonate to form the salt.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to a pH of 4-5 to precipitate the purified this compound.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis via Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to produce a quinoline-4-carboxylic acid.[3][4][5]

Materials:

  • Isatin

  • Substituted α-methyl ketone (e.g., 4-hydroxyacetophenone)

  • Potassium hydroxide

  • Ethanol

  • Acetic acid or Hydrochloric acid (for work-up)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, prepare a solution of potassium hydroxide (0.2 mol) in ethanol (25 mL).

  • Add the substituted α-methyl ketone (e.g., 4-hydroxyacetophenone, 0.07 mol) and isatin (0.07 mol) to the ethanolic KOH solution.

  • Reflux the reaction mixture for 24 hours.

  • After reflux, distill off the majority of the ethanol.

  • Add water to the residue to dissolve the potassium salt of the product.

  • Extract the aqueous solution with diethyl ether to remove any unreacted ketone and other neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with acetic acid or dilute hydrochloric acid until the product precipitates completely.

  • Collect the solid this compound by vacuum filtration, wash with cold water, and dry.

Structure-Activity Relationship (SAR) Studies

The following tables summarize the SAR data for 2-aryl-quinoline-4-carboxylic acid derivatives against various biological targets. This data is crucial for understanding how modifications to the chemical structure influence biological activity.

Table 1: SAR of 2-Aryl-quinoline-4-carboxylic Acid Derivatives as Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Compound IDR (Substitution on 2-phenyl ring)DHODH IC50 (nM)[6]
1 4-H>10000
2 4-F250
3 4-Cl150
4 4-Br120
C44 2-methyl-5-isopropyl-4-phenoxy1
  • SAR Insights: The data indicates that substitution at the 4-position of the 2-phenyl ring with halogens enhances DHODH inhibitory activity compared to the unsubstituted analog. A more complex substitution, as seen in compound C44, leads to a significant increase in potency.[6]

Table 2: SAR of 2-Phenylquinoline-4-carboxylic Acid Derivatives as Histone Deacetylase (HDAC) Inhibitors

Compound IDLinker and Zinc Binding Group (ZBG)HDAC3 IC50 (µM)[7]K562 Antiproliferative IC50 (µM)[7]
D28 Phenylpiperazine linker, Hydroxamic acid ZBG24.451.02
D29 Phenylpiperazine linker, Hydrazide ZBG0.477>50
  • SAR Insights: These results highlight the critical role of the zinc-binding group in determining both the enzymatic inhibitory activity and the cellular antiproliferative effect. While the hydrazide derivative (D29) shows potent HDAC3 inhibition, it lacks cellular activity, suggesting poor cell permeability or other off-target effects.[7]

Table 3: SAR of 2-(4-Acrylamidophenyl)quinoline-4-carboxylic Acid Derivatives as Sirtuin 3 (SIRT3) Inhibitors

Compound IDR (Amide substituent at 4-carboxy)SIRT3 IC50 (µM)[8]SIRT1 IC50 (µM)[8]SIRT2 IC50 (µM)[8]
P6 H7.232.633.5
  • SAR Insights: Compound P6 demonstrates selective inhibition of SIRT3 over SIRT1 and SIRT2, indicating that the core 2-(4-acrylamidophenyl)quinoline-4-carboxylic acid scaffold can be a starting point for developing selective SIRT3 inhibitors.[8]

Experimental Workflows and Signaling Pathways

Visual representations of experimental workflows and signaling pathways are essential for understanding the complex biological processes involved in SAR studies.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_biological Biological Evaluation start Starting Materials (Aniline, Aldehyde, Pyruvic Acid) reaction Doebner or Pfitzinger Reaction start->reaction workup Work-up & Purification reaction->workup characterization Characterization (NMR, MS, etc.) workup->characterization in_vitro In Vitro Assays (DHODH, HDAC, SIRT3) characterization->in_vitro cell_based Cell-Based Assays (Cytotoxicity, Proliferation) characterization->cell_based sar SAR Analysis in_vitro->sar cell_based->sar

Caption: General experimental workflow for the synthesis and biological evaluation of quinoline derivatives.

Signaling Pathways

The biological activity of this compound derivatives often stems from their ability to modulate specific signaling pathways.

DHODH_pathway DHO Dihydroorotate Orotate Orotate DHO->Orotate DHODH UMP UMP Orotate->UMP DHODH DHODH DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Inhibitor 2-Aryl-quinoline- 4-carboxylic acid Inhibitor->DHODH

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by DHODH inhibitors.

HDAC_SIRT3_pathway cluster_hdac HDAC Inhibition cluster_sirt3 SIRT3 Inhibition HDAC HDAC Histones_Ac Acetylated Histones Histones Histones Histones_Ac->Histones HDAC Chromatin_Open Open Chromatin Histones->Chromatin_Open Gene_Expression Tumor Suppressor Gene Expression Chromatin_Open->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis HDAC_Inhibitor Quinoline-based HDAC Inhibitor HDAC_Inhibitor->HDAC SIRT3 SIRT3 Mito_Proteins_Ac Acetylated Mitochondrial Proteins Mito_Proteins Mitochondrial Proteins Mito_Proteins_Ac->Mito_Proteins SIRT3 Mito_Function Mitochondrial Homeostasis Mito_Proteins->Mito_Function Cell_Survival Tumor Cell Survival Mito_Function->Cell_Survival SIRT3_Inhibitor Quinoline-based SIRT3 Inhibitor SIRT3_Inhibitor->SIRT3

Caption: Simplified signaling pathways for HDAC and SIRT3 inhibition by quinoline derivatives.

Biological Assay Protocols

Protocol 3: DHODH Inhibition Assay (DCIP Reduction)

This spectrophotometric assay measures the inhibition of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).[9][10][11]

Materials:

  • Recombinant human DHODH

  • Test compounds (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • L-dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer and the test compound dilutions. Include a DMSO-only control.

  • Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C.

  • Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode for 10 minutes.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 4: HDAC Inhibition Assay (Fluorometric)

This assay determines the in vitro inhibitory activity of compounds on HDAC enzymes using a fluorogenic substrate.[12][13][14]

Materials:

  • Recombinant HDAC enzyme

  • Test compounds (dissolved in DMSO)

  • HDAC Assay Buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a stop solution like Trichostatin A)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC Assay Buffer.

  • In a 96-well black microplate, add the assay buffer, test compound dilutions, and diluted recombinant HDAC enzyme.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Incubate at room temperature for 15 minutes, protected from light.

  • Read the fluorescence at the appropriate excitation (e.g., 355-360 nm) and emission (e.g., 460 nm) wavelengths.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

The synthesis and systematic evaluation of this compound derivatives provide a robust platform for the discovery of novel therapeutic agents. The detailed protocols and SAR data presented in this document offer a comprehensive guide for researchers to design, synthesize, and optimize these promising compounds for various disease targets. The versatility of the quinoline scaffold, combined with a thorough understanding of its structure-activity relationships, will continue to drive the development of new and effective medicines.

References

Troubleshooting & Optimization

Technical Support Center: Pfitzinger Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Pfitzinger synthesis of quinolines.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the Pfitzinger synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Quinoline Product 1. Incomplete hydrolysis and ring-opening of isatin.[1] 2. Suboptimal reaction temperature (too low).[1] 3. Insufficient reaction time.[1] 4. The carbonyl compound is not suitable or is of low purity.1. Ensure isatin is completely dissolved in the base before adding the carbonyl compound. A distinct color change should be observed.[1] 2. Optimize the reaction temperature; refluxing is often required.[1] 3. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure completion.[1] 4. Use a purified carbonyl compound. For highly reactive aldehydes or ketones, consider using a more stable proxy reagent.[2]
Significant Amount of Unreacted Isatin Recovered 1. Incomplete reaction. 2. Insufficient amount of the carbonyl compound.1. Increase the reaction time and/or temperature, monitoring by TLC. 2. Use a molar excess of the carbonyl compound to drive the reaction to completion.[3]
Formation of a Thick, Intractable Tar 1. Self-condensation of the carbonyl compound under strongly basic and high-temperature conditions.[3] 2. All reactants were mixed at once.[2] 3. Use of highly reactive carbonyl compounds, such as biacetyl.[2]1. Slowly add the carbonyl compound dropwise to the solution of the opened isatin ring.[1] 2. Follow a modified procedure: first, dissolve isatin in the base, and only after ring-opening, add the carbonyl compound.[2] 3. For problematic carbonyl compounds, use a proxy reagent like 3-hydroxybutanone (acetoin).[2]
Product is a Mixture of Isomers 1. Use of an unsymmetrical ketone (e.g., butan-2-one) can lead to the formation of regioisomers.[2]1. This is an inherent challenge with certain substrates. The major product is typically the one formed from the reaction at the more sterically accessible α-methylene group. Separation of the isomers may be necessary, for example, by fractional crystallization or chromatography.
Product Decarboxylation 1. Harsh reaction conditions, particularly prolonged exposure to high temperatures.[1]1. Avoid excessive heating during the reaction and workup. Monitor the reaction closely and stop heating once the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Pfitzinger synthesis?

A1: The most common byproduct is a tar-like substance resulting from the self-condensation of the carbonyl compound in the strongly basic reaction medium.[3] Other potential byproducts include decarboxylated quinolines, which form at high temperatures, and regioisomers if an unsymmetrical ketone is used.[1][2]

Q2: How can I tell if the isatin ring has opened before adding the carbonyl compound?

A2: The opening of the isatin ring is typically accompanied by a distinct color change. When isatin is dissolved in a strong alkali solution, the initial deep orange or purple color of the isatin salt will fade to a pale yellow or light straw-brown, indicating the formation of the isatinate salt.[1][2]

Q3: Can I use any aldehyde or ketone in the Pfitzinger synthesis?

A3: The carbonyl compound must have an α-methylene group for the reaction to proceed.[4] Highly reactive carbonyl compounds like biacetyl or acetaldehyde can be problematic, leading to extensive tar formation.[2] In such cases, using a proxy reagent is recommended.[2]

Q4: What is the role of the strong base in this reaction?

A4: The strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), serves two primary purposes. First, it catalyzes the hydrolysis of the amide bond in the isatin ring to form a keto-acid intermediate.[5][6] Second, it facilitates the condensation reaction between the intermediate and the carbonyl compound.[6]

Q5: Is it possible to isolate the keto-acid intermediate?

A5: Yes, the keto-acid intermediate formed after the hydrolysis of isatin can be isolated, but it is typically generated and used in situ.[5]

Quantitative Data on Byproduct Formation

While precise quantitative data on byproduct formation is highly dependent on the specific substrates and reaction conditions, the following table provides a qualitative summary of the impact of various parameters on the formation of common byproducts.

Parameter Condition Effect on Tar Formation Effect on Decarboxylation Effect on Isomer Formation
Temperature Too HighIncreasesIncreasesGenerally no significant effect
Optimal (Reflux)ModerateMinimalGenerally no significant effect
Too LowDecreasesNegligibleMay affect reaction rate
Reagent Addition All at onceHighMinimalNo effect
Slow/DropwiseDecreasesMinimalNo effect
Carbonyl Reactivity High (e.g., biacetyl)HighMinimalNot applicable
ModerateLowMinimalDependent on structure
Base Concentration Too HighIncreasesMay IncreaseNo effect

Detailed Experimental Protocol: Minimized Byproduct Synthesis of 2,3-dimethylquinoline-4-carboxylic acid

This protocol is adapted from procedures known to minimize the formation of resinous byproducts.[3]

Materials:

  • Isatin

  • Butan-2-one (Methyl ethyl ketone)

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Water

  • Hydrochloric Acid (HCl, concentrated)

  • Diethyl ether

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).

  • Isatin Ring Opening: Add isatin (0.07 mol) to the basic solution. Stir the mixture at room temperature for approximately 1 hour. The reaction is ready for the next step when the color changes from deep orange/purple to a light brown or pale yellow, indicating the formation of the potassium salt of isatinic acid.[4]

  • Addition of Carbonyl Compound: To this mixture, slowly add butan-2-one (0.1 mol) dropwise over 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[4] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol by rotary evaporation.

  • Purification: Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. Extract the aqueous solution with diethyl ether to remove any unreacted butan-2-one and other neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the precipitation of the product is complete (typically pH 4-5).

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Visualizations

Pfitzinger_Byproducts Pfitzinger Synthesis: Desired Product vs. Byproducts Isatin Isatin KetoAcid Keto-Acid Intermediate Isatin->KetoAcid Ring Opening Carbonyl α-Methylene Carbonyl Compound Enamine Enamine Intermediate Carbonyl->Enamine Condensation Tar Tar / Resinous Products Carbonyl->Tar [Strong Base, High Temp] SelfCondensation Self-Condensation Carbonyl->SelfCondensation Base Strong Base (e.g., KOH) Base->KetoAcid Ring Opening KetoAcid->Enamine Condensation Quinoline Desired Quinoline-4- Carboxylic Acid Enamine->Quinoline Cyclization & Dehydration Isomers Isomeric Products (from unsymmetrical ketones) Enamine->Isomers Decarboxylated Decarboxylated Quinoline Quinoline->Decarboxylated HighTemp High Temperature HighTemp->Decarboxylated SelfCondensation->Tar

Caption: Logical workflow of the Pfitzinger synthesis and pathways to common byproducts.

References

Technical Support Center: Optimizing Doebner Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and frequently asked questions (FAQs) for the Doebner reaction. Our aim is to help you optimize reaction conditions to achieve higher yields of quinoline-4-carboxylic acids.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your Doebner reaction experiments in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the Doebner reaction can often be attributed to several key factors:

  • Substrate Reactivity: The electronic nature of the aniline substrate plays a crucial role. Anilines bearing electron-withdrawing groups are known to be less reactive in the conventional Doebner reaction, which can lead to poor yields.[1] For these substrates, a modified approach such as the Doebner hydrogen-transfer reaction may be necessary to improve outcomes.[1][2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of catalyst and solvent are critical parameters that significantly influence the reaction's efficiency. Some reactions may be sluggish at room temperature and require heating to proceed at a reasonable rate.[3] A reaction temperature of at least 65°C has been shown to be necessary for achieving good yields in certain systems.[2][3]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials, thereby reducing the yield of the desired quinoline-4-carboxylic acid.[3]

  • Inefficient Workup: Product loss during the extraction and purification stages can also contribute to a lower overall yield. It is important to ensure the complete extraction of the product from the aqueous layer and to optimize the pH during workup to facilitate efficient extraction into the organic phase.[3]

Q2: I am working with an electron-deficient aniline and getting very poor yields. How can I improve this?

This is a common challenge. Anilines with electron-withdrawing groups often give low yields in the standard Doebner reaction.[4] A highly effective strategy to overcome this is to employ the Doebner hydrogen-transfer reaction. This modification involves increasing the equivalents of the aniline and aldehyde, which allows the imine formed in situ to act as a hydrogen acceptor for the oxidation of the dihydroquinoline intermediate to the final quinoline product.[2]

Q3: My reaction is producing a significant amount of byproducts. What are they likely to be and how can I minimize their formation?

Byproduct formation is a common issue that can lower your yield. Here are some possibilities:

  • Reduced Imine Byproduct: A benzylamine byproduct can form from the reduction of the intermediate imine (formed from the aniline and aldehyde).[5] This can be mitigated by using the Doebner hydrogen-transfer approach, where an excess of the imine is intentionally generated to facilitate the desired oxidation step.[2]

  • Pyrrolidine Derivatives: With certain substrates, such as 2-chloro-5-aminopyridine, cyclization can occur at the amino group instead of the benzene ring, leading to the formation of a pyrrolidine derivative instead of the expected quinoline.[6] This side reaction is highly substrate-specific, and if encountered, you may need to consider alternative synthetic routes.

  • Decomposition at High Temperatures: To minimize decomposition of starting materials or intermediates at elevated temperatures, a slow, dropwise addition of the pyruvic acid to the heated reaction mixture can be beneficial.[2] This helps to control the reaction rate and reduce the formation of degradation products.[2]

Frequently Asked Questions (FAQs)

Q1: What is the Doebner reaction?

The Doebner reaction is a three-component organic reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[3] It is a valuable tool for creating substituted quinolines.

Q2: What are the typical catalysts and solvents for the Doebner reaction?

The Doebner reaction is generally catalyzed by either Brønsted or Lewis acids. Common Brønsted acids include p-toluenesulfonic acid (p-TSA), hydrochloric acid, and sulfuric acid. Lewis acids such as tin tetrachloride, scandium(III) triflate, and boron trifluoride etherate (BF₃·OEt₂) or tetrahydrofuran complex (BF₃·THF) are also effective.[2] The choice of solvent can also be critical, with options including ethanol, acetonitrile (MeCN), tetrahydrofuran (THF), and dichloroethane (DCE).[3] Optimization studies have shown that MeCN can be a particularly effective solvent for certain substrate combinations.[2][4] A green chemistry approach using a dual solvent system of water and ethylene glycol has also been reported to be effective.

Q3: What is the proposed mechanism for the Doebner reaction?

While the exact mechanism is still a subject of discussion, a plausible pathway involves the following key steps:

  • Formation of an N-arylimine (Schiff base) from the condensation of the aniline and the aldehyde.

  • The enol form of pyruvic acid then undergoes a Michael-type addition to the imine.

  • This is followed by an intramolecular electrophilic cyclization onto the aromatic ring of the aniline.

  • The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline-4-carboxylic acid product. The oxidizing agent can be an excess of the imine, in what is known as the Doebner hydrogen-transfer reaction.[2]

Data Presentation

The following tables summarize the optimization of reaction conditions for the Doebner reaction, highlighting the impact of various parameters on the yield of quinoline-4-carboxylic acid.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-phenylquinoline-4-carboxylic acid from p-chloroaniline [2][4]

EntryCatalyst (equiv)SolventAniline (equiv)Aldehyde (equiv)Pyruvic Acid (equiv)Temp (°C)Yield (%)
1p-TsOH (1.0)EtOH1.01.01.08012
2Sc(OTf)₃ (1.0)EtOH1.01.01.08010
3BF₃·THF (1.0)EtOH1.01.01.08025
4BF₃·THF (1.0)Toluene1.01.01.08020
5BF₃·THF (1.0)DCE1.01.01.08015
6BF₃·THF (1.0)MeCN1.01.01.08050
7BF₃·THF (1.0)MeCN1.82.00.566584
8BF₃·Et₂O (1.0)MeCN1.82.00.56586

Reaction conditions: p-chloroaniline, benzaldehyde, and pyruvic acid were used as reactants. The reaction was heated for 24 hours.

Table 2: Effect of Catalyst on the Synthesis of 2,6-diphenylquinoline-4-carboxylic acid [7][8]

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1p-TSA (20)Water:Ethylene Glycol (1:1)385
2Acetic Acid (20)Water:Ethylene Glycol (1:1)560
3HCl (20)Water:Ethylene Glycol (1:1)475
4H₂SO₄ (20)Water:Ethylene Glycol (1:1)4.570
5No CatalystWater:Ethylene Glycol (1:1)12No Reaction

Reaction conditions: 4-aminobiphenyl, benzaldehyde, and pyruvic acid were heated at 100°C.

Experimental Protocols

Optimized Protocol for the Doebner Hydrogen-Transfer Reaction [2][4]

This protocol is optimized for anilines, including those with electron-withdrawing groups, and employs the hydrogen-transfer methodology for improved yields.

Materials:

  • Substituted Aniline (1.8 equiv)

  • Aromatic Aldehyde (2.0 equiv)

  • Pyruvic Acid (0.56 equiv)

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.28 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the aniline (1.8 equiv) and the aldehyde (2.0 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).

  • Stir the reaction mixture at 65°C for 10 minutes.

  • Prepare a solution of pyruvic acid (0.56 equiv) in MeCN.

  • Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65°C.

  • Continue to heat the reaction mixture at 65°C for an additional 21 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform a standard aqueous workup, which typically involves extraction with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography on silica gel.

Mandatory Visualizations

Doebner_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid (Enol form) Adduct Michael Adduct PyruvicAcid->Adduct SchiffBase->Adduct + Pyruvic Acid (Enol) Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation (-2H)

Caption: Proposed mechanism of the Doebner reaction.

Doebner_Experimental_Workflow Start Start Mix Mix Aniline, Aldehyde, and Catalyst in Solvent Start->Mix Heat_Stir Heat to 65°C and Stir Mix->Heat_Stir Add_Pyruvic_Acid Add Pyruvic Acid Solution Dropwise over 3 hours Heat_Stir->Add_Pyruvic_Acid React Continue Heating at 65°C for 21 hours Add_Pyruvic_Acid->React Workup Aqueous Workup and Extraction React->Workup Purify Purify by Recrystallization or Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the Doebner reaction.

Doebner_Troubleshooting_Tree Start Low Yield in Doebner Reaction Aniline_Type Is the aniline electron-deficient? Start->Aniline_Type Yes_Aniline Use Doebner Hydrogen-Transfer (excess aniline and aldehyde) Aniline_Type->Yes_Aniline Yes No_Aniline Check Reaction Conditions Aniline_Type->No_Aniline No Temp_Check Is the temperature optimal (e.g., ≥65°C)? No_Aniline->Temp_Check Yes_Temp Check Catalyst and Solvent Temp_Check->Yes_Temp Yes No_Temp Increase temperature and monitor Temp_Check->No_Temp No Catalyst_Solvent_Check Are catalyst and solvent optimized? Yes_Temp->Catalyst_Solvent_Check Yes_Catalyst Investigate Byproducts Catalyst_Solvent_Check->Yes_Catalyst Yes No_Catalyst Screen catalysts (e.g., BF₃·THF, p-TSA) and solvents (e.g., MeCN) Catalyst_Solvent_Check->No_Catalyst No Byproducts_Check Are byproducts observed (TLC/NMR)? Yes_Catalyst->Byproducts_Check Yes_Byproducts Consider slow addition of pyruvic acid to minimize decomposition Byproducts_Check->Yes_Byproducts Yes No_Byproducts Optimize workup procedure (pH, extraction solvent) Byproducts_Check->No_Byproducts No

References

Technical Support Center: Synthesis of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid, with a focus on improving reaction yields.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of the Desired Product

Q: I performed the Doebner reaction with 4-aminophenol, 4-hydroxybenzaldehyde, and pyruvic acid, but I obtained a very low yield of the final product. What are the potential reasons for this?

A: Low yields in the Doebner reaction are a common issue.[1] Several factors could be contributing to this problem:

  • Suboptimal Reaction Conditions: The Doebner reaction is sensitive to temperature and catalyst concentration. Excessive heat can lead to the formation of tar and other byproducts.[2] The choice and concentration of the acid catalyst are also critical for reaction efficiency.[2]

  • Purity of Reagents: The use of impure starting materials can introduce side reactions that consume the reactants and lower the yield of the desired quinoline. It is advisable to use high-purity, freshly distilled reagents.

  • Incomplete Reaction: The reaction time may not have been sufficient for the reaction to go to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[2]

  • Product Precipitation Issues: The desired product is often isolated by precipitation. If the pH of the reaction mixture is not carefully adjusted during the workup, the product may remain dissolved in the solution.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Experiment with a lower reaction temperature to minimize the formation of byproducts.

  • Vary the Catalyst: The choice of acid catalyst can significantly impact the yield. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) can be used.[2] A comparative study of different catalysts may be necessary to find the optimal conditions for your specific substrates.

  • Monitor the Reaction: Use TLC or HPLC to track the consumption of starting materials and the formation of the product to ensure the reaction is complete.

  • Careful Workup: During the workup procedure, carefully neutralize the acidic mixture to facilitate the precipitation of the quinoline product. Ensure the final pH is optimal for the precipitation of your specific derivative.

Issue 2: Significant Formation of Tar and Polymeric Byproducts

Q: My reaction mixture turned into a thick, dark tar, making product isolation nearly impossible. What causes this, and how can I prevent it?

A: Tar formation is a well-known side reaction in the Doebner-von Miller synthesis and related reactions, primarily caused by the acid-catalyzed polymerization of the aldehyde or any α,β-unsaturated carbonyl intermediates.[2][3]

Preventative Measures:

  • Slow Addition of Reagents: Adding the aldehyde slowly to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.[2]

  • Control of Reaction Temperature: As mentioned previously, excessive temperatures promote polymerization. Maintaining the lowest effective temperature is crucial.[3]

  • Biphasic Solvent System: A biphasic system, such as refluxing the aniline in aqueous hydrochloric acid with the aldehyde in a non-miscible organic solvent like toluene, can sequester the aldehyde in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing quinoline-4-carboxylic acids are the Doebner reaction and the Pfitzinger reaction .[4]

  • Doebner Reaction: This is a three-component reaction involving an aniline (4-aminophenol), an aldehyde (4-hydroxybenzaldehyde), and pyruvic acid.[5][6]

  • Pfitzinger Reaction: This method involves the reaction of isatin with a carbonyl compound (in this case, 4'-hydroxyacetophenone) under basic conditions.[1][7]

Q2: My aniline substrate has an electron-withdrawing group, and the yield is consistently low. Is there a way to improve this?

A2: Yes, anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner reaction.[8][9] A modified approach, termed the Doebner hydrogen-transfer reaction , has been developed to address this issue. This method has been shown to be effective for both electron-deficient and electron-rich anilines.[8][9]

Q3: I am having difficulty purifying my final product due to poor solubility. What can I do?

A3: Quinoline-4-carboxylic acids often exhibit poor solubility, which can complicate purification.[4] Here are some strategies to address this:

  • pH Adjustment: The solubility of these compounds is highly pH-dependent. In acidic conditions, the carboxylic acid is protonated and less soluble in aqueous media. In basic conditions, the more soluble carboxylate salt is formed.[4] This property can be exploited for purification by dissolving the crude product in a basic aqueous solution, filtering to remove insoluble impurities, and then re-precipitating the purified product by acidifying the filtrate.

  • Recrystallization from a suitable solvent: If the product is solid, recrystallization is a powerful purification technique. Experiment with different solvents or solvent mixtures to find one in which the product is sparingly soluble at room temperature but readily soluble when heated.

  • Chromatography: For challenging purifications, column chromatography can be employed. However, the poor solubility of the product may require the use of more polar solvent systems or derivatization to a more soluble form (e.g., an ester) before chromatography, followed by hydrolysis to the carboxylic acid.

Q4: Are there any common side products I should be aware of in the Doebner synthesis?

A4: Besides tar formation, other side reactions can occur. For instance, if the cyclization occurs at the amino group instead of the benzene ring, it can lead to the formation of pyrrolidine derivatives, although this is more commonly reported for specific substrates like 2-chloro-5-aminopyridine.[5] Additionally, incomplete oxidation of the dihydroquinoline intermediate can result in tetrahydroquinoline impurities in the final product.[3]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Quinoline-4-carboxylic Acids in a Doebner-type Reaction.

EntryAniline SubstituentAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
16-(trifluoromethoxy)Benzaldehyde-EthanolReflux20<5[8]
26-(trifluoromethoxy)BenzaldehydeH₂NSO₃HWater1002018[8]
36-(trifluoromethoxy)BenzaldehydeBF₃·THFMeCN652182[8]
44-methoxyBenzaldehydeBF₃·THFMeCN652185[8]

Data extracted from a study on the Doebner hydrogen-transfer reaction, which may not be directly representative of all Doebner reaction conditions but illustrates the impact of catalyst and solvent choice.

Experimental Protocols

Protocol 1: General Procedure for the Doebner Hydrogen-Transfer Reaction

This protocol is adapted from a method shown to be effective for a range of anilines, including those with electron-withdrawing groups.[8]

  • To a solution of the aniline (1.0 equiv.) and aldehyde (1.1 equiv.) in acetonitrile (MeCN), add a Lewis acid catalyst such as BF₃·THF (0.5 equiv.).

  • Stir the reaction mixture at 65 °C for a designated period (e.g., 1 hour).

  • Add a solution of pyruvic acid (1.2 equiv.) in MeCN dropwise to the reaction mixture over several hours.

  • Continue to stir the reaction at 65 °C until completion, as monitored by TLC.

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Pfitzinger Synthesis of 2-Aryl-quinoline-4-carboxylic Acids

This protocol provides an alternative route to the target molecule.

  • In a suitable flask, dissolve isatin (1.0 equiv.) and a strong base such as potassium hydroxide (KOH) in a mixture of ethanol and water.

  • Add the appropriate α-methyl ketone (e.g., 4'-hydroxyacetophenone) (1.0 equiv.) to the reaction mixture.

  • Reflux the mixture for 12-48 hours.

  • After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude product.

  • The solid product is then collected by filtration and can be further purified by recrystallization.

Visualizations

Doebner_Reaction_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Michael Addition cluster_3 Step 3: Cyclization & Oxidation Aniline Aniline (4-Aminophenol) Imine Schiff Base (Imine) Aniline->Imine - H₂O Aldehyde Aldehyde (4-Hydroxybenzaldehyde) Aldehyde->Imine AnilineDerivative Aniline Derivative Imine->AnilineDerivative Reacts with PyruvicAcid Pyruvic Acid (Enol form) PyruvicAcid->AnilineDerivative Dihydroquinoline Dihydroquinoline Intermediate AnilineDerivative->Dihydroquinoline Intramolecular Cyclization - H₂O FinalProduct 2-(4-Hydroxyphenyl)quinoline- 4-carboxylic acid Dihydroquinoline->FinalProduct Oxidation

Caption: Proposed mechanism of the Doebner reaction for quinoline synthesis.

Troubleshooting_Workflow Start Low Yield in Synthesis CheckReagents Check Purity of Starting Materials Start->CheckReagents CheckTemp Review Reaction Temperature Start->CheckTemp CheckTime Verify Reaction Time (TLC/HPLC) Start->CheckTime CheckWorkup Assess Workup Procedure (pH) Start->CheckWorkup Optimize Optimize Conditions: - Catalyst - Solvent - Temperature CheckReagents->Optimize TarFormation Significant Tar Formation? CheckTemp->TarFormation CheckTime->Optimize CheckWorkup->Optimize SlowAddition Implement Slow Reagent Addition TarFormation->SlowAddition Yes Biphasic Consider Biphasic Solvent System TarFormation->Biphasic Yes TarFormation->Optimize No SlowAddition->Optimize Biphasic->Optimize

Caption: Troubleshooting workflow for low yield in quinoline synthesis.

References

Troubleshooting inconsistent results in cytotoxicity assays with quinoline compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cytotoxicity assays with quinoline compounds.

Troubleshooting Guide

Inconsistent results in cytotoxicity assays involving quinoline compounds can be a significant challenge. This guide addresses common problems, their potential causes, and actionable solutions to enhance the reliability and reproducibility of your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent Cell Seeding: Uneven cell distribution across the plate. Compound Precipitation: Poor solubility of the quinoline compound in the culture medium.[1][2] Edge Effects: Evaporation from wells on the perimeter of the plate.[1]Cell Seeding: Ensure a single-cell suspension and use proper pipetting techniques for even distribution. Solubility: Prepare a lower concentration stock in DMSO, perform serial dilutions, and vortex immediately after adding to warmed medium.[1] Visually inspect for precipitation. Edge Effects: Avoid using the outer wells of the plate for treatment; instead, fill them with sterile PBS or media to maintain humidity.[1]
Inconsistent results between experiments Compound Instability: Degradation of the quinoline compound in stock solutions or culture media.[1] Cellular Response Variation: Differences in cell health, passage number, or confluency.[1] Inconsistent Incubation Times: Variations in the duration of compound exposure.[3]Compound Stability: Prepare fresh dilutions from a frozen stock for each experiment.[1] Avoid repeated freeze-thaw cycles by creating smaller aliquots of the stock solution.[1] Cell Health: Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluency at the time of treatment.[1] Incubation Time: Strictly adhere to the planned incubation times for all experiments.
MTT/XTT results conflict with other assays (e.g., LDH, Trypan Blue) Interference with Metabolic Assays: Quinoline compounds may directly interact with cellular reductases or the formazan dye, leading to false readings.[4] Altered Metabolism: The compound may alter cellular metabolism without causing cell death.Assay Validation: Validate results from metabolic assays with a different method that measures a distinct endpoint, such as membrane integrity (LDH assay) or cell counting (Trypan Blue).[4] Cell-Free Control: Run a control with the compound in media without cells to check for direct reduction of the MTT/XTT reagent.
High background in fluorescence-based assays Intrinsic Fluorescence of Quinoline Compound: Many quinoline derivatives are inherently fluorescent and can interfere with the assay signal.[5][6]Spectral Scan: Perform a fluorescence scan of the quinoline compound alone to determine its excitation and emission spectra. Cell-Free Assay: Run the assay with the compound in the absence of cells to quantify its contribution to the background fluorescence.[1]
Compound precipitates upon dilution in media Poor Aqueous Solubility: Quinoline compounds are often hydrophobic.[1][7]Optimize Solubilization: Prepare a high-concentration stock in 100% DMSO. Perform serial dilutions in DMSO before adding a small volume to pre-warmed media.[1] The final DMSO concentration should be non-toxic (typically <0.5%).[1] Consider using co-solvents or adjusting the pH if the compound has ionizable groups.[8]

Frequently Asked Questions (FAQs)

Q1: Why are my quinoline compounds showing cytotoxicity in an MTT assay but not in an LDH assay?

A1: This discrepancy often arises because the MTT assay measures metabolic activity, while the LDH assay measures plasma membrane integrity.[4] Quinoline compounds can sometimes interfere with the mitochondrial reductases responsible for converting MTT to formazan, leading to a decrease in the colorimetric signal that may be misinterpreted as cell death.[9] Alternatively, the compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). It is crucial to use orthogonal assays that measure different cellular endpoints to confirm cytotoxicity.

Q2: How can I improve the solubility of my hydrophobic quinoline compound in cell culture media?

A2: Improving the solubility of hydrophobic quinoline compounds is a common challenge. Here are several strategies:

  • Optimize Stock Concentration: While a high stock concentration in DMSO is often used to minimize the final solvent concentration, it can increase the risk of precipitation upon dilution.[1] Experiment with lower stock concentrations.

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions.[1]

  • Warming the Medium: Adding the compound to cell culture medium that has been pre-warmed to 37°C can help.[1]

  • Vortexing/Sonication: Immediately vortex or sonicate the solution after adding the compound to the medium to aid in dissolution.[1]

  • pH Adjustment: For quinoline compounds with ionizable groups, adjusting the pH of the buffer can enhance solubility.[2][8]

Q3: Can the DMSO concentration affect my cytotoxicity assay results?

A3: Yes, the final concentration of DMSO in the cell culture medium can significantly impact the results. While DMSO is a common solvent, it can be toxic to cells at higher concentrations. It is essential to keep the final DMSO concentration consistent across all wells, including the vehicle control, and typically below 0.5% to avoid solvent-induced cytotoxicity.[1]

Q4: My quinoline compound is fluorescent. How can I perform a fluorescence-based cytotoxicity assay?

A4: The intrinsic fluorescence of some quinoline derivatives can interfere with fluorescence-based assays.[5][6] To address this, you should run a parallel experiment with your compound in cell-free wells. The fluorescence reading from these wells can be subtracted from the readings of the wells with cells to correct for the compound's intrinsic fluorescence.

Q5: How important is the passage number of my cells for consistent results?

A5: The passage number is very important. Cells at high passage numbers can undergo genetic drift, leading to altered cellular responses and increased variability between experiments.[1] It is recommended to use cells within a consistent and low passage number range for all your cytotoxicity assays.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay to assess cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell adherence.[1]

  • Compound Treatment: Prepare serial dilutions of the quinoline compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).[1] Remove the old medium and add the medium containing different concentrations of the compound. Include vehicle control (medium with DMSO) and no-treatment control wells.[1] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture supernatant.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the quinoline compound as described for the MTT assay. Include controls for low LDH release (untreated cells) and high LDH release (cells treated with a lysis buffer).[11]

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells.[11]

  • Transfer Supernatant: Carefully transfer the supernatant from each well to a new 9-well plate.[11]

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well with the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Low Control Absorbance) / (High Control Absorbance - Low Control Absorbance)] x 100.[11]

Visualizations

TroubleshootingWorkflow start Inconsistent Cytotoxicity Results solubility Check for Compound Precipitation start->solubility stability Assess Compound Stability start->stability assay_interference Investigate Assay Interference start->assay_interference cell_health Verify Cell Health & Consistency start->cell_health sol_actions Optimize Solubilization: - Lower Stock Concentration - Stepwise Dilution - Pre-warm Media solubility->sol_actions stab_actions Prepare Fresh Solutions Aliquot Stock stability->stab_actions int_actions Run Cell-Free Controls Use Orthogonal Assays (e.g., LDH) assay_interference->int_actions cell_actions Use Low Passage Cells Ensure Consistent Seeding cell_health->cell_actions end Consistent Results sol_actions->end stab_actions->end int_actions->end cell_actions->end

Caption: Troubleshooting workflow for inconsistent cytotoxicity results.

CytotoxicityAssayWorkflow seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Adhesion) seed->incubate1 treat Treat with Quinoline Compound (Serial Dilutions) incubate1->treat incubate2 Incubate (e.g., 24-72h) treat->incubate2 assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate2->assay read Read Plate (Absorbance/Fluorescence) assay->read analyze Analyze Data (% Viability/Cytotoxicity) read->analyze end Results analyze->end

Caption: General workflow for a plate-based cytotoxicity assay.

PI3KAktSignaling quinoline Quinoline Compound pi3k PI3K quinoline->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline compounds.

References

Preventing degradation of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the chemical structure, which contains both a phenolic hydroxyl group and a quinoline-4-carboxylic acid moiety, the primary factors contributing to degradation are:

  • pH: The compound is susceptible to degradation in strongly acidic or alkaline conditions. The phenolic group is more prone to oxidation at higher pH, while the quinoline ring may be labile at low pH.[1]

  • Oxidation: The presence of oxidizing agents, including dissolved oxygen, can lead to the degradation of the phenolic ring.[2]

  • Light Exposure (Photodegradation): Similar to other quinoline derivatives, exposure to UV light can induce photodegradation, potentially leading to the formation of hydroxyquinolines and eventual cleavage of the aromatic rings.[1][2]

  • Elevated Temperature: High temperatures can accelerate the rate of all degradation pathways.

Q2: What are the likely degradation pathways for this molecule?

A2: While specific studies on this molecule are limited, based on related compounds, the following degradation pathways are plausible:[2]

  • Oxidation of the Phenolic Ring: The hydroxyphenyl group is susceptible to oxidation, which could lead to the formation of quinone-like structures.

  • Hydroxylation of the Quinoline Ring: The quinoline ring system can be hydroxylated at various positions.[2]

  • Decarboxylation: The carboxylic acid group on the quinoline ring could be lost under certain stress conditions, such as high heat.

Q3: What are the initial signs of degradation in my solution?

A3: The first indications of degradation are often a change in the solution's color (e.g., turning yellow or brown), the appearance of turbidity or precipitate, and a decrease in the expected concentration of the active compound when analyzed by techniques like HPLC.

Q4: How can I monitor the degradation of my this compound solution?

A4: The most effective method for monitoring degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2][3] This technique can separate the parent compound from its degradation products, allowing for quantification of its purity over time. Other useful techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of any degradation products formed.[2]

  • UV-Vis Spectroscopy: To observe changes in the absorption spectrum, which may indicate structural changes in the molecule.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Solution turns yellow/brown shortly after preparation. Oxidation of the phenolic group. Prepare solutions fresh and use deoxygenated solvents. Consider adding an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT). Store the solution protected from light and at a reduced temperature (2-8 °C).
Unexpected peaks appear in the HPLC chromatogram. Formation of degradation products. Conduct a forced degradation study to intentionally generate and identify potential degradation products.[1][5][6] This will help in developing a robust, stability-indicating HPLC method.
Loss of compound concentration over time, even when stored in the dark and cold. Hydrolysis or slow oxidation. Evaluate the pH of the solution. For similar compounds, a pH range of 5.5-9.0 has shown greater stability.[1] Adjust the pH with a suitable buffer system if necessary. Ensure the solvent is of high purity and free from reactive impurities.
Precipitate forms in the solution upon storage. Poor solubility of the compound or its degradation products. Ensure the compound is fully dissolved initially, potentially with the aid of sonication. If degradation is confirmed, the precipitate may be a less soluble degradation product. The solution may need to be reformulated with a different solvent or co-solvent system.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and pathways.[5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) at a concentration of 1 mg/mL.[1]

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 30 minutes.[5]

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 30 minutes.[5]

  • Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm or 365 nm) for 24 hours.[2]

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples by a stability-indicating HPLC method to observe the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

1. Initial Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound.

  • Injection Volume: 10 µL.

2. Method Optimization:

  • Inject the stressed samples from the forced degradation study.

  • Adjust the mobile phase gradient to achieve baseline separation between the parent peak and all degradation product peaks.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.[3]

Visualizations

degradation_pathways parent This compound oxidation Oxidation parent->oxidation O2, H2O2 hydrolysis Hydrolysis parent->hydrolysis Acid/Base photolysis Photolysis parent->photolysis UV Light thermolysis Thermolysis parent->thermolysis Heat quinone_product Quinone-type Products oxidation->quinone_product ring_hydroxylation Ring Hydroxylation Products oxidation->ring_hydroxylation decarboxylation decarboxylation hydrolysis->decarboxylation Decarboxylation Product ring_cleavage ring_cleavage photolysis->ring_cleavage Ring Cleavage Products thermolysis->decarboxylation

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Degradation Observed? color_change Color Change? start->color_change Yes end Stable Solution start->end No new_peaks New HPLC Peaks? color_change->new_peaks No protect_light Protect from Light color_change->protect_light Yes concentration_loss Concentration Loss? new_peaks->concentration_loss No forced_degradation Perform Forced Degradation Study new_peaks->forced_degradation Yes check_ph Check and Adjust pH (5.5-9.0) concentration_loss->check_ph Yes concentration_loss->end No use_antioxidant Use Antioxidant / Deoxygenate Solvent protect_light->use_antioxidant use_antioxidant->end store_cold Store at 2-8 °C check_ph->store_cold store_cold->end forced_degradation->end

Caption: Troubleshooting workflow for solution degradation.

References

Technical Support Center: Synthesis of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: Reaction time may be too short or the temperature too low.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the time or slightly increasing the temperature. For the Doebner reaction, a temperature of at least 65°C is often necessary for good yields.[1]
Degradation of starting materials or product: The phenolic hydroxyl group can be sensitive to harsh reaction conditions.In the Pfitzinger reaction, which is conducted under strong basic conditions, ensure the temperature is controlled and the reaction is not heated for an excessively long time. For the Doebner reaction, which is acid-catalyzed, avoid overly strong acids or high temperatures that could lead to sulfonation or other side reactions of the phenol ring.
Suboptimal pH for precipitation: The carboxylic acid product is soluble in basic solutions as its carboxylate salt. Precipitation will only occur upon acidification.After the reaction, carefully acidify the reaction mixture with an acid like glacial acetic acid or dilute HCl to a pH of approximately 4 to induce precipitation of the product.[2]
Product is an Oil or Gummy Solid Presence of resinous impurities: Side reactions can lead to the formation of polymeric or resinous materials.Try to precipitate the product from a more dilute solution. If an oil forms, attempt to scratch the inside of the flask with a glass rod to induce crystallization. If that fails, redissolve the oil in a minimum amount of a suitable solvent and try adding a non-solvent (a solvent in which the product is insoluble) dropwise to precipitate a solid.
Inappropriate workup procedure: Rapid changes in solvent polarity or temperature during workup can cause the product to oil out.Ensure a gradual cooling process. When adding an anti-solvent, do so slowly and with vigorous stirring.
Difficulty in Removing Colored Impurities Formation of colored byproducts: Oxidation of the phenolic group or other side reactions can generate colored impurities.During purification, after dissolving the crude product in a basic aqueous solution, treat the solution with activated charcoal to adsorb colored impurities. Filter the hot solution to remove the charcoal before acidification.[2]
Product Purity Does Not Improve After Recrystallization Inappropriate recrystallization solvent: The impurities may have similar solubility profiles to the desired product in the chosen solvent.Experiment with different recrystallization solvents or solvent systems. A good solvent will dissolve the compound when hot but have low solubility when cold.[3] Consider using a binary solvent system where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce crystallization.[3]
Crystallization is too rapid: Fast crystal growth can trap impurities within the crystal lattice.Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize yield without compromising purity.[3]
Co-crystallization of impurities: An impurity may be forming a co-crystal with the target compound.If different recrystallization attempts fail to improve purity, column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

The two most common synthetic routes are the Pfitzinger reaction and the Doebner reaction.

  • Pfitzinger Reaction: This involves the condensation of isatin with 4-hydroxyacetophenone in the presence of a strong base like potassium hydroxide.[4][5]

  • Doebner Reaction: This is a three-component reaction between 4-aminophenol, 4-hydroxybenzaldehyde, and pyruvic acid, typically under acidic catalysis.[1][6]

Q2: My Doebner reaction with 4-aminophenol is giving a low yield. Why might this be?

Anilines with electron-donating groups, such as the hydroxyl group in 4-aminophenol, can sometimes lead to side reactions or be sensitive to the acidic conditions. It is important to carefully control the reaction temperature and the amount of acid catalyst used. An alternative approach is to protect the hydroxyl group before the reaction and deprotect it after the quinoline ring has been formed.

Q3: What are some common impurities to expect in the synthesis of this compound?

Common impurities may include:

  • Unreacted starting materials: Isatin, 4-hydroxyacetophenone (Pfitzinger), or 4-aminophenol, 4-hydroxybenzaldehyde, pyruvic acid (Doebner).

  • Side-products from self-condensation of starting materials.

  • Resinous or polymeric materials formed from side reactions.

  • In the Pfitzinger reaction, unreacted isatin can be a challenging impurity to remove.[2]

Q4: What is an effective method for purifying the crude this compound?

A highly effective purification method is to convert the crude carboxylic acid into its salt, which can then be recrystallized.[2]

  • Disperse the crude product in water and add a base (e.g., NaOH or KOH) until it completely dissolves, forming the carboxylate salt.

  • Heat the solution and treat it with activated charcoal to remove colored impurities.

  • Filter the hot solution to remove the charcoal and any other insoluble materials.

  • Allow the solution to cool, which should cause the purified sodium or potassium salt to crystallize.

  • Collect the salt by filtration and then redissolve it in water.

  • Acidify the solution to a pH of around 4 with an acid like glacial acetic acid or dilute HCl to precipitate the purified this compound.[2]

  • The final product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[2]

Q5: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of a new product spot will indicate the progress of the reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of quinoline-4-carboxylic acid derivatives. Note that specific yields for this compound may vary.

Reaction Reactants Catalyst/Base Solvent Temperature Typical Yield Reference
Pfitzinger Isatin, Carbonyl CompoundPotassium HydroxideEthanol/WaterRefluxModerate to Good[7]
Doebner Aniline, Aldehyde, Pyruvic AcidLewis or Brønsted AcidEthanol or Acetonitrile65°C - RefluxCan be low, optimization often required[1][8]

Experimental Protocols

Pfitzinger Synthesis of this compound (General Protocol)

This protocol is a generalized method and may require optimization.

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[4]

  • To this solution, add isatin (0.07 mol) and 4-hydroxyacetophenone (0.07 mol).[7]

  • Heat the reaction mixture to reflux and maintain for 24 hours.[7]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the product.

  • Extract the aqueous solution with diethyl ether to remove neutral impurities.[7]

  • Carefully acidify the aqueous layer with glacial acetic acid or dilute HCl to a pH of ~4 to precipitate the crude product.[7]

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Proceed with purification as described in the FAQs.

Doebner Synthesis of this compound (General Protocol)

This protocol is based on an optimized procedure for anilines and may require adjustment.

  • To a solution of 4-aminophenol (1.0 equiv) and 4-hydroxybenzaldehyde (1.1 equiv) in acetonitrile, add a catalytic amount of a Lewis acid (e.g., BF₃·THF, 0.28 equiv).[1]

  • Stir the reaction mixture at 65°C for 10 minutes.[1]

  • Prepare a solution of pyruvic acid (0.56 equiv) in acetonitrile.

  • Add the pyruvic acid solution dropwise to the reaction mixture over 3 hours at 65°C.[1]

  • Continue to heat the reaction mixture at 65°C for an additional 21 hours.[1]

  • Monitor the reaction by TLC.

  • After cooling to room temperature, perform an aqueous workup by extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Visualizations

Pfitzinger_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Isatin + 4-Hydroxyacetophenone C Reflux (24h) A->C Add to B KOH in Ethanol/Water B->C D Rotary Evaporation C->D Cool E Add Water D->E F Ether Extraction E->F G Acidify to pH ~4 F->G H Filter & Dry G->H I Dissolve in Base H->I J Charcoal Treatment I->J K Filter Hot J->K L Acidify & Precipitate K->L M Recrystallize L->M Final Final M->Final Pure Product

Caption: Experimental workflow for the Pfitzinger synthesis and purification.

Troubleshooting_Logic Start Low Purity of Final Product Recrystallization Recrystallization Attempted? Start->Recrystallization ChangeSolvent Change Recrystallization Solvent/System Recrystallization->ChangeSolvent Yes, no improvement CheckWorkup Review Workup Procedure Recrystallization->CheckWorkup No SlowCooling Ensure Slow Cooling ChangeSolvent->SlowCooling SlowCooling->CheckWorkup Charcoal Use Activated Charcoal for Color Removal CheckWorkup->Charcoal Colored Impurities Present SaltPurification Perform Purification via Salt Formation CheckWorkup->SaltPurification General Impurities Charcoal->SaltPurification Chromatography Consider Column Chromatography SaltPurification->Chromatography Purity Still Low

Caption: Troubleshooting logic for improving product purity.

References

Challenges in scaling up the synthesis of quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the synthesis and scale-up of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of quinoline-4-carboxylic acids?

Scaling up the synthesis of quinoline-4-carboxylic acids from the lab bench to a pilot plant or industrial scale presents several key challenges:

  • Exothermic Reactions: Many classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, are highly exothermic.[1] Controlling the temperature in large reactors is critical to prevent runaway reactions, which can lead to reduced yields, increased impurity formation, and safety hazards.

  • Side Product Formation: Side reactions, particularly the formation of tar and polymeric materials, are common in acidic and high-temperature conditions used in syntheses like the Doebner and Skraup reactions.[1][2] These issues can be exacerbated at a larger scale due to less efficient heat and mass transfer.

  • Reagent Addition and Mixing: Ensuring uniform mixing and controlled addition of reagents in large volumes is more challenging than in a laboratory setting. Poor mixing can lead to localized "hot spots" and an increase in side product formation.

  • Product Isolation and Purification: Isolating and purifying the final product from large volumes of reaction mixtures and tarry byproducts can be difficult. Crystallization may be hampered by impurities, and techniques like chromatography are less feasible for large quantities.

Q2: Which are the most common synthetic routes for quinoline-4-carboxylic acids and what are their primary scale-up concerns?

The most established methods for synthesizing quinoline-4-carboxylic acids are the Doebner reaction and the Pfitzinger reaction.[3]

  • Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[4][5] While versatile, it can suffer from low yields, especially with electron-deficient anilines.[2][6] A major scale-up challenge is managing the formation of byproducts.[7]

  • Pfitzinger Reaction: This reaction condenses an isatin with a carbonyl compound in the presence of a strong base.[8][9] A key challenge is the use of strong bases, which can lead to harsh reaction conditions and potential side reactions.[10]

  • Gould-Jacobs Reaction: This route leads to 4-hydroxyquinoline-3-carboxylic acids, which can be precursors to quinoline-4-carboxylic acids. It involves the thermal cyclization of an anilidomethylenemalonate.[11] The high temperatures required (often 250-300°C) can be a significant challenge on a large scale, leading to decomposition and the formation of tarry materials.[1]

Q3: How do substituents on the aniline starting material affect the reaction outcome in a Doebner synthesis?

The electronic properties of substituents on the aniline ring significantly influence the reactivity and yield of the Doebner reaction. Anilines with electron-withdrawing groups are known to be less reactive and often result in lower yields in the conventional Doebner synthesis.[2] Conversely, anilines with electron-donating groups at the meta-position are generally effective.[1] For less reactive anilines, modified protocols such as the Doebner hydrogen-transfer reaction may be necessary to achieve good yields.[2][7]

Q4: My Pfitzinger reaction is producing a lot of tar and the yield is low. What can I do?

Tar formation in the Pfitzinger reaction is a common issue, often due to the harsh basic conditions and potential side reactions of the carbonyl component. To mitigate this, consider the following:

  • Modified Procedure: Instead of adding all reactants at once, first react the isatin with the base to open the ring, indicated by a color change from orange to pale yellow. Then, add the ketone. This modified approach can significantly improve yields.

  • Substrate Stability: Some carbonyl compounds are more prone to side reactions under strongly alkaline conditions. Assessing the stability of your carbonyl compound is crucial.

  • Workup: The workup procedure is critical for separating the product from tarry materials. Acidification of the aqueous layer after removal of neutral impurities should be done carefully to precipitate the carboxylic acid.

Q5: I am having trouble crystallizing my quinoline-4-carboxylic acid derivative. What are some common issues and solutions?

Crystallization can be challenging due to the presence of impurities that can inhibit crystal formation, leading to "oiling out." Here are some troubleshooting steps:

  • Solvent Selection: A systematic solvent screen is recommended. The ideal solvent will dissolve the compound at high temperatures but have low solubility at room temperature. Binary solvent systems (a "good" solvent and a "poor" solvent) are often effective.

  • Cooling Rate: Slow cooling is crucial. Allow the solution to cool gradually to room temperature before further cooling in a refrigerator or ice bath.

  • Purity: If the compound consistently oils out, it is likely due to impurities. Consider purifying a small sample by column chromatography to obtain a seed crystal, which can then be used to induce crystallization in the bulk material.

  • Trituration: If the product is a viscous oil, triturating it with a non-polar solvent like hexane can sometimes induce crystallization.[1]

Troubleshooting Guides

Doebner Reaction: Low Yield and Byproduct Formation
Symptom Possible Cause Troubleshooting Steps
Low or no product yieldPoorly reactive aniline (e.g., with electron-withdrawing groups).[2][7]- Consider using a modified Doebner protocol like the hydrogen-transfer reaction.[2][7]- Increase the equivalents of the aniline and aldehyde.[7]
Suboptimal reaction temperature.- If the reaction is sluggish, gradually increase the temperature. A temperature of at least 65°C may be necessary for good yields.[7]- Monitor for decomposition at higher temperatures.
Formation of unexpected byproductsCyclization at the amino group instead of the benzene ring (e.g., with 2-chloro-5-aminopyridine).[7]- This is substrate-dependent. If this occurs, an alternative synthetic route may be required.
Acid-catalyzed polymerization of the aldehyde.[7]- Use milder reaction conditions.- Consider a biphasic solvent system to reduce the concentration of the aldehyde in the acidic phase.
Pfitzinger Reaction: Low Yield and Tar Formation
Symptom Possible Cause Troubleshooting Steps
Low yield and significant tar formationAll reactants added at once, leading to side reactions.- First, react the isatin with a strong base (e.g., KOH) to open the ring, then add the carbonyl compound.
Decomposition of the carbonyl compound in strong base.- Evaluate the stability of the carbonyl compound under the reaction conditions. A less reactive ketone might be necessary.
Inefficient workup.- After reaction completion and solvent removal, dissolve the residue in water and extract with an ether to remove neutral impurities before acidification.
Product is difficult to purifyPresence of unreacted isatin and tar.- Careful acidification of the aqueous layer to precipitate the product can help separate it from some impurities. Recrystallization from a suitable solvent is often necessary.
Gould-Jacobs Reaction: Incomplete Cyclization and Decomposition
Symptom Possible Cause Troubleshooting Steps
Incomplete cyclizationInsufficient temperature or reaction time.[1]- Gradually increase the reaction temperature (typically 250-300°C).[1]- Extend the reaction time, but monitor for decomposition.[1]- Consider using microwave irradiation for more efficient heating.[1]
Formation of dark, tarry materialsDecomposition at high temperatures.[1]- Optimize the temperature and reaction time to find a balance between cyclization and degradation.[1]- Use a high-boiling inert solvent (e.g., Dowtherm A) for even heating.[1]- Run the reaction under an inert atmosphere (e.g., nitrogen).[1]
Decarboxylation of the 3-carboalkoxy groupHigh reaction temperature and/or pressure.[1]- Carefully control the reaction temperature and time.[1]

Quantitative Data on Reaction Parameters

While direct quantitative comparisons of yield and purity at different scales are often proprietary, the following table summarizes the impact of various reaction parameters on the outcome of quinoline-4-carboxylic acid syntheses based on literature reports.

Reaction Parameter Effect on Yield and Purity Reference
Doebner Aniline SubstituentElectron-withdrawing groups decrease yield.[2]
CatalystBF₃·THF has been shown to be effective, even at catalyst loadings of ≥0.5 equiv.[2]
Reactant ConcentrationHigh concentrations (e.g., 1.8 M aniline) can be used in some modified protocols without significant loss of yield.[2]
Pfitzinger BaseStrong bases like KOH are required to hydrolyze the isatin amide bond.[6]
Carbonyl ReactantEnolizable ketones are necessary for the condensation and subsequent cyclization.[12]
Gould-Jacobs TemperatureHigh temperatures (250-300°C) are required for the thermal cyclization.[1]
SolventHigh-boiling, inert solvents like Dowtherm A or diphenyl ether can improve yields by ensuring even heating.[13]
Heating MethodMicrowave irradiation can reduce reaction times and improve yields compared to conventional heating.[12]

Experimental Protocols

Protocol 1: Doebner Hydrogen-Transfer Synthesis of a Quinoline-4-Carboxylic Acid Derivative[2]

This protocol is adapted from a large-scale synthesis that demonstrated comparable yields to the lab-scale reaction.

  • Reactant Preparation: In a suitable reaction vessel, add the substituted aniline (1.0 equiv) and the aldehyde (1.1 equiv) to acetonitrile.

  • Catalyst Addition: Add BF₃·THF (0.5-1.0 equiv) to the mixture.

  • Initial Reaction: Stir the mixture at 65°C for 10 minutes.

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.55 equiv) in acetonitrile. Add this solution dropwise to the reaction mixture over 3 hours while maintaining the temperature at 65°C.

  • Reaction Completion: Continue to heat the reaction mixture at 65°C for an additional 21 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Perform an aqueous workup, which typically involves extraction with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Pfitzinger Synthesis of a Quinoline-4-Carboxylic Acid Derivative[8][12]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (approx. 4 equiv) in a mixture of ethanol and water.

  • Isatin Addition: Add the isatin derivative (1.0 equiv) to the basic solution and heat to reflux until the isatin is fully dissolved and the color changes, indicating the opening of the isatin ring.

  • Carbonyl Addition: To this mixture, add the carbonyl compound containing an α-methylene group (1.0-1.2 equiv).

  • Reflux: Continue to heat the reaction mixture at reflux for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the bulk of the solvent by rotary evaporation.

    • Add water to the residue to dissolve the potassium salt of the product.

    • Extract the aqueous solution with diethyl ether to remove unreacted carbonyl compound and other neutral impurities.

  • Precipitation and Isolation:

    • Cool the aqueous layer in an ice bath and carefully acidify with an acid (e.g., acetic acid or dilute HCl) to a pH of approximately 4-5 to precipitate the crude product.

    • Collect the precipitate by filtration, wash it thoroughly with water, and then with a small amount of cold ethanol.

  • Drying and Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization.

Protocol 3: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline-3-Carboxylic Acid Ester[1]
  • Condensation: In a round-bottom flask, combine the aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.0-1.2 equiv). Heat the mixture at 100-130°C for 1-2 hours. The progress can be monitored by the evolution of ethanol.

  • Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product.

    • Collect the solid by filtration and wash with the same non-polar solvent.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) or by column chromatography.

Visualizations

Doebner_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Aniline Aniline Mixing Mix Aniline, Aldehyde, and Catalyst (e.g., BF3·THF) in Solvent (e.g., MeCN) Aniline->Mixing Aldehyde Aldehyde Aldehyde->Mixing Pyruvic_Acid Pyruvic Acid Addition Dropwise Addition of Pyruvic Acid Pyruvic_Acid->Addition Heating1 Heat to 65°C Mixing->Heating1 Heating1->Addition Heating2 Continue Heating at 65°C Addition->Heating2 Workup Aqueous Workup (Extraction) Heating2->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_Product Quinoline-4-Carboxylic Acid Purification->Final_Product

Caption: General workflow for the Doebner synthesis of quinoline-4-carboxylic acids.

Pfitzinger_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Isatin Isatin Ring_Opening Ring Opening of Isatin with Base Isatin->Ring_Opening Carbonyl Carbonyl Compound (with α-methylene) Condensation Condensation with Carbonyl Compound Carbonyl->Condensation Base Base (e.g., KOH) Base->Ring_Opening Ring_Opening->Condensation Reflux Reflux Condensation->Reflux Solvent_Removal Solvent Removal Reflux->Solvent_Removal Extraction Aqueous Dissolution & Ether Extraction Solvent_Removal->Extraction Precipitation Acidification to Precipitate Product Extraction->Precipitation Isolation Filtration and Washing Precipitation->Isolation Final_Product Quinoline-4-Carboxylic Acid Isolation->Final_Product

Caption: General workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.

Scale_Up_Challenges cluster_challenges Key Challenges Scale_Up Scaling Up Synthesis of Quinoline-4-Carboxylic Acids Heat_Management Heat Management (Exothermic Reactions) Scale_Up->Heat_Management Mixing Efficient Mixing Scale_Up->Mixing Side_Products Byproduct and Tar Formation Scale_Up->Side_Products Purification Product Isolation and Purification Scale_Up->Purification Heat_Management->Side_Products Mixing->Side_Products Side_Products->Purification

Caption: Logical relationship of key challenges in scaling up the synthesis.

References

Artifacts in HDAC inhibitor assays and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of histone deacetylase (HDAC) inhibitor assays. The following information addresses common artifacts and provides strategies to ensure data integrity and accurate results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in HDAC inhibitor assays?

A1: Artifacts in HDAC inhibitor assays can arise from several sources, leading to false-positive or false-negative results. Key sources include:

  • Compound Autofluorescence: Test compounds that fluoresce at the same wavelength as the assay's detection agent can artificially increase the signal, masking true inhibition.[1][2]

  • Fluorescence Quenching: Conversely, a compound may absorb light emitted by the fluorescent product, leading to a decreased signal that is misinterpreted as HDAC inhibition.[1][2]

  • Luciferase Inhibition: In luminescence-based assays, such as HDAC-Glo™, compounds that directly inhibit the luciferase enzyme can produce a false-positive result for HDAC inhibition.[3] It is crucial to perform counter-assays to rule out such off-target effects.[3]

  • Slow-Binding Kinetics: Some inhibitors exhibit slow-binding kinetics, meaning they take longer to reach equilibrium with the enzyme. Standard assay incubation times may be insufficient, underestimating the inhibitor's potency.[4]

  • Lack of Cell Permeability: In cell-based assays, a compound may be a potent inhibitor in a biochemical assay but show no activity if it cannot cross the cell membrane to reach its target.[5]

  • Compound Cytotoxicity: In live-cell assays, high concentrations of a test compound may induce cell death, leading to a decrease in signal that is not due to direct HDAC inhibition.[3]

Q2: How can I identify and avoid false-positive results in my screening campaign?

A2: To minimize the risk of false positives, a multi-pronged approach is recommended:

  • Counter-Screening: Always perform counter-screens to identify compounds that interfere with the assay components. For fluorescence-based assays, this includes testing for autofluorescence and quenching. For luminescence-based assays, a luciferase counter-assay is essential.[3]

  • Orthogonal Assays: Confirm hits using a different assay format. For example, a primary hit from a fluorometric biochemical assay should be validated with a cell-based assay that measures a downstream event of HDAC inhibition, such as histone acetylation.[3][5]

  • Dose-Response Curves: Analyze the shape of the dose-response curve. Non-specific activity or assay interference often results in unusually steep or shallow curves.

  • Visual Inspection: During cell-based assays, visually inspect the cells for signs of precipitation of the compound or cytotoxicity.

Q3: My potent biochemical inhibitor shows no activity in a cell-based assay. What could be the reason?

A3: This is a common challenge. Several factors can explain this discrepancy:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to engage with the intracellular HDAC enzyme.[5]

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.

  • Metabolic Instability: The compound could be rapidly metabolized into an inactive form within the cell.

  • HDACs in Native Complexes: In a cellular environment, HDACs exist in large multi-protein complexes, which can affect inhibitor binding and potency compared to isolated, recombinant enzymes used in biochemical assays.[3]

Q4: What are the key differences between biochemical and cell-based HDAC assays?

A4: Biochemical and cell-based assays provide different types of information and have distinct advantages and disadvantages.

FeatureBiochemical AssaysCell-Based Assays
Components Purified recombinant HDAC enzyme and a synthetic substrate.[3]Live cells, measuring endogenous HDAC activity.[5]
Throughput High-throughput, suitable for large-scale screening.[3]Generally lower throughput than biochemical assays.
Information Provided Direct measure of enzyme inhibition (IC50).[4]Provides insights into cell permeability, target engagement in a native environment, and potential cytotoxicity.[3]
Potential for Artifacts Prone to artifacts from compound fluorescence, quenching, and non-specific inhibition.[1][2]Can be affected by compound cytotoxicity and off-target effects within the cell.[3]

Troubleshooting Guides

Issue 1: High background signal in a fluorometric assay.
Possible Cause Troubleshooting Step
Contaminated Reagents Prepare fresh buffers and substrate solutions.
Autofluorescent Compounds Pre-read the plate before adding the enzyme to measure the intrinsic fluorescence of the compounds. Subtract this background from the final reading.
Non-enzymatic Substrate Hydrolysis Run a no-enzyme control to determine the rate of spontaneous substrate breakdown.
Issue 2: Poor Z'-factor in a high-throughput screen.

The Z'-factor is a statistical measure of the quality of a high-throughput assay.

Possible Cause Troubleshooting Step
Low Enzyme Activity Optimize the concentration of the HDAC enzyme and the substrate. Ensure the enzyme is active.
High Variability in Controls Ensure consistent pipetting and incubation times. Check for edge effects on the plate.
Suboptimal Assay Conditions Optimize pH, temperature, and buffer components.[6]
Inappropriate Positive Control Use a well-characterized, potent HDAC inhibitor like Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control.[7]

Experimental Protocols

Protocol 1: General Fluorometric HDAC Activity Assay

This protocol provides a general framework for a fluorometric HDAC activity assay using a commercially available substrate like Boc-Lys(Ac)-AMC.

Materials:

  • Recombinant HDAC enzyme

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Inhibitor (Positive Control, e.g., Trichostatin A)

  • Test Compounds

  • Developer Solution (e.g., Trypsin in assay buffer with a broad-spectrum HDAC inhibitor to stop the reaction)

  • Black, flat-bottom 96- or 384-well plates

Procedure:

  • Prepare Reagents: Dilute the HDAC enzyme, substrate, positive control, and test compounds to their final desired concentrations in HDAC Assay Buffer.

  • Compound Plating: Add the test compounds and controls (positive and negative) to the wells of the microplate.

  • Enzyme Addition: Add the diluted HDAC enzyme to all wells except the "no-enzyme" control wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop Reaction & Develop Signal: Add the Developer Solution to all wells. This stops the HDAC reaction and cleaves the deacetylated substrate to release the fluorophore.

  • Read Fluorescence: Incubate for a short period (e.g., 15-20 minutes) at 37°C and then measure the fluorescence on a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).[7][8]

Protocol 2: Cell-Based HDAC-Glo™ I/II Assay

This protocol is based on a commercially available luminescent assay that measures the activity of Class I and II HDACs in live cells.

Materials:

  • Cells (e.g., HCT116) cultured in appropriate media

  • HDAC-Glo™ I/II Reagent

  • Test Compounds and Controls

  • White, opaque 96- or 384-well plates suitable for luminescence measurements

Procedure:

  • Cell Plating: Seed the cells into the wells of the white assay plate and incubate to allow for cell attachment.

  • Compound Addition: Add the test compounds and controls to the wells and incubate for a desired period to allow for cell penetration and target engagement.

  • Reagent Addition: Add the HDAC-Glo™ I/II Reagent to each well. This reagent contains the cell-permeable substrate and luciferase.

  • Incubation: Incubate at room temperature to allow for the enzymatic reactions to occur and the luminescent signal to stabilize.

  • Measure Luminescence: Read the luminescence using a plate reader. The signal is inversely proportional to HDAC activity.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assay Workflow cluster_cellbased Cell-Based Assay Workflow A 1. Prepare Reagents (Enzyme, Substrate, Compounds) B 2. Add Compounds & Controls to Plate A->B C 3. Add HDAC Enzyme B->C D 4. Incubate at 37°C C->D E 5. Add Developer/Stop Solution D->E F 6. Read Fluorescence/Luminescence E->F G 1. Seed Cells in Plate H 2. Add Compounds & Controls G->H I 3. Incubate H->I J 4. Add Lysis Buffer & Detection Reagent I->J K 5. Read Signal J->K

Caption: General workflows for biochemical and cell-based HDAC inhibitor assays.

troubleshooting_logic cluster_biochem_solutions Biochemical Troubleshooting cluster_cell_solutions Cell-Based Troubleshooting start Inconsistent Results? biochem Biochemical Assay? start->biochem cell Cell-Based Assay? start->cell false_pos False Positive? biochem->false_pos Yes no_cell_activity No Cellular Activity? cell->no_cell_activity Yes sol1 Run counter-screens (autofluorescence, quenching) false_pos->sol1 sol2 Use orthogonal assay false_pos->sol2 sol3 Check for slow-binding kinetics false_pos->sol3 sol4 Assess cell permeability no_cell_activity->sol4 sol5 Check for cytotoxicity no_cell_activity->sol5 sol6 Consider metabolic stability no_cell_activity->sol6

Caption: A logical diagram for troubleshooting common issues in HDAC inhibitor assays.

signaling_pathway HDACi HDAC Inhibitor HDAC HDAC Enzyme HDACi->HDAC Inhibition Deacetylation Histone Deacetylation (Closed Chromatin) HDAC->Deacetylation Catalyzes Histone Histone Protein Acetylation Histone Acetylation (Open Chromatin) Histone->Acetylation HAT Histone Acetyltransferase (HAT) HAT->Acetylation Catalyzes Gene_Expression Gene Expression Acetylation->Gene_Expression Promotes Deacetylation->Histone Deacetylation->Gene_Expression Represses

References

Technical Support Center: Troubleshooting Cell-Based Assay Interference from 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential artifacts and interference in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a heterocyclic compound with the chemical formula C₁₆H₁₁NO₃.[1][2] Its structure features a quinoline core, which is a known pharmacophore, a hydroxyl-substituted phenyl group, and a carboxylic acid moiety. These functional groups can influence its physicochemical properties and potential interactions in biological assays.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₁NO₃[1][2]
Molecular Weight265.26 g/mol [1]
XlogP (Predicted)3.0[2]
CAS Number6952-34-7[1][3]

Q2: My compound, this compound, is showing activity across multiple, unrelated cell-based assays. What could be the cause?

This phenomenon, often referred to as pan-assay interference, can be indicative of a compound that nonspecifically interferes with assay technologies rather than acting on a specific biological target. Such compounds are sometimes flagged as Pan-Assay Interference Compounds (PAINS).[4][5][6] The quinoline and phenol moieties within this compound are substructures that can be associated with assay interference.

Q3: Could this compound be interfering with my fluorescence-based assay?

Yes, compounds with quinoline rings can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays.[7][8] This can lead to false positive or false negative results depending on the assay design. It is crucial to run appropriate controls to assess the compound's autofluorescence at the excitation and emission wavelengths of your assay.

Q4: I'm observing poor solubility and precipitation of the compound in my cell culture medium. How can I address this?

The carboxylic acid group suggests that the solubility of this compound is likely pH-dependent. At physiological pH, it should be at least partially deprotonated and more soluble. However, high concentrations can still lead to precipitation. Consider the following:

  • pH adjustment: Ensure the pH of your final compound solution in the assay medium is compatible with both compound solubility and cell health.

  • Solvent concentration: Minimize the concentration of organic solvents like DMSO, as high concentrations can be toxic to cells and can also affect compound aggregation.

  • Sonication: Briefly sonicating the stock solution before dilution may help dissolve small aggregates.

Troubleshooting Guides

Issue 1: Suspected Compound Autofluorescence

Symptoms:

  • High background signal in fluorescence plate reader or microscope assays in wells containing the compound but no cells.

  • Non-linear or unexpected dose-response curves in fluorescence-based viability or reporter assays.

Troubleshooting Workflow:

start Suspected Autofluorescence control_exp Prepare control wells: - Compound in media (no cells) - Vehicle in media (no cells) start->control_exp measure_fluorescence Measure fluorescence at assay's excitation and emission wavelengths control_exp->measure_fluorescence is_fluorescent Is compound solution significantly more fluorescent than vehicle? measure_fluorescence->is_fluorescent subtract_background Subtract background fluorescence from all experimental wells is_fluorescent->subtract_background Yes no_issue Autofluorescence is not the primary issue. Proceed with other troubleshooting. is_fluorescent->no_issue No consider_alt_assay Consider alternative, non-fluorescence-based assay (e.g., luminescence, colorimetric) subtract_background->consider_alt_assay

Caption: Workflow to identify and correct for compound autofluorescence.

Experimental Protocol: Autofluorescence Measurement

  • Plate Setup: In a microplate identical to the one used for your assay, prepare wells containing:

    • Assay medium alone.

    • Assay medium with the vehicle (e.g., DMSO) at the highest concentration used in the experiment.

    • Assay medium with this compound at various concentrations, including the highest concentration tested.

  • Incubation: Incubate the plate under the same conditions as your main experiment (temperature, CO₂, time).

  • Measurement: Read the fluorescence intensity using the same filter set (excitation and emission wavelengths) as your assay.

  • Analysis: Compare the fluorescence of the compound-containing wells to the vehicle control. A significantly higher signal indicates autofluorescence. This background value can then be subtracted from your experimental data.

Issue 2: Potential for Compound Aggregation

Symptoms:

  • Irreproducible results between experiments.

  • Steep, non-sigmoidal dose-response curves.

  • Activity is sensitive to the presence of detergents.

Troubleshooting Workflow:

start Suspected Aggregation detergent_exp Repeat key experiment with and without a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) start->detergent_exp compare_results Compare dose-response curves detergent_exp->compare_results is_activity_reduced Is the compound's potency or efficacy significantly reduced with detergent? compare_results->is_activity_reduced aggregation_likely Aggregation is a likely cause of interference. Consider compound analogs or orthogonal assays. is_activity_reduced->aggregation_likely Yes no_issue Aggregation is not the primary issue. Proceed with other troubleshooting. is_activity_reduced->no_issue No

Caption: Workflow to test for compound aggregation-based interference.

Experimental Protocol: Detergent Sensitivity Assay

  • Reagent Preparation: Prepare your assay reagents as usual. Create a parallel set of reagents that includes a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). Ensure this detergent concentration does not adversely affect your cells or assay components on its own.

  • Assay Performance: Run your standard cell-based assay with a dose-response of this compound in both the standard and detergent-containing conditions.

  • Data Analysis: Compare the IC₅₀ or EC₅₀ values obtained in both conditions. A significant rightward shift in the dose-response curve in the presence of the detergent suggests that the compound's activity may be due to the formation of aggregates.[9][10]

Issue 3: Interference with Luciferase Reporter Assays

Symptoms:

  • Inhibition of luciferase activity in a cell-free system.

  • Discrepancy between reporter gene activity and the expression of the target protein measured by other means (e.g., Western blot).

Troubleshooting Workflow:

start Suspected Luciferase Inhibition cell_free_assay Perform a cell-free luciferase assay with recombinant luciferase enzyme and substrate start->cell_free_assay add_compound Add this compound to the cell-free reaction cell_free_assay->add_compound is_inhibited Is luciferase activity inhibited in a dose-dependent manner? add_compound->is_inhibited direct_inhibition Compound is a direct luciferase inhibitor. Use an alternative reporter system or orthogonal assay. is_inhibited->direct_inhibition Yes no_direct_inhibition No direct inhibition. Observed effect in cells is likely on the biological pathway. is_inhibited->no_direct_inhibition No

Caption: Workflow to determine direct inhibition of luciferase by the compound.

Experimental Protocol: Cell-Free Luciferase Inhibition Assay

  • Reagents: Obtain recombinant luciferase enzyme and its corresponding substrate (e.g., luciferin for firefly luciferase).

  • Reaction Setup: In a white, opaque microplate, set up reactions containing:

    • Luciferase enzyme in buffer.

    • Luciferase enzyme in buffer with the vehicle (e.g., DMSO).

    • Luciferase enzyme in buffer with various concentrations of this compound.

  • Initiate Reaction: Add the luciferase substrate to all wells to start the reaction.

  • Measure Luminescence: Immediately measure the luminescence using a plate reader.

  • Analysis: A dose-dependent decrease in luminescence in the presence of the compound indicates direct inhibition of the luciferase enzyme.

By following these troubleshooting guides and considering the potential for inherent compound properties to interfere with assay readouts, researchers can more confidently interpret their data and validate the biological activity of this compound.

References

Technical Support Center: Alternative Purification Methods for Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) for the purification of quinoline-4-carboxylic acid derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of quinoline-4-carboxylic acid derivatives.

Issue 1: My quinoline-4-carboxylic acid derivative fails to crystallize or "oils out."

  • Problem: The compound separates from the solvent as a liquid (oiling out) rather than forming solid crystals, or no solid forms upon cooling. This is a common issue when the compound's melting point is lower than the temperature of the crystallization solution or when the solution is supersaturated.

  • Solutions:

    • Slow Down Cooling: Allow the solution to cool gradually to room temperature, then transfer it to a refrigerator. Rapid cooling often leads to oiling out. Insulating the flask can also help.[1]

    • Use a More Dilute Solution: Add more solvent to the hot solution before cooling to prevent premature precipitation.[1]

    • Scratch the Inner Surface of the Flask: Use a glass rod to create nucleation sites on the inner wall of the flask at the solvent-air interface.[1]

    • Introduce a Seed Crystal: If available, add a small crystal of the pure compound to the cooled solution to induce crystallization.

    • Re-evaluate Your Solvent System: The chosen solvent may be inappropriate. A systematic approach to solvent selection is recommended (see FAQ 1). Consider a binary solvent system where the compound is dissolved in a "good" solvent and a "poor" solvent (an anti-solvent) is added dropwise until the solution becomes turbid.[2]

Issue 2: Persistent impurities are observed in the NMR spectrum after purification.

  • Problem: Despite purification attempts, the NMR spectrum shows the presence of unreacted starting materials or byproducts.

  • Solutions:

    • Identify the Impurity: If possible, identify the impurity by its chemical shift. Common impurities from Doebner or Pfitzinger synthesis include unreacted anilines, aldehydes, pyruvic acid, or isatin.

    • Acid-Base Extraction: For the removal of acidic or basic impurities, an acid-base extraction can be very effective. Quinoline-4-carboxylic acids can be separated from neutral impurities by dissolving the crude product in an organic solvent, extracting with a weak base (like sodium bicarbonate) to form the water-soluble carboxylate salt, and then re-acidifying the aqueous layer to precipitate the pure product.[3][4]

    • Column Chromatography with Modified Stationary Phase: If the impurity is close in polarity to the desired product, consider using an alternative stationary phase to silica gel, such as alumina (neutral or basic), or a bonded phase like diol or amine.[5]

    • Deactivate Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Deactivate the silica by pre-flushing the column with a solvent system containing 1-3% triethylamine.[5]

Issue 3: Significant peak tailing is observed during HPLC analysis/purification.

  • Problem: The peaks in the chromatogram are asymmetrical with a pronounced "tail," which indicates undesirable interactions between the analyte and the stationary phase. This is common for basic compounds like quinolines on silica-based columns.

  • Solutions:

    • Adjust Mobile Phase pH: For basic quinoline compounds, using a low pH mobile phase (e.g., 2.5-4) will protonate the quinoline nitrogen and minimize interactions with acidic silanol groups on the column.

    • Use Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.

    • Employ a Highly Deactivated Column: Use an end-capped column to reduce the number of accessible silanol groups.

    • Consider an Alternative Stationary Phase: Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity and improved peak shape for polar analytes.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for the recrystallization of my quinoline-4-carboxylic acid derivative?

A1: A systematic solvent screening is the most effective approach. The ideal solvent should dissolve the compound when hot but not at room temperature.

  • Screening Procedure:

    • Place a small amount of your crude product in several test tubes.

    • Add a few drops of a different solvent to each tube and observe the solubility at room temperature.

    • For solvents in which the compound is insoluble at room temperature, heat the test tube. If the compound dissolves upon heating and precipitates upon cooling, you have found a suitable solvent.[6]

  • Common Solvents to Screen:

    • Alcohols: Ethanol, methanol, isopropanol.

    • Esters: Ethyl acetate.

    • Ketones: Acetone.

    • Aromatic hydrocarbons: Toluene.

    • Amides: N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc) (use with caution due to high boiling points).

    • Binary Systems: A common and effective approach is to dissolve the compound in a good solvent (e.g., ethanol) and add a poor solvent (e.g., water) dropwise at an elevated temperature until turbidity persists.

Q2: What are some alternatives to silica gel for column chromatography of quinoline-4-carboxylic acid derivatives?

A2: When silica gel proves ineffective or causes compound degradation, several alternatives can be employed:

  • Alumina: Available in neutral, basic, or acidic forms. Basic alumina is often a good choice for purifying basic quinoline derivatives.

  • Florisil: A magnesium silicate gel that is less acidic than silica.

  • Reversed-Phase Silica (C18): Suitable for less polar quinoline derivatives. Elution is carried out with polar solvents like water/acetonitrile or water/methanol mixtures.

  • Bonded Silica Phases: Diol or amine-functionalized silica can offer different selectivity compared to standard silica gel.

Q3: Can acid-base extraction be used to purify quinoline-4-carboxylic acid derivatives?

A3: Yes, acid-base extraction is a highly effective method for separating quinoline-4-carboxylic acids from neutral or basic impurities. The carboxylic acid group can be deprotonated with a weak base to form a water-soluble salt, which can then be separated from water-insoluble impurities.

Data Presentation

Table 1: Comparison of Purification Methods for Quinoline Derivatives

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
Distillation Crude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillationHigh (not specified)84-91[5]
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[5]
Recrystallization Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[5]

Table 2: Effect of Solvent on the Purification of a Quinoline Carboxylic Acid Derivative by Heating and Stirring

SolventInitial Purity (%)Final Purity (%)
N,N-Dimethylformamide (DMF) 88.37>93
Formamide (FA) 88.37>93
N-Methylformamide (NMF) 88.37>93
Dimethylimidazole (DMI) 88.37>93

Data summarized from a patent describing the purification of a specific quinoline derivative.[5]

Table 3: Recrystallization Yields for various 2-Phenylquinoline-4-carboxylic Acid Derivatives

DerivativeRecrystallization SolventYield (%)
2-(4-Bromophenyl)quinoline-4-carboxylic Acid EtOAc21.2
2-(4-(Methylthio)Phenyl)quinoline-4-carboxylic Acid EtOAc51.7
2-(3-Chlorophenyl)quinoline-4-carboxylic Acid EtOAc58.0
2-(2-Fluorophenyl)quinoline-4-carboxylic Acid EtOAc59.7
2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid EtOAc51.1

Data extracted from a study on the synthesis of various 2-phenylquinoline-4-carboxylic acid derivatives.[7]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In an Erlenmeyer flask, dissolve the crude quinoline-4-carboxylic acid derivative in the minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. The flask can then be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The neutral and basic impurities will remain in the organic layer.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with cold 1M HCl until the product precipitates. Check the pH to ensure it is acidic.

  • Isolation: Collect the precipitated pure quinoline-4-carboxylic acid derivative by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry under vacuum.

Protocol 3: Column Chromatography on Deactivated Silica Gel

  • Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC).

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pack a column with the silica gel slurry.

  • Deactivation: Pre-elute the packed column with the chosen eluent containing 1% triethylamine.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column with the prepared solvent system, collecting fractions and monitoring by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow crude Crude Quinoline-4-Carboxylic Acid Derivative recrystallization Recrystallization crude->recrystallization Simple Impurity Profile column Column Chromatography crude->column Complex Mixture acid_base Acid-Base Extraction crude->acid_base Acidic/Neutral Impurities pure_product Pure Product recrystallization->pure_product column->pure_product acid_base->pure_product Troubleshooting_Crystallization start Crystallization Issue: 'Oiling Out' or No Crystals q1 Is the solution cooling too quickly? start->q1 a1_yes Slow down the cooling rate (insulate flask) q1->a1_yes Yes q2 Is the solution too concentrated? q1->q2 No a1_yes->q2 a2_yes Add more solvent q2->a2_yes Yes q3 Is nucleation inhibited? q2->q3 No a2_yes->q3 a3_yes Scratch flask or add seed crystal q3->a3_yes Yes end Successful Crystallization q3->end No, re-evaluate solvent a3_yes->end

References

Validation & Comparative

A Comparative Analysis of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic Acid and Standard Antileishmanial Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the discovery and development of novel, effective, and safer antileishmanial agents. This guide provides a comparative overview of the experimental quinoline derivative, 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid, against established antileishmanial drugs, presenting available experimental data and insights into its potential mechanism of action.

In Vitro Antileishmanial Efficacy: A Comparative Snapshot

The in vitro activity of this compound against the promastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis, has been evaluated. The following tables summarize the available quantitative data, offering a direct comparison with standard antileishmanial drugs.

Table 1: In Vitro Activity against Leishmania donovani Promastigotes

CompoundIC50 (µM)Parasite StageReference
This compound (Q7)284.21Promastigote[1]
Amphotericin B0.09Promastigote[1]
Sodium Stibogluconate8.85Promastigote[1]

Table 2: Comparative In Vitro Activity of Standard Antileishmanial Agents against Leishmania Species

DrugLeishmania SpeciesParasite StageIC50 / EC50 (µM)Reference
Amphotericin B L. donovaniPromastigote0.003 - 0.7[2]
L. donovaniAmastigote0.02 - 0.4[2][3]
L. infantumPromastigote0.02[4]
L. infantumAmastigote0.09[4]
L. majorPromastigote0.33[5]
Miltefosine L. donovaniPromastigote0.18 - 13.6[2]
L. donovaniAmastigote0.9 - 7.67[2][3]
L. infantumPromastigote2.95[4]
L. infantumAmastigote5.88[4]
Paromomycin L. donovaniAmastigote75.42 - 201.63[3]
L. infantumPromastigote114.93[4]
L. infantumAmastigote14.88[4]
L. majorPromastigote95.4[5]

Experimental Protocols

The following section details the methodologies employed in the cited studies to determine the in vitro antileishmanial activity.

Promastigote Susceptibility Assay (Abdelwahid et al., 2019)[1]
  • Parasite Culture: Leishmania donovani promastigotes (a clinical isolate from a Sudanese patient with visceral leishmaniasis) were cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained at 25°C.

  • Assay Procedure: The assay was performed in 96-well microtiter plates. Promastigotes in the logarithmic phase of growth were seeded at a density of 1 × 10^6 cells/mL. The test compounds, including this compound, were dissolved in dimethyl sulfoxide (DMSO) and added to the wells at various concentrations (ranging from 1.56 to 200 µg/mL). Amphotericin B and sodium stibogluconate were used as positive controls. The plates were incubated at 25°C for 72 hours.

  • Viability Assessment: Parasite viability was determined by counting the number of motile promastigotes using a hemocytometer under a light microscope. The 50% inhibitory concentration (IC50) was calculated by regression analysis of the dose-response curves.

The workflow for a typical promastigote susceptibility assay is illustrated below.

G cluster_0 Parasite Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Culture Culture L. donovani promastigotes Harvest Harvest log-phase promastigotes Culture->Harvest Seed Seed promastigotes in 96-well plate Harvest->Seed AddCompound Add serial dilutions of This compound Seed->AddCompound AddControls Add positive and negative controls Seed->AddControls Incubate Incubate for 72h at 25°C AddCompound->Incubate AddControls->Incubate Count Count motile promastigotes Incubate->Count Calculate Calculate IC50 Count->Calculate

Workflow for Promastigote Susceptibility Assay.

Proposed Mechanism of Action

While the precise molecular targets of this compound in Leishmania have not been experimentally validated, in silico studies and research on related quinoline derivatives provide valuable insights into its potential mechanism of action.

An integrated in silico workflow, including inverse virtual screening, has identified Leishmania major N-myristoyltransferase (NMT) as a high-affinity putative target for 2-aryl-quinoline-4-carboxylic acid derivatives.[6] NMT is a crucial enzyme for the survival and viability of Leishmania parasites, making it an attractive drug target.[7][8] This enzyme catalyzes the attachment of myristate, a fatty acid, to the N-terminus of a subset of parasite proteins, a process essential for their proper localization and function. Inhibition of NMT would disrupt these vital cellular processes, leading to parasite death.

The proposed mechanism of action, based on the inhibition of NMT, is depicted in the following signaling pathway diagram.

G Compound 2-(4-Hydroxyphenyl)quinoline- 4-carboxylic acid NMT Leishmania N-myristoyltransferase (NMT) Compound->NMT Inhibition Myristoylation Protein N-myristoylation NMT->Myristoylation ParasiteViability Parasite Viability NMT->ParasiteViability Essential for ProteinFunction Proper protein localization and function Myristoylation->ProteinFunction ProteinFunction->ParasiteViability

Proposed Mechanism of Action via NMT Inhibition.

Concluding Remarks and Future Directions

The available data indicates that this compound demonstrates modest in vitro activity against Leishmania donovani promastigotes. However, its efficacy is significantly lower than that of the frontline drug Amphotericin B. A critical next step in evaluating the therapeutic potential of this compound is to assess its activity against the clinically relevant intracellular amastigote stage of the parasite. Furthermore, cytotoxicity studies on mammalian cell lines are essential to determine its selectivity index.

The identification of N-myristoyltransferase as a potential target through computational studies provides a strong rationale for further investigation. Experimental validation of NMT inhibition by this compound and its analogs would be a significant advancement. Subsequent in vivo studies in animal models of leishmaniasis are imperative to ascertain its efficacy and safety profile in a physiological setting. While the initial findings position this quinoline derivative as an early-stage lead compound, extensive further research is required to determine its true potential as a viable antileishmanial agent.

References

Quinoline Derivatives as Anticancer Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various quinoline derivatives as anticancer agents, supported by experimental data. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer properties that act through diverse mechanisms to halt cancer cell proliferation and induce cell death.

This analysis focuses on the cytotoxic effects of different quinoline derivatives against a range of cancer cell lines, detailing the experimental protocols used for their evaluation and illustrating the key signaling pathways they modulate.

Quantitative Performance Analysis: In Vitro Cytotoxicity

The anticancer efficacy of quinoline derivatives is primarily assessed through in vitro cytotoxicity assays against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the viability of cancer cells by 50%. A lower IC50 value signifies greater potency.

The following table summarizes the IC50 values for a selection of quinoline derivatives against several common cancer cell lines, providing a benchmark for their comparative performance.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Compound 12eMGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
Quinoline Chalcone 6HL-60 (Leukemia)0.59[1]
Pyridin-2-one 4cK-562 (Leukemia)7.72[2]
MOLT-4 (Leukemia)8.17[2]
RPMI-8226 (Leukemia)5.16[2]
SR (Leukemia)5.70[2]
HOP-92 (Lung)2.37[2]
NCI-H23 (Lung)3.20[2]
SNB-75 (CNS)2.38[2]
RXF 393 (Renal)2.21[2]
BT-549 (Breast)4.11[2]
Quinoline-4-Carboxylic Acid 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast)- (82.9% growth reduction)[3]
4-Quinolone 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one (3a)MCF-7 (Breast)- (Max inhibitory activity)[3]
3-Bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-one (2b)K-562 (Leukemia)- (More active)[3]
6-Nitro-2-p-tolylquinolin-4(1H)-one (5a)HeLa (Cervical)- (Max apoptotic percentage)[3]
Isoquinoline 9-fluoro-6-(6-fluoro-1H-indol-1-yl)-[4][5]dioxolo[4,5-g]indolo[2,1-a]isoquinoline (4l)K-562 (Leukemia)- (54.3% apoptosis)[3]

Key Signaling Pathways Modulated by Quinoline Derivatives

Quinoline derivatives exert their anticancer effects by modulating critical cellular signaling pathways that control cell survival, proliferation, and death. Two of the most significant pathways are the PI3K/Akt/mTOR pathway and the apoptotic signaling cascade.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[6][7][8] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell division and resistance to apoptosis.[8] Several quinoline derivatives have been shown to inhibit this pathway at various points, thereby suppressing tumor growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Quinoline Quinoline Derivatives Quinoline->PI3K inhibit Quinoline->Akt inhibit Quinoline->mTORC1 inhibit PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Apoptotic Signaling Pathways

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells.[5][9] Cancer cells often develop mechanisms to evade apoptosis. Quinoline derivatives can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[4][10][11]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage & Cellular Stress Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Quinoline Quinoline Derivatives Quinoline->Death_Receptor activate Quinoline->DNA_Damage induce

Caption: Induction of apoptosis by quinoline derivatives via extrinsic and intrinsic pathways.

Experimental Protocols

The evaluation of the anticancer activity of quinoline derivatives relies on standardized in vitro assays. Below are detailed methodologies for the most commonly employed experiments.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[12][13]

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.

  • Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing the plates multiple times with 1% (v/v) acetic acid.

  • Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

SRB_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment A->B C 3. Cell Fixation (TCA) B->C D 4. Staining (SRB) C->D E 5. Washing (Acetic Acid) D->E F 6. Solubilization (Tris Base) E->F G 7. Absorbance Measurement F->G

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.

MTT Assay

The MTT assay is another colorimetric method for assessing cell viability. It measures the metabolic activity of cells, where viable cells with active mitochondria reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14][15]

Procedure:

  • Cell Seeding and Treatment: Similar to the SRB assay, seed and treat cells with the quinoline derivatives in a 96-well plate.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Determine the cell viability and IC50 values as described for the SRB assay.

MTT_Assay_Workflow A 1. Cell Seeding & Treatment B 2. MTT Addition & Incubation A->B C 3. Formazan Solubilization B->C D 4. Absorbance Measurement C->D

Caption: Workflow of the MTT assay for assessing cell viability.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17]

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest them at different time points.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cells in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Cell_Cycle_Analysis_Workflow A 1. Cell Treatment & Harvesting B 2. Fixation (70% Ethanol) A->B C 3. Staining (Propidium Iodide & RNase A) B->C D 4. Flow Cytometry Analysis C->D E Cell Cycle Distribution D->E

Caption: Workflow for analyzing cell cycle distribution after drug treatment.

References

The Structure-Activity Relationship of 2-Aryl-Quinoline-4-Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of 2-aryl-quinoline-4-carboxylic acids, a class of compounds with significant therapeutic potential. The quinoline-4-carboxylic acid scaffold is a key pharmacophore found in numerous biologically active molecules, and modifications at the 2-position with an aryl group have been extensively explored to modulate their activity against various biological targets. This document summarizes key quantitative data on their anticancer and antimicrobial activities, details the experimental methodologies for their synthesis and evaluation, and provides a visual representation of a key signaling pathway.

Anticancer Activity: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism of anticancer activity for 2-aryl-quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH).[1] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of cancer cells. By inhibiting this enzyme, these compounds disrupt the synthesis of pyrimidines, leading to cell cycle arrest and apoptosis.

The following table summarizes the SAR of a series of 2-aryl-quinoline-4-carboxylic acid analogs as inhibitors of human DHODH. The data highlights the importance of the substituents on the 2-aryl ring for potent inhibitory activity.

Table 1: Structure-Activity Relationship of 2-Aryl-Quinoline-4-Carboxylic Acids as DHODH Inhibitors

Compound ID2-Aryl SubstituentDHODH IC₅₀ (nM)
Brequinar 2'-Fluoro-1,1'-biphenyl-4-yl~20
Analog 1 4-Phenyl>10,000
Analog 2 4-(Trifluoromethyl)phenyl3,500
Analog 3 4-Methoxyphenyl1,200
Analog 4 4-Chlorophenyl450
Analog 5 3,4-Dichlorophenyl150
Analog 6 2',4'-Difluoro-1,1'-biphenyl-4-yl25
C44 5-isopropyl-2-methyl-4-phenoxyphenyl1

Data is compiled from multiple sources for comparative purposes. Specific values may vary between different experimental setups.

The SAR data reveals several key trends:

  • Bulky, hydrophobic substituents at the C-2 position are crucial for potent DHODH inhibition.[1][2]

  • The 4-carboxylic acid group is essential for activity, likely forming critical interactions within the enzyme's active site.[2]

  • Substitutions on the benzo portion of the quinoline ring can also influence activity.[2]

  • Specifically, a biphenyl moiety at the 2-position, as seen in the potent inhibitor Brequinar, is highly favorable.

  • Further optimization of the biphenyl group, such as the introduction of fluorine atoms, can enhance potency.

  • More complex substituents, like the one in compound C44, can lead to exceptionally high inhibitory activity.[3]

Signaling Pathway: DHODH Inhibition

The following diagram illustrates the role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition by 2-aryl-quinoline-4-carboxylic acids.

DHODH_Pathway cluster_mitochondrion Mitochondrion Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito DHODH DHODH Orotate Orotate DHODH->Orotate Ubiquinol Ubiquinol (CoQH2) DHODH->Ubiquinol UMP UMP Orotate->UMP PRPP Ubiquinone Ubiquinone (CoQ) Ubiquinone->DHODH Pyrimidines Pyrimidines (dUTP, dCTP, dTTP) UMP->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Inhibitor 2-Aryl-quinoline- 4-carboxylic acid Inhibitor->DHODH

Caption: Inhibition of DHODH by 2-aryl-quinoline-4-carboxylic acids.

Antimicrobial Activity

2-Aryl-quinoline-4-carboxylic acids have also demonstrated promising activity against a range of bacterial pathogens. The structural modifications that influence antibacterial potency are summarized below.

Table 2: Structure-Activity Relationship of 2-Aryl-Quinoline-4-Carboxylic Acids as Antimicrobial Agents

Compound ID2-Aryl SubstituentR Group on QuinolineTarget OrganismMIC (µg/mL)
Compound 1 PhenylHS. aureus>256
Compound 5a₄ 2'-(4-Methylpiperazin-1-yl)phenylHS. aureus64
Compound 5a₇ 2'-(4-Hydroxypiperidin-1-yl)phenylHE. coli128
MRSA Active 1 Phenyl with benzimidazolium saltHMRSA15.62
MDR E. coli Active 1 Phenyl with benzimidazolium saltHMDR E. coli7.81

Data is compiled from multiple sources for comparative purposes.[1][4][5][6]

The SAR for antimicrobial activity indicates that:

  • The introduction of basic side chains , such as piperazine or piperidine, on the 2-aryl ring can enhance antibacterial activity.[4][5][6]

  • Modifications that increase the overall hydrophobicity of the molecule can influence antimicrobial potency.

  • The presence of a benzimidazolium salt on the 2-aryl ring has been shown to be effective against resistant strains like MRSA and MDR E. coli.[1]

Experimental Protocols

Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids (Doebner Reaction)

A common and efficient method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.

Materials:

  • Substituted aniline

  • Substituted benzaldehyde

  • Pyruvic acid

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1 equivalent) in ethanol.

  • Add the substituted benzaldehyde (1 equivalent) to the solution.

  • Slowly add pyruvic acid (1 equivalent) to the reaction mixture.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

The inhibitory activity of the synthesized compounds against DHODH can be determined using a spectrophotometric assay.[7]

Materials:

  • Recombinant human DHODH

  • Test compounds dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for control) to the wells.

  • Add 178 µL of the DHODH enzyme solution to each well.

  • Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare a reaction mixture containing DHO, CoQ10, and DCIP in the assay buffer.

  • Initiate the reaction by adding 20 µL of the reaction mixture to each well. The final concentrations should be approximately 500 µM DHO, 100 µM CoQ10, and 200 µM DCIP.

  • Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode for 10-15 minutes.

  • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

A Comparative Analysis of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic Acid Derivatives and Established HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the efficacy of novel 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid-based Histone Deacetylase (HDAC) inhibitors against well-established drugs in the same class, supported by experimental data.

The landscape of epigenetic-targeted cancer therapy is continually evolving, with a significant focus on the development of novel Histone Deacetylase (HDAC) inhibitors. Among the emerging candidates, derivatives of this compound have shown promise, particularly in their potential for isoform-selective inhibition. This guide provides a comparative overview of the efficacy of these novel compounds against established pan-HDAC inhibitors such as Vorinostat (SAHA), Romidepsin, Panobinostat, and Belinostat.

Efficacy Comparison: In Vitro HDAC Inhibition and Antiproliferative Activity

Recent studies have explored the potential of this compound derivatives as HDAC inhibitors. Notably, a series of compounds have been synthesized and evaluated for their inhibitory activity against various HDAC isoforms and their ability to suppress cancer cell proliferation.[1][2][3][4] The data presented below summarizes the key findings from a study that directly compared these novel compounds with the well-established HDAC inhibitor, Vorinostat (SAHA).

In Vitro HDAC Inhibitory Activity

The following table outlines the half-maximal inhibitory concentrations (IC50) of representative this compound derivatives (D28, D29, and D30) and Vorinostat (SAHA) against HDACs 1, 2, 3, and 6. Lower IC50 values indicate greater potency.

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)Selectivity Profile
D28 >1000>100024.45>1000HDAC3 Selective
D29 32.59183.50.477>1000HDAC3 Selective
D30 1.4278.1270.100>1000HDAC3 Selective
Vorinostat (SAHA) 0.05390.1520.0397NDPan-HDAC Inhibitor

ND: Not Determined in the cited study. Data sourced from a study by Hui et al. (2022).[1][2][3][4]

The results indicate that while Vorinostat exhibits potent, broad-spectrum inhibition of Class I HDACs, the this compound derivatives, particularly D29 and D30, demonstrate significant selectivity for HDAC3.[1][2] This isoform selectivity could potentially translate to a more targeted therapeutic effect with a different side-effect profile compared to pan-HDAC inhibitors.[5][6]

In Vitro Antiproliferative Activity

The antiproliferative efficacy of the HDAC3-selective inhibitor D28 was evaluated against a panel of human cancer cell lines and compared to Vorinostat (SAHA). The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented below.

Cell LineCancer TypeD28 IC50 (µM)Vorinostat (SAHA) IC50 (µM)
K562 Chronic Myelogenous Leukemia1.024.21
U266 Multiple Myeloma1.083.75
U937 Histiocytic Lymphoma1.115.77
MCF-7 Breast Cancer5.664.21
Fadu Pharyngeal Cancer3.22ND
MDA-MB-231 Breast Cancer4.154.21
MDA-MB-468 Breast Cancer2.893.75
A549 Lung Cancer2.83ND
A2780 Ovarian Cancer3.86ND
HepG2 Liver Cancer2.16ND

ND: Not Determined in the cited study. Data sourced from a study by Hui et al. (2022).[1][2][3]

Compound D28 demonstrated potent antiproliferative activity across a range of cancer cell lines, with notable efficacy against hematologic cancer cell lines K562, U266, and U937, where it exhibited lower IC50 values than Vorinostat.[1][2][3]

Signaling Pathways and Mechanisms of Action

HDAC inhibitors exert their anticancer effects through the modulation of various cellular signaling pathways.[7][8] By preventing the removal of acetyl groups from histone and non-histone proteins, they induce a more open chromatin structure, leading to the re-expression of tumor suppressor genes and ultimately, cell cycle arrest, differentiation, and apoptosis.[9][10]

General HDAC Inhibition Pathway

The following diagram illustrates the general mechanism of action of HDAC inhibitors.

HDAC_Inhibition cluster_0 Normal Cell State cluster_1 Effect of HDAC Inhibitors cluster_2 Downstream Cellular Effects HAT Histone Acetyltransferases (HATs) Acetylation Acetylation HAT->Acetylation Adds Acetyl Groups HDAC Histone Deacetylases (HDACs) Deacetylation Deacetylation HDAC->Deacetylation Removes Acetyl Groups Accumulation Accumulation of Acetylated Histones & Non-Histone Proteins Gene_Expression Altered Gene Expression (e.g., p21, Bax activation) HDAC_Inhibitor 2-(4-Hydroxyphenyl)quinoline- 4-carboxylic acid & Known HDAC Inhibitors HDAC_Inhibitor->HDAC Inhibits Accumulation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Differentiation Gene_Expression->Differentiation

Caption: General mechanism of HDAC inhibition.

Signaling Pathways Modulated by Known HDAC Inhibitors

Established HDAC inhibitors like Vorinostat, Romidepsin, Panobinostat, and Belinostat have been shown to impact a multitude of signaling pathways critical for cancer cell survival and proliferation.

Known_HDACi_Pathways cluster_vorinostat Vorinostat (SAHA) cluster_romidepsin Romidepsin cluster_panobinostat Panobinostat cluster_belinostat Belinostat V_node Vorinostat V_path1 PI3K/AKT/mTOR Pathway Inhibition V_node->V_path1 V_path2 T-cell Receptor Signaling Inhibition V_node->V_path2 V_path3 IGF Signaling Interaction V_node->V_path3 R_node Romidepsin R_path1 PI3K/AKT/mTOR Pathway Inhibition R_node->R_path1 R_path2 JAK/STAT Signaling Inhibition R_node->R_path2 R_path3 Induction of Reactive Oxygen Species (ROS) R_node->R_path3 P_node Panobinostat P_path1 JAK/STAT Pathway Inhibition P_node->P_path1 P_path2 Akt/FOXM1 Signaling Inactivation P_node->P_path2 P_path3 Aggresome Pathway Inhibition P_node->P_path3 B_node Belinostat B_path1 TGF-β Signaling Reactivation B_node->B_path1 B_path2 Wnt/Notch/Hedgehog Pathway Modulation B_node->B_path2 B_path3 MAPK Pathway Suppression B_node->B_path3

Caption: Key signaling pathways affected by established HDAC inhibitors.

Experimental Protocols

The following outlines a general methodology for key experiments cited in the evaluation of HDAC inhibitors.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay is commonly used to determine the IC50 values of compounds against specific HDAC isoforms.

HDAC_Assay_Workflow start Start step1 Prepare reagents: - Recombinant HDAC enzyme - Fluorogenic HDAC substrate - Assay buffer - Test compound dilutions - Developer solution start->step1 step2 Add enzyme, buffer, and test compound to microplate wells step1->step2 step3 Incubate to allow compound-enzyme interaction step2->step3 step4 Add fluorogenic substrate to initiate the reaction step3->step4 step5 Incubate to allow enzymatic deacetylation step4->step5 step6 Add developer solution to stop the reaction and generate a fluorescent signal step5->step6 step7 Measure fluorescence intensity (e.g., Ex/Em = 350-380/440-460 nm) step6->step7 step8 Calculate % inhibition and determine IC50 values step7->step8 end End step8->end

Caption: Workflow for a fluorometric HDAC inhibition assay.

Protocol Details:

  • Reagent Preparation: Recombinant human HDAC enzymes, a fluorogenic acetylated peptide substrate, and a developer solution containing a protease are used. Test compounds are serially diluted to various concentrations.[11][12][13][14]

  • Reaction Setup: The HDAC enzyme and the test compound are pre-incubated in an assay buffer in a 96-well microplate.

  • Enzymatic Reaction: The reaction is initiated by adding the fluorogenic substrate. The HDAC enzyme removes the acetyl group from the substrate.

  • Signal Development: After a set incubation period, the developer solution is added. The protease in the developer cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.[13]

  • Data Analysis: The fluorescence is measured using a microplate reader. The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[13]

Cell Proliferation (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

Conclusion

The exploration of this compound derivatives has yielded promising HDAC3-selective inhibitors. The representative compound, D28, demonstrates potent antiproliferative activity against a range of cancer cell lines, in some cases exceeding the efficacy of the pan-HDAC inhibitor Vorinostat. The isoform selectivity of these novel compounds may offer a more targeted therapeutic approach, potentially leading to improved efficacy and a more favorable safety profile in specific cancer contexts. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this new class of HDAC inhibitors.

References

Validating the Mechanism of Action for 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the potential mechanism of action of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid. Based on its structural characteristics as a quinoline-4-carboxylic acid derivative, a plausible mechanism is the inhibition of Kynurenine 3-Monooxygenase (KMO), a key enzyme in the tryptophan metabolism pathway. Dysregulation of this pathway is implicated in various neurological and inflammatory disorders.

This document will compare the hypothesized action of this compound with established KMO inhibitors, providing available experimental data and detailed protocols to guide further investigation. Additionally, an alternative potential mechanism, the inhibition of Sirtuin 3 (SIRT3), will be explored based on the activity of structurally similar compounds.

Comparison with Kynurenine 3-Monooxygenase (KMO) Inhibitors

KMO is a critical enzyme that converts kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid. Inhibition of KMO is a therapeutic strategy to reduce neurotoxic metabolites and increase the production of the neuroprotective kynurenic acid.[1][2][3]

Quantitative Comparison of KMO Inhibitors

The following table summarizes the in vitro potency of well-characterized KMO inhibitors, which can serve as benchmarks for evaluating this compound.

CompoundTargetIC50 (nM)Ki (nM)SpeciesAssay ConditionsReference
Ro 61-8048 Kynurenine 3-hydroxylase (KMO)374.8Not SpecifiedCell-free[4][5][6]
UPF 648 Kynurenine 3-monooxygenase (KMO)20-Human/S. cerevisiaeCell-free[7][8][9]
GSK180 Kynurenine 3-monooxygenase (KMO)~6-HumanCell-free[10]
Experimental Protocol: In Vitro KMO Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against KMO.

Objective: To quantify the inhibitory effect of a compound on KMO activity.

Principle: KMO activity is measured by monitoring the consumption of the cofactor NADPH, which absorbs light at 340 nm. A decrease in absorbance at 340 nm is proportional to KMO activity.

Materials:

  • Recombinant human KMO enzyme

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test compound (e.g., this compound)

  • Assay Buffer (e.g., 3X KMO assay buffer)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1X KMO assay buffer by diluting the 3X stock with water.

    • Thaw the KMO enzyme on ice and dilute to the desired concentration (e.g., 20 µg/ml) with 1X KMO Assay Buffer. Keep on ice.

    • Prepare a substrate mixture containing L-Kynurenine and NADPH in 1X KMO Assay Buffer.

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • Assay Reaction:

    • To the wells of the 96-well plate, add the 1X KMO assay buffer, the diluted KMO enzyme, and the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the reaction by adding the substrate mixture to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 90 minutes), with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 340 nm using a spectrophotometer.

    • Calculate the percentage of KMO inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11][12]

Alternative Hypothesis: SIRT3 Inhibition

Recent studies have identified 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase involved in cancer metabolism.[13][14][15] Given the structural similarity, this presents an alternative or parallel mechanism of action for this compound.

Quantitative Comparison of a SIRT3 Inhibitor
CompoundTargetIC50 (µM)SelectivityReference
Molecule P6 (a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative) SIRT37.2Selective over SIRT1 (32.6 µM) and SIRT2 (33.5 µM)[13][15]
Experimental Protocol: In Vitro SIRT3 Inhibition Assay

This protocol outlines a method for assessing the inhibitory activity of a compound against SIRT3.

Objective: To measure the inhibition of SIRT3 deacetylase activity.

Principle: This is a two-step fluorescent assay. First, an acetylated peptide substrate is incubated with SIRT3 and its cosubstrate NAD+. Deacetylation of the substrate by SIRT3 makes it susceptible to a developer in the second step, which releases a fluorescent product. The fluorescence intensity is proportional to SIRT3 activity.

Materials:

  • Human recombinant SIRT3 enzyme

  • Acetylated peptide substrate (e.g., p53 sequence Gln-Pro-Lys-Lys(ε-acetyl)-AMC)

  • NAD+ (cosubstrate)

  • Test compound

  • Assay Buffer

  • Developer solution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add Assay Buffer, diluted SIRT3 enzyme, and the test compound at various concentrations.

    • Include wells for 100% initial activity (no inhibitor) and a blank (no enzyme).

  • Enzymatic Reaction:

    • Initiate the reaction by adding a substrate solution containing the acetylated peptide and NAD+ to all wells.

    • Cover the plate and incubate on a shaker for a specified time (e.g., 45 minutes) at 37°C.

  • Development and Measurement:

    • Add the Stop/Developing solution to each well.

    • Incubate for an additional period to allow for the development of the fluorescent signal.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.

    • Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.[16]

Visualizing the Pathways and Workflows

To further clarify the discussed mechanisms and experimental procedures, the following diagrams are provided.

KMO_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Kynurenic_Acid Kynurenic Acid (Neuroprotective) KMO->Three_HK KAT->Kynurenic_Acid Inhibitor 2-(4-Hydroxyphenyl)quinoline- 4-carboxylic acid (Hypothesized) Ro 61-8048, UPF 648 Inhibitor->KMO

Caption: The Kynurenine Pathway and the proposed inhibitory action on KMO.

KMO_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Mix_Components Mix KMO, Buffer, and Inhibitor in 96-well plate Prep_Reagents->Mix_Components Add_Substrate Initiate reaction with L-Kynurenine + NADPH Mix_Components->Add_Substrate Incubate Incubate at RT Add_Substrate->Incubate Measure_Absorbance Measure Absorbance at 340nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro KMO inhibition assay.

SIRT3_Pathway SIRT3 SIRT3 Deacetylated_Protein Mitochondrial Protein (Deacetylated) + Altered Function SIRT3->Deacetylated_Protein NAM Nicotinamide SIRT3->NAM Mitochondrial_Protein Mitochondrial Protein (Acetylated) Mitochondrial_Protein->SIRT3 Inhibitor 2-(4-Hydroxyphenyl)quinoline- 4-carboxylic acid (Hypothesized) Molecule P6 Inhibitor->SIRT3 NAD NAD+ NAD->SIRT3

References

Cross-Validation of In Vitro and In Silico Results for 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

This guide provides a comprehensive cross-validation of published in vitro experimental data and in silico computational predictions for the compound 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of its biological activities and predicted pharmacokinetic properties, supported by detailed experimental and computational methodologies.

Executive Summary

This compound, a member of the quinoline-4-carboxylic acid class, has demonstrated notable biological activity in laboratory settings. This guide synthesizes the available data, focusing on its promising antileishmanial effects, and juxtaposes these experimental findings with computational models that predict its mechanism of action and drug-likeness. By presenting this information in a structured format, we aim to facilitate a deeper understanding of this compound's potential and guide future research directions.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from both in vitro and in silico studies, allowing for a direct comparison of the experimental and predicted results for this compound and its close analogs.

Table 1: In Vitro Biological Activity

Assay TypeTarget Organism/Cell LineCompound IDEndpointResultReference
Antileishmanial ActivityLeishmania donovani promastigotesQ7IC504.4 µg/mLAbdelwahid et al., 2019
Antioxidant ActivityDPPH Radical Scavenging2-(4-methylphenyl)quinoline-4-carboxylic acid% Inhibition (at 5 mg/L)40.43%--INVALID-LINK--
Anti-inflammatory ActivityLPS-induced Nitric Oxide (NO) ProductionQuinoline-4-carboxylic acid-Appreciable anti-inflammatory affinities--INVALID-LINK--

Table 2: In Silico Predictions

Prediction TypeTarget/PropertySoftware/MethodPredicted Value/InteractionReference
Molecular DockingLeishmania major N-myristoyltransferase (LmNMT)Inverse Virtual Screening, Molecular DockingHigh-affinity target--INVALID-LINK--
ADMET PredictionDrug-Likeness (for 2-aryl-quinoline-4-carboxylic acid derivatives)SwissADME, pkCSMFavorable pharmacokinetic properties--INVALID-LINK--

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in generating the above data is crucial for its interpretation and for designing future experiments.

In Vitro Assays

1. Antileishmanial Activity Assay (Abdelwahid et al., 2019)

  • Organism: Leishmania donovani promastigotes (clinical isolate).

  • Method: Promastigotes were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. The assay was performed in 96-well plates where promastigotes were exposed to various concentrations of the test compound.

  • Endpoint: The half-maximal inhibitory concentration (IC50) was determined after a specific incubation period by assessing parasite viability, typically using a colorimetric method such as the MTT assay.

2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • General Procedure: A solution of the test compound is mixed with a solution of DPPH in a suitable solvent (e.g., methanol). The mixture is incubated in the dark, and the absorbance is measured using a spectrophotometer. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

3. LPS-Induced Nitric Oxide (NO) Production in Macrophages

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO), a key inflammatory mediator. The inhibitory effect of a compound on NO production is a measure of its anti-inflammatory potential.

  • General Procedure: Macrophages are cultured and then stimulated with LPS in the presence or absence of the test compound. After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is quantified using the Griess reagent.

In Silico Methodologies

1. Inverse Virtual Screening (IVS)

  • Objective: To identify potential protein targets for a given small molecule.

  • Workflow: The structure of the small molecule (ligand) is docked against a large library of protein structures. The binding affinities are calculated for each protein-ligand complex, and the proteins with the highest predicted affinities are identified as potential targets.

2. Molecular Docking

  • Objective: To predict the preferred binding orientation and affinity of a ligand to a specific protein target.

  • Workflow: Computational algorithms are used to place the ligand in the binding site of the protein in various conformations and orientations. A scoring function is then used to estimate the binding energy for each pose, and the pose with the lowest energy is considered the most likely binding mode.

3. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

  • Objective: To computationally estimate the pharmacokinetic and toxicological properties of a compound.

  • Methodologies: Various computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities. Software like SwissADME and pkCSM are commonly used for these predictions.

Visualization of Workflows and Pathways

Experimental Workflow for Antileishmanial Drug Discovery

G cluster_0 In Vitro Evaluation cluster_1 In Silico Prediction cluster_2 Cross-Validation Culture Culture of Leishmania donovani promastigotes Assay In vitro antileishmanial assay (e.g., MTT) Culture->Assay IC50 Determination of IC50 value Assay->IC50 Compare Comparison of In Vitro IC50 and In Silico Docking Scores IC50->Compare Experimental Data Target Identification of Potential Targets (e.g., LmNMT) via IVS Docking Molecular Docking against Leishmania target Target->Docking Docking->Compare Computational Prediction ADMET ADMET Prediction Validate Validation of Predicted Target ADMET->Validate Drug-Likeness Profile Compare->Validate

Caption: Workflow for the cross-validation of in vitro and in silico antileishmanial studies.

General Signaling Pathway for LPS-Induced Inflammation

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds to MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation

Caption: Simplified signaling pathway of LPS-induced nitric oxide production in macrophages.

Discussion and Future Directions

The cross-validation of in vitro and in silico data for this compound reveals a promising convergence of results, particularly in the context of its antileishmanial activity. The experimentally determined IC50 value against Leishmania donovani provides a solid foundation for its potential as a therapeutic agent. This finding is supported by in silico studies that predict N-myristoyltransferase (NMT) as a high-affinity target for the broader class of 2-aryl-quinoline-4-carboxylic acid derivatives. Given the high sequence identity of NMT between Leishmania species, this suggests a plausible mechanism of action for the observed antileishmanial effect.

However, to strengthen this correlation, future research should focus on:

  • Direct In Silico Validation: Performing molecular docking studies of this compound specifically against Leishmania donovani NMT to directly compare the predicted binding affinity with the observed in vitro potency.

  • Enzymatic Assays: Conducting in vitro enzyme inhibition assays with purified Leishmania donovani NMT to confirm that the compound directly targets this enzyme.

  • Expanded In Vitro Profiling: Systematically evaluating the antioxidant and anti-inflammatory activities of this compound using standardized assays (e.g., DPPH, ABTS, NO production in macrophages) to obtain quantitative IC50 values. This will provide a broader understanding of its biological activity profile.

  • Cytotoxicity Studies: Assessing the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index and potential for safe in vivo application.

  • Specific ADMET Predictions: Running dedicated in silico ADMET predictions for this compound to obtain a more accurate profile of its drug-like properties.

By addressing these research gaps, a more complete and validated profile of this compound can be established, paving the way for its potential development as a novel therapeutic agent.

Benchmarking the Antibacterial Spectrum of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid and its analogs. By presenting experimental data and detailed protocols, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel antibacterial agents.

Introduction to this compound

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5] These enzymes are essential for bacterial DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.

Comparative Antibacterial Spectrum

To provide a clear benchmark, the antibacterial activity of 2-phenyl-quinoline-4-carboxylic acid derivatives is compared against two widely used antibiotics: Ciprofloxacin, a broad-spectrum fluoroquinolone, and Ampicillin, a beta-lactam antibiotic.[1][6][7][8][9] The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives and Comparator Antibiotics against various bacterial strains.

Compound/AntibioticS. aureus (ATCC 25923)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)MRSA
2-Phenyl-quinoline-4-carboxylic acid (Analog) [3][10]>512>256>512>256>512
Derivative 5a₄ (Analog) [3][10]64>256>512>256>256
Derivative 5a₇ (Analog) [3][10]>512>256128>256>256
Ciprofloxacin [8]0.25 - 10.12 - 0.5≤0.008 - 0.120.06 - 10.5 - >128
Ampicillin [11]0.6 - 1-4>1024>32

Note: The data for the 2-phenyl-quinoline-4-carboxylic acid analogs are derived from published studies on derivatives and may not represent the exact MIC values for this compound. The MIC values for Ciprofloxacin and Ampicillin are typical ranges and can vary.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The following is a detailed methodology based on the broth microdilution method, consistent with the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13][14][15]

Broth Microdilution Method for MIC Determination

1. Materials:

  • 96-well microtiter plates
  • Mueller-Hinton Broth (MHB) or other appropriate growth medium
  • Bacterial strains (e.g., ATCC reference strains)
  • Test compound (this compound) and reference antibiotics
  • Sterile saline or phosphate-buffered saline (PBS)
  • Spectrophotometer
  • Incubator

2. Inoculum Preparation:

  • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
  • Suspend the colonies in sterile saline or PBS.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of the test compound and reference antibiotics in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the antimicrobial agents in the broth medium directly in the 96-well plates. The final volume in each well should be 100 µL.

4. Inoculation and Incubation:

  • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. This can be assessed visually or by using a microplate reader to measure absorbance.

Mandatory Visualizations

Signaling Pathway

Quinolone antibiotics, including this compound, primarily target bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA synthesis and ultimately bacterial cell death.

G cluster_cell Bacterial Cell Quinolone 2-(4-Hydroxyphenyl)quinoline- 4-carboxylic acid DNA_Gyrase DNA Gyrase (GyrA/GyrB) Quinolone->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (ParC/ParE) Quinolone->Topo_IV Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Topo_IV->DNA Decatenation Topo_IV->Replication_Fork DSB Double-Strand Breaks Replication_Fork->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).

G cluster_workflow Broth Microdilution MIC Assay Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->inoculate_plate incubate Incubate at 37°C for 16-20 hours inoculate_plate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for the broth microdilution MIC assay.

References

In Vivo Validation of the 2-(4-Hydroxyphenyl)quinoline-4-carboxylic Acid Scaffold: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinoline-4-carboxylic acid scaffold is a versatile pharmacophore that has given rise to a multitude of derivatives with a broad spectrum of biological activities. While in vivo data for the parent compound, 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid, is not extensively documented in publicly available literature, numerous analogs have demonstrated significant therapeutic potential in preclinical in vivo models for various diseases, including malaria, cancer, and leishmaniasis. This guide provides a comparative overview of the in vivo validation of key derivatives, offering insights into their efficacy, mechanisms of action, and experimental protocols to inform future drug discovery and development efforts.

Comparative Efficacy of Quinoline-4-Carboxylic Acid Derivatives

The following tables summarize the in vivo and in vitro efficacy of various derivatives of this compound across different therapeutic areas.

Table 1: Antimalarial Activity of Quinoline-4-Carboxamide Derivatives

CompoundIn Vitro Potency (EC50, nM) vs. P. falciparum 3D7In Vivo Efficacy (ED90, mg/kg) in P. berghei Mouse Model (4-day oral dosing)Key Features
Hit Compound 1 120Not ReportedGood in vitro activity but poor physicochemical properties and metabolic instability.[1]
Compound 24 150Not ReportedImproved potency and ligand efficiency compared to earlier leads.[1]
Optimized Compounds Low nanomolar< 1Excellent oral efficacy.[2][3]

Table 2: Anticancer Activity of Quinoline-4-Carboxylic Acid Derivatives

Derivative ClassCancer Cell LineIn Vitro Potency (IC50)In Vivo ModelIn Vivo Efficacy
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives (e.g., P6) MLLr leukemic cell lines7.2 µM (SIRT3 inhibition)[4][5]Not ReportedNot Reported
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) MCF-7 (Breast)82.9% reduction in cell growthNot ReportedNot Reported[6]

Table 3: Antileishmanial Activity of Quinoline-4-Carboxylic Acid Derivatives

CompoundIn Vitro IC50 vs. L. donovani promastigotes (µg/mL)In Vivo ModelIn Vivo Efficacy
2-methylquinoline-4-carboxylic acid (Q1) Most active of 15 compounds testedNot ReportedNot Reported[7]
Various 2-substituted quinolines Not specifiedMurine model of cutaneous leishmaniasis (L. amazonensis)Active via oral and intralesional administration.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols employed in the cited studies.

In Vivo Antimalarial Efficacy Studies (P. berghei Mouse Model)
  • Animal Model: Mice are infected with Plasmodium berghei.

  • Treatment: Compounds are typically administered orally for four consecutive days.

  • Readout: Parasitemia (the percentage of infected red blood cells) is monitored, and the 90% effective dose (ED90) is calculated.[2][3]

In Vitro Antiproliferative and Colony Forming Assays (Anticancer)
  • Cell Lines: A panel of relevant cancer cell lines (e.g., MLLr leukemic cell lines for SIRT3 inhibitors) is used.[4][5]

  • Treatment: Cells are exposed to varying concentrations of the test compounds.

  • Readout: Cell viability is assessed using methods like the MTT assay, and the half-maximal inhibitory concentration (IC50) is determined. Colony formation assays are also used to evaluate long-term effects on cell proliferation.[4][5]

In Vitro Antileishmanial Activity Assay
  • Parasite Culture: Leishmania donovani promastigotes are cultured in appropriate media.

  • Treatment: The parasites are exposed to a range of concentrations of the synthesized quinoline-4-carboxylic acids.

  • Readout: The concentration of the compound that inhibits 50% of the parasite growth (IC50) is determined.[9]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoline-4-carboxylic acid derivatives stem from their ability to interact with various molecular targets.

One identified mechanism of action for antimalarial quinoline-4-carboxamides is the inhibition of translation elongation factor 2 (PfEF2), which is essential for protein synthesis in the parasite.[3]

Antimalarial_Mechanism Quinoline-4-carboxamide Quinoline-4-carboxamide PfEF2 PfEF2 Quinoline-4-carboxamide->PfEF2 Inhibits Protein_Synthesis Protein_Synthesis PfEF2->Protein_Synthesis Required for Parasite_Death Parasite_Death Protein_Synthesis->Parasite_Death Cessation leads to

Caption: Inhibition of PfEF2 by quinoline-4-carboxamides disrupts protein synthesis, leading to parasite death.

For anticancer applications, certain derivatives, such as the 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acids, have been identified as inhibitors of Sirtuin 3 (SIRT3).[4][5] SIRT3 is a mitochondrial deacetylase involved in regulating cellular metabolism and stress responses, and its inhibition can induce cell cycle arrest and differentiation in cancer cells.

Anticancer_Mechanism 2-(4-acrylamidophenyl)quinoline-4-carboxylic_acid 2-(4-acrylamidophenyl)quinoline-4-carboxylic_acid SIRT3 SIRT3 2-(4-acrylamidophenyl)quinoline-4-carboxylic_acid->SIRT3 Inhibits Cell_Cycle_Progression Cell_Cycle_Progression SIRT3->Cell_Cycle_Progression Promotes Differentiation Differentiation SIRT3->Differentiation Inhibits

Caption: SIRT3 inhibition by specific quinoline-4-carboxylic acid derivatives can halt cell cycle progression and promote differentiation in cancer cells.

Experimental Workflow for Derivative Synthesis

The synthesis of these derivatives often starts from isatin and an appropriate ketone via the Pfitzinger reaction to form the quinoline-4-carboxylic acid core. This core can then be further modified, for example, by amidation to produce carboxamides.

Synthesis_Workflow Isatin Isatin Pfitzinger_Reaction Pfitzinger_Reaction Isatin->Pfitzinger_Reaction Ketone Ketone Ketone->Pfitzinger_Reaction Quinoline-4-carboxylic_acid_core Quinoline-4-carboxylic_acid_core Pfitzinger_Reaction->Quinoline-4-carboxylic_acid_core Amidation Amidation Quinoline-4-carboxylic_acid_core->Amidation Quinoline-4-carboxamide_derivative Quinoline-4-carboxamide_derivative Amidation->Quinoline-4-carboxamide_derivative

Caption: General synthetic workflow for producing quinoline-4-carboxylic acid derivatives.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of potent therapeutic agents. While in vivo data on the parent compound is sparse, extensive research on its derivatives has demonstrated significant in vivo efficacy in models of malaria, and promising in vitro activity against cancer and leishmaniasis. The adaptability of the quinoline-4-carboxylic acid core allows for fine-tuning of its pharmacological properties, making it an attractive scaffold for future drug discovery endeavors. Further in vivo validation of the most promising derivatives is warranted to translate these preclinical findings into clinical applications.

References

Head-to-head comparison of Pfitzinger and Doebner synthesis for quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold, a privileged structure in medicinal chemistry, is of paramount importance. Two classical methods, the Pfitzinger and Doebner syntheses, have long been employed for the preparation of quinoline-4-carboxylic acids. This guide provides a detailed head-to-head comparison of these two methods, supported by experimental data, to aid in the selection of the most suitable synthetic route.

At a Glance: Pfitzinger vs. Doebner Synthesis

FeaturePfitzinger SynthesisDoebner Synthesis
Reactants Isatin (or its derivatives) and a carbonyl compound with an α-methylene group.An aniline, an aldehyde, and pyruvic acid.
Product Substituted quinoline-4-carboxylic acids.Substituted quinoline-4-carboxylic acids.
Catalyst/Conditions Strong base (e.g., KOH, NaOH) in a protic solvent (e.g., ethanol).[1][2]Typically acid-catalyzed (Brønsted or Lewis acids).[3]
Key Advantages Good for specific substitution patterns originating from isatin.Broader substrate scope for the aromatic amine component. A modified protocol shows high yields for anilines with electron-withdrawing groups.[4]
Key Limitations Requires isatin precursors, which may not be readily available. The use of strong bases can be harsh on sensitive functional groups.[4] Potential for tar formation.Traditionally suffers from low yields, especially with anilines bearing electron-withdrawing groups.[4]

Reaction Mechanisms

The Pfitzinger and Doebner syntheses proceed through distinct mechanistic pathways to arrive at the quinoline-4-carboxylic acid core.

Pfitzinger Synthesis Pathway

The Pfitzinger reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the ring to form a keto-acid intermediate. This intermediate then condenses with a carbonyl compound containing an α-methylene group to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[1][2]

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine Base Base (e.g., KOH) KetoAcid->Imine Condensation Enamine Enamine Imine->Enamine Tautomerization Quinoline Quinoline-4-carboxylic acid Enamine->Quinoline Intramolecular Cyclization & Dehydration

Pfitzinger reaction mechanism.
Doebner Synthesis Pathway

The Doebner reaction is a three-component reaction. It is generally believed to proceed via the formation of a Schiff base from the aniline and aldehyde. This is followed by a reaction with the enol form of pyruvic acid, subsequent intramolecular cyclization, and finally oxidation to yield the aromatic quinoline-4-carboxylic acid.[5]

Doebner_Mechanism Aniline Aniline SchiffBase Schiff Base Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Intermediate Adduct PyruvicAcid->Intermediate SchiffBase->Intermediate Dihydroquinoline Dihydroquinoline Intermediate Intermediate->Dihydroquinoline Intramolecular Cyclization Quinoline Quinoline-4-carboxylic acid Dihydroquinoline->Quinoline Oxidation

Doebner reaction mechanism.

Quantitative Data Comparison

The following table summarizes representative yields for both the Pfitzinger and Doebner syntheses with various substrates.

SynthesisReactantsProductYield (%)Reference
Pfitzinger α-Naphthisatin + AcetoneBenzo[f]quinoline derivative70[6]
Pfitzinger β-Naphthisatin + KetoneTricyclic condensed compoundNearly 100[6]
Pfitzinger 5-Chloroisatin + 5,6-dimethoxyindanone (Basic conditions)5,6-dimethoxyindano[2,3-b]-6-chloro-4-quinolinic acid36[7]
Pfitzinger 5-Chloroisatin + 5,6-dimethoxyindanone (Acidic conditions)5,6-dimethoxyindano[2,3-b]-6-chloro-4-quinolinic acid86[7]
Doebner p-Anisidine + m-Nitrobenzaldehyde + Pyruvic acid2-(m-nitrophenyl)-6-methoxyquinoline-4-carboxylic acid95[8]
Doebner m-Chloroaniline + Benzaldehyde + Pyruvic acid2-phenyl-7-chloro and 2-phenyl-5-chloroquinoline carboxylic acid35 (mixture)[8]
Modified Doebner 6-(Trifluoromethoxy)aniline + Benzaldehyde + Pyruvic acid2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid82[4]
Modified Doebner 4-Bromoaniline + Benzaldehyde + Pyruvic acid6-Bromo-2-phenylquinoline-4-carboxylic acid85[4]

Experimental Protocols

Pfitzinger Synthesis of 2,6-dimethyl-3-phenoxy-quinoline-4-carboxylic acid

Materials:

  • 5-Methylisatin

  • Phenoxyacetone

  • Potassium hydroxide

  • Ethanol

Procedure: A mixture of 5-methylisatin and phenoxyacetone is refluxed in an ethanolic solution of potassium hydroxide. The reaction progress can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified to precipitate the crude product. The product can be purified by recrystallization from a suitable solvent.[7]

Modified Doebner Synthesis of 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid

Materials:

  • 6-(Trifluoromethoxy)aniline

  • Benzaldehyde

  • Pyruvic acid

  • BF₃·THF

  • Acetonitrile

Procedure:

  • To a solution of 6-(trifluoromethoxy)aniline (1.0 equiv) and benzaldehyde (1.1 equiv) in acetonitrile, add BF₃·THF (0.28 equiv).

  • Stir the reaction mixture at 65 °C for 10 minutes.

  • Prepare a solution of pyruvic acid (0.56 equiv) in acetonitrile.

  • Add the pyruvic acid solution dropwise to the reaction mixture over 3 hours at 65 °C.

  • Continue to heat the mixture at 65 °C for an additional 21 hours.[3]

  • After cooling to room temperature, perform a standard aqueous workup, including extraction with an organic solvent, washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Experimental Workflow Comparison

The general workflows for the Pfitzinger and Doebner syntheses highlight the key operational differences between the two methods.

Workflow_Comparison cluster_pfitzinger Pfitzinger Synthesis cluster_doebner Modified Doebner Synthesis P_Start Mix Isatin, Carbonyl Compound, and Base in Solvent P_Reflux Heat/Reflux P_Start->P_Reflux P_Cool Cool Reaction Mixture P_Reflux->P_Cool P_Evap Solvent Evaporation P_Cool->P_Evap P_Dissolve Dissolve in Water P_Evap->P_Dissolve P_Acidify Acidify to Precipitate P_Dissolve->P_Acidify P_Filter Filter and Dry Product P_Acidify->P_Filter P_Purify Purify (Recrystallization) P_Filter->P_Purify D_Start Mix Aniline, Aldehyde, and Lewis Acid in Solvent D_Heat1 Heat (e.g., 65°C) D_Start->D_Heat1 D_Add Dropwise Addition of Pyruvic Acid Solution D_Heat1->D_Add D_Heat2 Continue Heating D_Add->D_Heat2 D_Cool Cool Reaction Mixture D_Heat2->D_Cool D_Workup Aqueous Workup (Extraction) D_Cool->D_Workup D_Dry Dry and Concentrate D_Workup->D_Dry D_Purify Purify (Recrystallization/ Chromatography) D_Dry->D_Purify

Comparison of experimental workflows.

Conclusion

Both the Pfitzinger and Doebner syntheses are valuable methods for the preparation of quinoline-4-carboxylic acids. The choice between the two often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring. The Pfitzinger reaction is a reliable method when the corresponding isatin is accessible. The Doebner reaction, particularly its modified version, offers greater flexibility in the choice of the aniline component and has shown excellent yields even with traditionally challenging substrates. For drug development professionals, the broader substrate scope and milder conditions of the modified Doebner reaction may be particularly advantageous for the synthesis of diverse compound libraries.

References

Selectivity profiling of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid against HDAC isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the isoform selectivity of histone deacetylase (HDAC) inhibitors is critical for predicting their therapeutic efficacy and potential off-target effects. This guide provides a comparative selectivity profile of a 2-phenylquinoline-4-carboxylic acid derivative, herein referred to as Compound D28, against various HDAC isoforms. Its performance is contrasted with established HDAC inhibitors, supported by experimental data and detailed methodologies.

Comparative Inhibitory Activity

To contextualize the inhibitory profile of Compound D28, the following table summarizes its half-maximal inhibitory concentration (IC50) values alongside those of well-established HDAC inhibitors: Vorinostat (SAHA), a pan-HDAC inhibitor; Romidepsin, a potent Class I-selective inhibitor; and Entinostat (MS-275), another Class I-selective inhibitor.

HDAC Isoform Compound D28 (μM) Vorinostat (SAHA) (nM) Romidepsin (nM) Entinostat (MS-275) (nM)
Class I
HDAC1>1000~10[4]36[3]243[5]
HDAC2>1000-47[3]453[5]
HDAC324.45 ± 1.24~20[1][4]-248[5]
Class IIb
HDAC6>1000-14,000[3]-

The data clearly illustrates the unique selectivity profile of Compound D28. While exhibiting weak to no activity against HDAC1, HDAC2, and HDAC6 at concentrations up to 1000 μM, it shows moderate and selective inhibitory activity against HDAC3.[3] This contrasts with the broad-spectrum activity of Vorinostat and the potent, multi-isoform Class I inhibition of Romidepsin and Entinostat.

Experimental Protocols

The determination of HDAC inhibitory activity is crucial for selectivity profiling. A widely accepted method for quantifying the potency of HDAC inhibitors is the in vitro fluorometric assay.

In Vitro Fluorometric HDAC Inhibition Assay

This assay measures the enzymatic activity of a specific HDAC isoform by monitoring the deacetylation of a fluorogenic substrate. The resulting fluorescence is proportional to the enzyme's activity, and a decrease in fluorescence in the presence of a test compound indicates inhibition.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer containing a known HDAC inhibitor like Trichostatin A to stop the reaction)

  • Test compound (Compound D28 or other inhibitors) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid interference.

  • Reaction Setup: In a 96-well black microplate, add the following components in order:

    • HDAC Assay Buffer

    • Test compound at various concentrations (or DMSO for the vehicle control)

    • Diluted recombinant HDAC enzyme

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Incubation: Mix the plate and incubate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

  • Reaction Termination and Development: Add the Developer solution to each well. The developer stops the HDAC reaction and cleaves the deacetylated substrate, releasing the fluorophore.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light, to allow for complete development of the fluorescent signal.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizing the Workflow and Pathway

To better illustrate the experimental process and the biological context of HDAC inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Serial Dilution of Test Compound ReactionSetup Reaction Setup (Enzyme + Compound) Compound->ReactionSetup Enzyme HDAC Enzyme Preparation Enzyme->ReactionSetup Substrate Fluorogenic Substrate Preparation ReactionStart Reaction Initiation (+ Substrate) Substrate->ReactionStart Preincubation Pre-incubation (37°C, 15 min) ReactionSetup->Preincubation Preincubation->ReactionStart Incubation Incubation (37°C, 30-60 min) ReactionStart->Incubation Termination Reaction Termination & Development Incubation->Termination Measurement Fluorescence Measurement Termination->Measurement DataProcessing Calculate % Inhibition Measurement->DataProcessing IC50 Determine IC50 Value DataProcessing->IC50

Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.

HDAC_inhibition_pathway HDACi HDAC Inhibitor (e.g., Compound D28) HDAC HDAC Enzyme HDACi->HDAC Inhibition AcetylatedHistone Acetylated Histone (Relaxed Chromatin) HDAC->AcetylatedHistone Deacetylation Histone Histone Protein (with Acetyl Groups) Histone->AcetylatedHistone Acetylation (by HATs) DeacetylatedHistone Deacetylated Histone (Condensed Chromatin) GeneExpression Gene Expression (e.g., Tumor Suppressors) AcetylatedHistone->GeneExpression Promotes DeacetylatedHistone->GeneExpression Represses

Caption: Simplified signaling pathway of HDAC inhibition.

References

Unveiling the Cytotoxic Potential of Functionalized Quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel anticancer therapeutics, the quinoline scaffold has emerged as a privileged structure, with its derivatives exhibiting a broad spectrum of pharmacological activities. This guide presents a comparative analysis of the in vitro cytotoxicity of several functionalized quinoline derivatives against a panel of human cancer cell lines. The data, collated from recent studies, offers a quantitative comparison of their potency, alongside detailed experimental protocols and an exploration of the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Comparative Cytotoxicity of Functionalized Quinoline Derivatives

The cytotoxic efficacy of various functionalized quinoline derivatives is summarized below. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values represent the concentration of a compound required to inhibit the growth of 50% of the cell population. A lower value indicates greater cytotoxic potency.

Derivative ClassCompound Name/NumberCell LineIC50/GI50 (µM)Reference
4-Anilino-2-phenylquinolines 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11)NCI-H226 (Non-Small Cell Lung Cancer)0.94[1]
MDA-MB-231/ATCC (Breast Cancer)0.04[1]
SF-295 (CNS Cancer)<0.01[1]
Oxime of compound 11 (15a)Mean of 60 cancer cell lines3.02[1]
4-Anilinoquinolinylchalcones (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a)MDA-MB-231 (Breast Cancer)0.11[2][3]
Huh-7 (Liver Cancer)0.18[2][3]
MRC-5 (Normal Lung Fibroblast)>20[2][3]
4-Aminoquinolines N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)8.73[4]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast Cancer)8.22[4]
Naphthalen-substituted Quinoline 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ)PANC-1 (Pancreatic Cancer)2-16 (Concentration-dependent reduction in viability)[5]
MIA PaCa-2 (Pancreatic Cancer)2-16 (Concentration-dependent reduction in viability)[5]
Novel Synthetic Quinoline DFIQA549 (Non-Small Cell Lung Cancer)4.16 (24h)[6]
2.31 (48h)[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the quinoline derivatives. A vehicle control (e.g., DMSO) and an untreated control are included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: Following the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50/GI50 value is determined by plotting cell viability against the compound concentration.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is employed to quantify apoptosis and analyze the cell cycle distribution of cells treated with quinoline derivatives.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a predetermined duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol.

  • Staining: For apoptosis analysis, cells are stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. For cell cycle analysis, fixed cells are treated with RNase A and stained with PI.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive cells are indicative of apoptosis, while PI staining of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Mechanism of Action: Signaling Pathways

Functionalized quinoline derivatives exert their cytotoxic effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

A prominent mechanism involves the induction of apoptosis (programmed cell death) and autophagy.[5][6] Some derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often hyperactivated in cancer.[5] Inhibition of this pathway can lead to the activation of downstream effectors that trigger apoptosis. Furthermore, the generation of reactive oxygen species (ROS) has been implicated in the cytotoxic effects of some quinoline compounds, leading to oxidative stress and subsequent cell death.[6]

G Quinoline Functionalized Quinoline Derivative ROS Reactive Oxygen Species (ROS) Quinoline->ROS Induces PI3K PI3K Quinoline->PI3K Inhibits Apoptosis Apoptosis ROS->Apoptosis Triggers Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits Autophagy Autophagy mTOR->Autophagy Regulates CellDeath Cancer Cell Death Apoptosis->CellDeath Autophagy->CellDeath G start Start: Synthesis of Functionalized Quinoline Derivatives screen In Vitro Cytotoxicity Screening (e.g., MTT Assay against a panel of cancer cell lines) start->screen ic50 Determine IC50/GI50 Values screen->ic50 compare Comparative Analysis of Potency and Selectivity ic50->compare mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle, Signaling Pathways) compare->mechanism Potent & Selective Compounds lead Lead Compound Identification mechanism->lead end End: Preclinical Development lead->end

References

Safety Operating Guide

Safe Disposal of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid (CAS No. 6952-34-7) is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, based on available safety data for the substance and structurally related quinoline carboxylic acids.

Immediate Safety and Hazard Information

While specific toxicological data for this compound is limited, data from analogous compounds suggest it should be handled as a hazardous substance. Structurally similar quinoline carboxylic acids are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Hazard Classifications (Based on Analogous Compounds)

Hazard ClassGHS Hazard StatementSource (Analogous Compound)
Skin IrritationH315: Causes skin irritation[1][2]
Eye IrritationH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation[1]
Acute Oral ToxicityH302: Harmful if swallowed[2]

Toxicological and Exposure Data (General Quinoline Derivatives)

Data PointValueSpeciesSource
Oral LD50331 mg/kgRat[3][4]
Skin LD50540 uL/kgRabbit[3][4]
AIHA WEEL (8-hr TWA)0.001 ppmN/A[5]

AIHA WEEL: American Industrial Hygiene Association Workplace Environmental Exposure Limit. TWA: Time-Weighted Average. Note: This data is for Quinoline (CAS 91-22-5) and should be used as a precautionary reference only.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular solid waste.

Experimental Workflow for Waste Handling and Disposal

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and sealed hazardous waste container. Avoid mixing with other solvent waste streams if possible to prevent unknown chemical reactions.

  • Sharps: Any sharps contaminated with the compound should be placed in a designated sharps container for hazardous chemical waste.

2. Labeling:

  • All waste containers must be clearly labeled with the full chemical name: "Waste this compound" and the appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date of waste generation and the laboratory contact information.

3. Temporary Storage:

  • Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be away from general work areas, drains, and sources of ignition.

  • Ensure secondary containment is used to prevent the spread of material in case of a spill.

4. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

  • Follow all institutional and local regulations for waste manifest and transportation.

5. Spill Management:

  • In case of a small spill, carefully sweep up the solid material to avoid generating dust.

  • For liquid spills, use an inert absorbent material.

  • Place all cleanup materials into a designated hazardous waste container.

  • For large spills, evacuate the area and contact your EHS office immediately.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (2-(4-Hydroxyphenyl)quinoline- 4-carboxylic acid) waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->storage collect_liquid->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound.

This comprehensive approach to the disposal of this compound will help ensure a safe laboratory environment and compliance with waste management regulations. Always consult your institution's specific safety protocols and your local regulations for chemical waste disposal.

References

Personal protective equipment for handling 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for handling 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact with the chemical. Inspect gloves for any signs of degradation or punctures before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[1]Primary
Respiratory Protection - N95 (or higher) Particulate Respirator- Air-purifying respirator with organic vapor cartridges- For handling the solid, powdered form to prevent inhalation of dust particles.[7]- For handling solutions or when vapors may be generated.Task-Dependent
Body Protection - Laboratory Coat- Chemical-resistant Apron- Protects skin and personal clothing from contamination.- Recommended when handling larger quantities or when there is a significant risk of splashing.Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions.Secondary

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.

  • Work Area Preparation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

2. Handling:

  • Weighing: When weighing the solid material, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.

  • Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding. Avoid direct contact with the substance at all times.

3. Cleanup and Decontamination:

  • Decontamination: All glassware and surfaces that have come into contact with the chemical should be decontaminated with an appropriate solvent and then washed thoroughly.

  • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste containing this compound must be collected in a clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."

  • Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal Method: Do not pour any waste containing this compound down the drain[7][8]. All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company[8]. Consult your local regulations for specific disposal requirements.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the standard workflow for handling this compound, integrating key safety checkpoints.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_ppe Don PPE: Lab Coat, Gloves, Goggles prep_area Prepare Work Area: Fume Hood, Emergency Equipment prep_ppe->prep_area handle_weigh Weighing (in Fume Hood) prep_area->handle_weigh handle_dissolve Dissolving handle_weigh->handle_dissolve handle_reaction Experimental Procedure handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Collect Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Remove & Dispose of PPE cleanup_waste->cleanup_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.